Product packaging for O-Benzoylhydroxylamine(Cat. No.:CAS No. 54495-98-6)

O-Benzoylhydroxylamine

Cat. No.: B1197823
CAS No.: 54495-98-6
M. Wt: 137.14 g/mol
InChI Key: XXXHSQBVHSJQKS-UHFFFAOYSA-N
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Description

O-Benzoylhydroxylamine is a versatile and powerful reagent primarily recognized for its role as an electrophilic aminating agent in transition-metal-catalyzed reactions. It serves as a crucial building block for the construction of C–N bonds, a fundamental transformation in synthetic organic chemistry and medicinal chemistry . This compound is widely applied in methodologies such as Pd-catalyzed alkene diamination, where it functions as an efficient N-centered electrophile to generate cyclic guanidines and ureas from N-allyl substrates . Its utility extends to copper-mediated reactions, including the N-trifluoromethylation of secondary amines, providing access to valuable N-CF3 functional groups under mild conditions . The core mechanism involves the transfer of an amine group from the this compound derivative to an organic substrate, often facilitated by a metal catalyst, enabling the synthesis of complex tertiary amines and other nitrogen-containing structures . Key Research Applications: Transition-metal-catalyzed electrophilic amination for C–N bond formation . Pd-catalyzed diamination of alkenes with tethered nitrogen nucleophiles . Copper-mediated N-trifluoromethylation to synthesize novel N-CF3 compounds . Notice: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B1197823 O-Benzoylhydroxylamine CAS No. 54495-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

amino benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXHSQBVHSJQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202898
Record name O-Benzoylhydroxylamine
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54495-98-6
Record name O-Benzoylhydroxylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Benzoylhydroxylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of O-Benzoylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzoylhydroxylamine and its derivatives are versatile reagents in organic synthesis, serving as valuable precursors for the formation of carbon-nitrogen bonds.[1][2] They are particularly prominent as electrophilic aminating agents in transition metal-catalyzed reactions and as precursors for alkyl nitrenes.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering structured data, experimental protocols, and visual workflows to support research and development in chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound derivatives is most commonly achieved through the benzoyloxylation of primary or secondary amines using benzoyl peroxide. An alternative pathway involves the reaction of hydroxylamine with a suitable benzoylating agent.

A prevalent and efficient method involves the use of benzoyl peroxide in the presence of a mild base, such as dipotassium hydrogen phosphate (K₂HPO₄), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] This approach offers good yields and proceeds under ambient conditions.

Synthesis Pathway

synthesis_pathway Amine Primary or Secondary Amine (R₂NH) Reagents K₂HPO₄, DMF Room Temperature Amine->Reagents BenzoylPeroxide Benzoyl Peroxide BenzoylPeroxide->Reagents Product This compound Derivative (R₂N-OBz) Reagents->Product Oxidation characterization_workflow cluster_structure Spectroscopic Analysis Start Crude Product (Post-Synthesis & Workup) Purification Purification (e.g., Flash Chromatography) Start->Purification Purity_Check Purity Assessment (¹H NMR, TLC) Purification->Purity_Check Purity_Check->Purification Impure Structure_Confirm Structural Confirmation Purity_Check->Structure_Confirm Product is Pure Final_Product Pure, Characterized This compound Structure_Confirm->Final_Product IR FT-IR Structure_Confirm->IR NMR ¹H & ¹³C NMR Structure_Confirm->NMR MS Mass Spectrometry Structure_Confirm->MS

References

O-Benzoylhydroxylamine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: O-Benzoylhydroxylamine is a versatile and widely utilized reagent in modern organic synthesis. Its significance lies primarily in its role as an efficient electrophilic aminating agent, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The construction of C-N bonds is a fundamental objective in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Core Properties of this compound

The CAS number for this compound (free base) is 54495-98-6. It is important to distinguish the free base from its more commonly handled hydrochloride salt, which has a CAS number of 60839-87-4. While experimental data for the physical properties of the free base are not widely reported, computed values and the properties of the hydrochloride salt provide valuable information.

Table 1: General Properties of this compound

PropertyValue
CAS Number 54495-98-6[1]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1]
IUPAC Name amino benzoate[1]
SMILES C1=CC=C(C=C1)C(=O)ON[1]
InChI Key XXXHSQBVHSJQKS-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3-AA 1.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 137.047678466 DaPubChem[1]
Topological Polar Surface Area 52.3 ŲPubChem[1]

Table 3: Properties of this compound Hydrochloride

PropertyValue
CAS Number 60839-87-4[3]
Molecular Formula C₇H₈ClNO₂[3]
Molecular Weight 173.6 g/mol [3]
Appearance Tan to white solid[3]
Melting Point 110-112 °C[3]
Storage Sealed in dry, Room temperature[3]

Synthesis of this compound Derivatives

O-Benzoylhydroxylamines are readily synthesized from the corresponding primary or secondary amines. A general and efficient method involves the oxidation of the amine with benzoyl peroxide in the presence of a base. These compounds are often crystalline solids and demonstrate good stability, allowing for indefinite storage in a freezer without decomposition.[4]

Applications in Drug Development and Organic Synthesis

The primary application of this compound and its derivatives is in the electrophilic amination of various nucleophiles. This "umpolung" strategy, which reverses the traditional polarity of the nitrogen atom, is a powerful tool for constructing C-N bonds.

Transition Metal-Catalyzed C-N Bond Formation: O-Benzoylhydroxylamines are premier electrophilic nitrogen sources for a wide range of transition metal-catalyzed reactions.[5] Catalytic systems based on copper, palladium, and nickel are commonly employed to couple O-Benzoylhydroxylamines with organometallic reagents (like organozincs) or to direct C-H amination.[4] These methods are characterized by their mild reaction conditions and remarkable tolerance for various functional groups, making them highly valuable in the synthesis of complex molecules and pharmaceutical intermediates.[4]

Synthesis of N-Heterocycles: O-Benzoylhydroxylamines also serve as competent precursors to alkyl nitrenes. In the presence of a rhodium catalyst, these intermediates can undergo intramolecular C-H insertion reactions to construct saturated N-heterocycles, such as pyrrolidines, from primary amines.

Experimental Protocols

Synthesis of a Tertiary Amine via Copper-Catalyzed Electrophilic Amination of an Organozinc Reagent

This protocol is a representative example of the application of this compound in C-N bond formation.[4][6][7]

Materials and Equipment:

  • Anhydrous tetrahydrofuran (THF)

  • Zinc chloride (ZnCl₂)

  • Phenylmagnesium bromide (PhMgBr) solution in ether

  • This compound derivative (e.g., 4-Benzoyloxymorpholine)

  • Copper(II) chloride (CuCl₂)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

  • Oven-dried glassware

  • Magnetic stirrer and stir bars

  • Syringes and cannulas

Procedure:

  • Preparation of the Diorganozinc Reagent (in situ):

    • In an oven-dried, argon-flushed round-bottomed flask, dissolve ZnCl₂ (0.55 mmol) in anhydrous THF (2.0 mL).

    • To this stirring solution, add PhMgBr (1.1 mmol, e.g., 1.1 mL of a 1.0 M solution) via cannula at room temperature.

    • Stir the resulting solution for 20-30 minutes at ambient temperature to ensure complete transmetalation to the diphenylzinc reagent.

  • Amination Reaction:

    • In a separate oven-dried, argon-flushed flask, dissolve the this compound derivative (0.50 mmol) and CuCl₂ (0.0125 mmol, 2.5 mol%) in anhydrous THF (3.0 mL).

    • To this solution, add the freshly prepared diphenylzinc solution via cannula.

    • Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often complete in under an hour.

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can often be purified by acid-base extraction or by flash column chromatography on silica gel to yield the pure tertiary amine.[4][6]

Visualizations of Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and the proposed catalytic cycle for the copper-catalyzed amination reaction.

G cluster_prep Diorganozinc Preparation (in situ) cluster_amination Amination Reaction cluster_workup Workup & Purification prep_start Dissolve ZnCl₂ in anhydrous THF add_grignard Add Grignard/Organolithium Reagent (R-MgX) prep_start->add_grignard under Argon stir_prep Stir for 20-30 min at RT add_grignard->stir_prep add_zinc Add Diorganozinc Reagent (R₂Zn) stir_prep->add_zinc prep_reagents Dissolve this compound & Cu Catalyst in THF prep_reagents->add_zinc under Argon stir_amination Stir at RT (< 1h) add_zinc->stir_amination quench Quench with sat. aq. NH₄Cl stir_amination->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography / Extraction) extract->purify product Isolated Tertiary Amine (R-NR'₂) purify->product

General Experimental Workflow for Amination

Catalytic_Cycle Cu_I Cu(I)X Cu_III_Amido R-Cu(III)(X)-NR'₂ Cu_I->Cu_III_Amido Oxidative Addition Cu_I_Benzoate Cu(I)OBz Cu_III_Amido->Cu_I_Benzoate Reductive Elimination Product R-NR'₂ Cu_III_Amido->Product Cu_I_Benzoate->Cu_I Transmetalation Zn_byproduct R-Zn-OBz Cu_I_Benzoate->Zn_byproduct R2Zn R₂Zn R2Zn->Cu_I_Benzoate Amine R'₂N-OBz Amine->Cu_I

Proposed Catalytic Cycle for Cu-Catalyzed Amination

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. These compounds are stable, but should be stored in a cool, dry place away from incompatible materials.

Conclusion

This compound has established itself as an indispensable tool in synthetic organic chemistry, particularly for the construction of C-N bonds. Its application in transition metal-catalyzed reactions provides a mild, efficient, and functional group-tolerant method for the synthesis of secondary and tertiary amines, which are prevalent motifs in pharmaceuticals. For researchers and professionals in drug development, mastering the use of this reagent opens up efficient synthetic routes to novel and complex nitrogen-containing molecules. Future research will likely continue to expand the scope and utility of this compound in new catalytic systems and for the synthesis of increasingly complex molecular architectures.

References

O-Benzoylhydroxylamine: A Technical Guide to Stability and Decomposition Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzoylhydroxylamine and its derivatives are versatile reagents in organic synthesis, primarily utilized as electrophilic aminating agents.[1][2] However, their utility is intrinsically linked to their stability, as the N-O bond is inherently weak and susceptible to cleavage under various conditions. This technical guide provides a comprehensive overview of the stability and decomposition pathways of this compound, with a focus on thermal, hydrolytic, and photochemical degradation. Quantitative data from thermal analysis is presented, alongside detailed experimental protocols for stability assessment. Proposed decomposition mechanisms are illustrated to provide a deeper understanding of the molecule's reactivity and inform safe handling, storage, and application in research and development.

Thermal Stability and Decomposition

O-Benzoylhydroxylamines are known to exhibit thermal instability, with some derivatives showing low onset temperatures for decomposition. This section summarizes the available quantitative data and outlines the proposed mechanism for thermal degradation.

Quantitative Thermal Stability Data

Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are powerful techniques to evaluate the thermal hazards of energetic materials. The data presented below for various this compound derivatives highlights the potential for exothermic decomposition at elevated temperatures.

CompoundOnset Temperature (°C) by DSC (10 °C/min)Decomposition Enthalpy (ΔHd) (J/g)Key Observations
O-Benzoyl-N,N-dibenzylhydroxylamine~100>500Autocatalytic decomposition profile observed.
Morpholino benzoate~90>500Low thermal onset temperature.
O-Benzoyl-N,N-dimethylhydroxylamine~110>500Marked shift in onset temperature with varying DSC scan rates, indicating autocatalytic behavior.

Note: The data presented is a summary from literature and may vary based on experimental conditions.

Thermal Decomposition Pathway

The thermal decomposition of O-Benzoyl-N-alkyl hydroxylamines is proposed to proceed through an autocatalytic mechanism. The initial step is the homolytic cleavage of the weak N-O bond, generating a benzoyloxy radical and an aminyl radical. The benzoyloxy radical can then abstract a hydrogen atom from the alkyl group of a neighboring molecule, initiating a chain reaction. The decomposition of N,N-dibenzyl-O-benzoylhydroxylamine is reported to yield benzoic acid and benzaldehyde, likely formed from the hydrolysis of an intermediate imine.

Thermal_Decomposition OBH O-Benzoyl-N,N-dialkyl- hydroxylamine Radicals Benzoyloxy Radical + Dialkylaminyl Radical OBH->Radicals Heat (Δ) N-O Bond Cleavage Chain_Reaction Hydrogen Abstraction (Autocatalysis) Radicals->Chain_Reaction Intermediate Imine Intermediate Radicals->Intermediate Rearrangement/ Elimination Chain_Reaction->OBH Propagates Decomposition Products Benzoic Acid + Aldehyde/Ketone Intermediate->Products Hydrolysis (trace H₂O)

Proposed thermal decomposition pathway of O-Benzoyl-N-alkyl hydroxylamines.

Hydrolytic Stability and Decomposition

Proposed Hydrolytic Decomposition Pathways

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of hydroxylamine, would yield benzoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate would then collapse to form benzoate and hydroxylamine.

Hydrolytic_Decomposition cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis OBH_acid This compound Protonated_OBH Protonated this compound OBH_acid->Protonated_OBH + H⁺ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_OBH->Tetrahedral_Intermediate_Acid + H₂O Products_Acid Benzoic Acid + Hydroxylamine Tetrahedral_Intermediate_Acid->Products_Acid - H⁺ OBH_base This compound Tetrahedral_Intermediate_Base Tetrahedral Intermediate OBH_base->Tetrahedral_Intermediate_Base + OH⁻ Products_Base Benzoate + Hydroxylamine Tetrahedral_Intermediate_Base->Products_Base

Proposed pathways for acid and base-catalyzed hydrolysis of this compound.

Photochemical Stability and Decomposition

The presence of a benzoyl chromophore suggests that this compound may be susceptible to photodegradation upon exposure to UV light. Specific quantum yield data for this compound is not currently available.

Proposed Photochemical Decomposition Pathways

Upon absorption of UV radiation, the this compound molecule can be promoted to an excited state. From this excited state, several decomposition pathways are plausible:

  • Homolytic Cleavage: Similar to thermal decomposition, cleavage of the N-O bond can occur, generating benzoyloxy and aminyl radicals.

  • Photo-Fries Rearrangement: Aromatic esters can undergo a rearrangement where the acyl group migrates to the aromatic ring, forming hydroxybenzoyl derivatives.

  • Decarboxylation: The benzoyloxy radical can lose carbon dioxide to form a phenyl radical, which can then lead to a variety of secondary products.

Photochemical_Decomposition cluster_pathways Decomposition Pathways OBH This compound Excited_State Excited State [OBH]* OBH->Excited_State hν (UV light) Homolytic_Cleavage Homolytic Cleavage (N-O Bond) Excited_State->Homolytic_Cleavage Photo_Fries Photo-Fries Rearrangement Excited_State->Photo_Fries Radicals Benzoyloxy Radical + Aminyl Radical Homolytic_Cleavage->Radicals Rearranged_Product Hydroxybenzoyl Derivatives Photo_Fries->Rearranged_Product Decarboxylation Decarboxylation of Benzoyloxy Radical Phenyl_Radical Phenyl Radical + CO₂ Decarboxylation->Phenyl_Radical Radicals->Decarboxylation can lead to

Potential photochemical decomposition pathways for this compound.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

  • Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • To investigate autocatalytic behavior, repeat the experiment with varying heating rates (e.g., 2, 5, 20 °C/min).

DSC_Workflow Start Start Sample_Prep Weigh 1-5 mg of sample into a hermetic pan Start->Sample_Prep Instrument_Setup Place sample and reference pans in DSC instrument Sample_Prep->Instrument_Setup Heating_Program Heat at a constant rate (e.g., 10 °C/min) under N₂ atmosphere Instrument_Setup->Heating_Program Data_Acquisition Record heat flow vs. temperature Heating_Program->Data_Acquisition Analysis Determine onset temperature and enthalpy of decomposition Data_Acquisition->Analysis Autocatalysis_Check Repeat with varying heating rates Analysis->Autocatalysis_Check Autocatalysis_Check->Heating_Program Yes End End Autocatalysis_Check->End No

Experimental workflow for DSC analysis of this compound.
Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions.

Methodology:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • Initiate the hydrolysis by adding a small aliquot of the stock solution to each buffer solution at a constant temperature (e.g., 25 °C, 40 °C, 60 °C).

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction immediately (e.g., by neutralization or dilution in a cold mobile phase).

  • Analyze the concentration of the remaining this compound and the formation of degradation products using a stability-indicating HPLC method.

  • Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant at each pH and temperature.

Hydrolysis_Workflow Start Start Solution_Prep Prepare stock solution of sample and buffer solutions (pH 4, 7, 9) Start->Solution_Prep Reaction_Start Initiate hydrolysis at constant temperature Solution_Prep->Reaction_Start Sampling Withdraw aliquots at predetermined time intervals Reaction_Start->Sampling Sampling->Sampling Repeat Quenching Quench the reaction Sampling->Quenching Analysis Analyze by HPLC Quenching->Analysis Data_Processing Plot ln[Concentration] vs. Time to determine rate constants Analysis->Data_Processing End End Data_Processing->End

Experimental workflow for determining the hydrolytic stability of this compound.
Photostability Assessment

Objective: To evaluate the degradation of this compound upon exposure to light.

Methodology (based on ICH Q1B guidelines):

  • Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile/water).

  • Expose the solutions to a light source that provides a combination of visible and UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Simultaneously, keep a control sample protected from light at the same temperature.

  • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • At appropriate time intervals, withdraw samples from both the exposed and control solutions.

  • Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify any photoproducts.

Photostability_Workflow Start Start Sample_Prep Prepare sample and control solutions Start->Sample_Prep Exposure Expose sample to light source (ICH Q1B conditions) Keep control in dark Sample_Prep->Exposure Sampling Withdraw aliquots at time intervals Exposure->Sampling Sampling->Sampling Repeat Analysis Analyze by HPLC Sampling->Analysis Data_Comparison Compare results of exposed and control samples Analysis->Data_Comparison End End Data_Comparison->End

Experimental workflow for assessing the photostability of this compound.

Conclusion

This compound is a valuable synthetic reagent, but its inherent instability necessitates a thorough understanding of its decomposition pathways. This guide has summarized the current knowledge on its thermal, hydrolytic, and photochemical degradation. The thermal decomposition is characterized by a low onset temperature and an autocatalytic mechanism, posing potential safety hazards. While specific quantitative data for hydrolysis and photolysis are limited, the provided theoretical pathways and experimental protocols offer a robust framework for further investigation. For researchers, scientists, and drug development professionals, a comprehensive assessment of the stability of this compound and its derivatives is crucial for ensuring the safety, reproducibility, and success of their synthetic endeavors.

References

Electrophilic Amination with O-Benzoylhydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electrophilic amination mechanism utilizing O-Benzoylhydroxylamine and its derivatives. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed insights into reaction mechanisms, extensive quantitative data, and explicit experimental protocols for various catalytic systems.

Core Concepts and Mechanism

Electrophilic amination is a powerful synthetic strategy for the formation of carbon-nitrogen bonds, a cornerstone in the synthesis of pharmaceuticals and other biologically active molecules. This compound serves as a versatile and efficient electrophilic aminating agent, acting as an R₂N⁺ synthon. The core of the reaction involves the attack of a nucleophile on the nitrogen atom of the hydroxylamine derivative, with the benzoate group functioning as an effective leaving group.

The versatility of this reagent is highlighted by its application with a range of nucleophiles, including organometallics (organozinc, Grignard reagents), enolates, and arylboronic acids, often facilitated by transition metal catalysts such as copper, palladium, nickel, and cobalt.[1][2][3]

General Reaction Scheme

The fundamental transformation can be represented as follows:

General_Electrophilic_Amination Nucleophile R-Nu Product R-NR'₂ Nucleophile->Product Electrophilic Amination Aminating_Agent R'₂N-O-Bz Aminating_Agent->Product Byproduct BzO⁻ Aminating_Agent->Byproduct

Caption: General scheme of electrophilic amination.

Transition Metal-Catalyzed Electrophilic Amination

The scope and efficiency of electrophilic amination with this compound are significantly enhanced through the use of transition metal catalysts. Each metal offers unique advantages in terms of substrate scope, functional group tolerance, and reaction mechanism.

Copper-Catalyzed Amination

Copper catalysis is particularly effective for the amination of organozinc and organoaluminum reagents.[1] Mechanistic studies suggest an SN2-type pathway.[4]

Mechanism of Copper-Catalyzed Amination of Diorganozinc Reagents:

Copper_Catalyzed_Mechanism cluster_0 Catalytic Cycle Start Cu(I)X Intermediate1 R-Cu Start->Intermediate1 Transmetalation with R₂Zn Intermediate2 [R-Cu-N(R')₂-OBz] Intermediate1->Intermediate2 + R'₂N-OBz Product R-NR'₂ Intermediate2->Product Reductive Elimination-like Byproduct Cu(I)OBz Intermediate2->Byproduct Byproduct->Start Ligand Exchange

Caption: Proposed mechanism for copper-catalyzed amination.

Quantitative Data for Copper-Catalyzed Amination of Diorganozinc Reagents:

EntryNucleophile (R₂Zn)Amine ProductYield (%)Reference
1Ph₂Zn4-Phenylmorpholine91[5]
2(4-MeOC₆H₄)₂ZnN-(4-Methoxyphenyl)morpholine85[5]
3(4-ClC₆H₄)₂ZnN-(4-Chlorophenyl)morpholine88[5]
4(2-Thienyl)₂ZnN-(2-Thienyl)morpholine75[5]
5Et₂ZnN-Ethylmorpholine72[5]
Palladium-Catalyzed Amination

Palladium catalysts are effective for a variety of amination reactions, including the diamination of alkenes. Mechanistic studies support a Pd(II)/Pd(IV) catalytic cycle.[6][7][8][9]

Mechanism of Palladium-Catalyzed Alkene Diamination:

Palladium_Catalyzed_Mechanism cluster_1 Pd(II)/Pd(IV) Catalytic Cycle PdII_alkene Pd(II)-alkene complex Aminopalladation Aminopalladation Intermediate PdII_alkene->Aminopalladation anti-Aminopalladation PdIV Pd(IV) Intermediate Aminopalladation->PdIV Oxidative Addition of R'₂N-OBz Product Diaminated Product PdIV->Product Reductive Elimination PdII_catalyst Pd(II) Catalyst Product->PdII_catalyst Release PdII_catalyst->PdII_alkene + Alkene

Caption: Pd(II)/Pd(IV) cycle in alkene diamination.

Quantitative Data for Palladium-Catalyzed Diamination of N-Allylguanidines:

EntrySubstrateAmine ElectrophileProductYield (%)Diastereomeric RatioReference
1N-Allyl-N',N''-dicyclohexylguanidineMorpholinobenzoateCyclic guanidine756:1[6]
2N-Allyl-N'-phenylureaPiperidinobenzoateCyclic urea68-[8]
3N-Allyl-N'-methyl-N'-phenylureaN-Methyl-N-phenylaminobenzoateCyclic urea55-[8]
Nickel-Catalyzed Hydroamination

Nickel catalysis enables the hydroamination of unactivated alkenes, a challenging transformation. The use of directing groups on the substrate is often crucial for achieving high regioselectivity.[10][11][12][13]

Workflow for Nickel-Catalyzed Hydroamination:

Nickel_Workflow Start Alkene with Directing Group (DG) Coordination Coordination of Alkene and DG to Ni-H Start->Coordination Catalyst_Formation Formation of Ni-H Species Catalyst_Formation->Coordination Insertion Regioselective Hydronickelation Coordination->Insertion Amination Electrophilic Amination with R'₂N-OBz Insertion->Amination Product Hydroaminated Product Amination->Product Enolate_Amination Enolate Enolate Alpha_Amino_Carbonyl α-Amino Carbonyl Compound Enolate->Alpha_Amino_Carbonyl Nucleophilic Attack Aminating_Agent R'₂N-O-Bz Aminating_Agent->Alpha_Amino_Carbonyl

References

Theoretical Insights into the Reactivity of O-Benzoylhydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzoylhydroxylamine and its derivatives have emerged as powerful and versatile reagents in modern organic synthesis, particularly in the construction of carbon-nitrogen bonds, which are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules.[1] The unique reactivity of these compounds, stemming from the inherent weakness of the N-O bond, has made them focal points of extensive experimental and theoretical investigation. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the reactivity of this compound, offering valuable insights for researchers in synthetic chemistry and drug development.

The utility of O-benzoylhydroxylamines as electrophilic aminating agents is well-documented, especially in transition metal-catalyzed reactions.[1] These reactions have become a reliable method for forming C-N bonds. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the intricate mechanisms governing these transformations.[2][3] Understanding these reaction pathways at a molecular level is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic methodologies.

Core Reactivity: The N-O Bond

The key to the reactivity of this compound lies in the facile cleavage of the N-O bond. Theoretical calculations have provided quantitative measures of this bond's strength, offering a foundational understanding of the energy requirements for its dissociation.

N-O Bond Dissociation Energies

A comprehensive theoretical study on a series of N,N,O-trisubstituted hydroxylamines, including O-acyl derivatives, has provided valuable data on N-O bond dissociation energies (BDEs). High-level composite methods and DFT calculations have been employed to determine these values.

Compound Type Computational Method N-O BDE (kcal/mol)
O-Acyl N,N-dimethylhydroxylamines M06-2X/6-311+G(3df,2p) ~40-43
O-Acyl N,N-dimethylhydroxylamines CBS-QB3 Not specified
O-Acyl N,N-dimethylhydroxylamines CBS-APNO Not specified
O-Acyl N,N-dimethylhydroxylamines G4 Not specified

Table 1: Calculated N-O Bond Dissociation Energies for O-Acyl Hydroxylamines. The values for O-acyl derivatives are estimated based on the reduction of the N-O BDE upon acylation as reported in the cited literature.

Reaction Mechanisms: A Deeper Dive

Theoretical studies have been pivotal in mapping out the potential energy surfaces and identifying the transition states for various reactions involving this compound. This section details the mechanistic insights gained from these computational investigations.

Palladium-Catalyzed C-H Amination

One of the most significant applications of this compound is in palladium-catalyzed C-H amination reactions. A notable DFT study has challenged the commonly assumed Pd(0)/Pd(II) catalytic cycle.[2] Instead, the calculations suggest that Pd(0) acts as a catalyst precursor, which is oxidized to Pd(II). The C-H amination then proceeds through a Pd(II)/Pd(IV) catalytic cycle.[2]

The proposed mechanism involves several key steps, including the oxidative addition of the N-O bond to the Pd(II) center, C-H activation, and reductive elimination to form the C-N bond and regenerate the active catalyst.

Palladium_Catalyzed_Amination Reactants Pd(II) + this compound Intermediate1 Oxidative Addition (Pd(IV) Intermediate) Reactants->Intermediate1 N-O Bond Cleavage Intermediate2 C-H Activation Intermediate1->Intermediate2 Product Aminated Product + Pd(II) Intermediate2->Product Reductive Elimination

Pd(II)/Pd(IV) Catalytic Cycle for C-H Amination.
Thermal Decomposition Pathways

While specific studies on the thermolysis of this compound are not abundant, theoretical investigations into the decomposition of the parent hydroxylamine provide valuable analogous insights. These studies suggest that simple unimolecular bond dissociations are unlikely to be the primary decomposition pathways. Instead, bimolecular reactions, such as isomerization, are energetically more favorable. In aqueous solutions, the activation barrier for such pathways is significantly reduced.

Role in Drug Development and Discovery

The ability of this compound to facilitate the introduction of nitrogen-containing functionalities is of paramount importance in drug development, as these moieties are ubiquitous in pharmacologically active compounds.[1] Computational chemistry plays a crucial role in modern drug discovery by predicting molecular interactions and optimizing lead compounds.[4] While direct theoretical studies on this compound as a drug candidate itself are scarce, its utility in the synthesis of drug-like molecules is extensively documented.[1]

The mechanistic understanding gained from theoretical studies allows for the rational design of synthetic routes to complex nitrogen-containing scaffolds. This predictive power accelerates the synthesis of compound libraries for high-throughput screening and enables the targeted synthesis of molecules with desired pharmacological properties.

Drug_Development_Workflow cluster_synthesis Synthesis cluster_discovery Drug Discovery This compound This compound Amination_Reaction Electrophilic Amination This compound->Amination_Reaction N_Containing_Scaffolds Nitrogen-Containing Scaffolds Amination_Reaction->N_Containing_Scaffolds Compound_Libraries Compound Libraries N_Containing_Scaffolds->Compound_Libraries Screening High-Throughput Screening Compound_Libraries->Screening Lead_Compounds Lead Compounds Screening->Lead_Compounds

Role of this compound in the Drug Discovery Pipeline.

Detailed Methodologies: A Look into the Computational Toolkit

The insights presented in this guide are the result of rigorous computational chemistry techniques. Understanding these methods is essential for critically evaluating the theoretical data and for designing new computational studies.

Density Functional Theory (DFT)

DFT is the workhorse of computational chemistry for studying reaction mechanisms. The choice of functional and basis set is critical for obtaining accurate results.

  • Functionals: For the study of transition metal catalysis, hybrid functionals such as B3LYP are commonly employed.[3] For thermochemical data like bond dissociation energies, functionals from the Minnesota family, such as M06-2X, have shown excellent performance.

  • Basis Sets: Pople-style basis sets, such as 6-31G(d), are often used for geometry optimizations.[3] For more accurate energy calculations, larger basis sets with polarization and diffuse functions, like 6-311++G(d,p), are necessary. For heavy elements like palladium, effective core potentials (ECPs) are used to describe the core electrons, reducing computational cost without sacrificing accuracy.

High-Level Composite Methods

For highly accurate energy calculations, especially for bond dissociation energies, composite methods that approximate high-level ab initio calculations are used. These include:

  • CBS-QB3 (Complete Basis Set-QB3)

  • CBS-APNO (Complete Basis Set-APNO)

  • G4 (Gaussian-4) theory

These methods involve a series of calculations with different levels of theory and basis sets, which are then extrapolated to provide a highly accurate energy value.

Solvation Models

To simulate reactions in solution, continuum solvation models like the Polarizable Continuum Model (PCM) are frequently employed. These models represent the solvent as a continuous dielectric medium, capturing the bulk solvent effects on the reaction energetics.

Conclusion

Theoretical studies have provided invaluable insights into the fundamental reactivity of this compound. By quantifying the N-O bond dissociation energy and elucidating complex reaction mechanisms, computational chemistry has empowered synthetic chemists to better utilize this versatile reagent. For drug development professionals, this deeper understanding translates into more efficient and rational approaches to the synthesis of novel nitrogen-containing therapeutics. As computational methods continue to advance in accuracy and efficiency, we can anticipate even more detailed and predictive models of this compound reactivity, further accelerating innovation in both academic and industrial research.

References

O-Benzoylhydroxylamine as an Electrophilic Nitrogen Source: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Benzoylhydroxylamine and its derivatives have emerged as powerful and versatile electrophilic aminating agents in modern organic synthesis. Their stability, accessibility, and broad reactivity have established them as indispensable reagents for the construction of carbon-nitrogen (C-N) bonds, a fundamental linkage in a vast array of pharmaceuticals, natural products, and functional materials.[1] This technical guide provides an in-depth overview of the core applications of O-benzoylhydroxylamines, focusing on transition-metal-catalyzed reactions. It includes a summary of quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction mechanisms and workflows to facilitate understanding and implementation in a research and development setting.

Introduction: The "Umpolung" Strategy for C-N Bond Formation

The formation of C-N bonds is a cornerstone of organic chemistry, traditionally achieved through the reaction of a carbon electrophile with a nitrogen nucleophile. However, the "umpolung" or reverse polarity strategy, wherein a nitrogen atom acts as the electrophile, offers a complementary and often advantageous approach. O-Benzoylhydroxylamines are premier reagents for this purpose, serving as effective R₂N⁺ or RHN⁺ synthons.[2][3] Their utility is significantly enhanced through catalysis by transition metals such as copper, palladium, and nickel, which enables a wide range of amination reactions under mild conditions with excellent functional group tolerance.[4]

The general structure of an this compound features a labile N-O bond. Upon activation, typically by a transition metal catalyst, this bond cleaves, allowing the nitrogen atom to be transferred to a nucleophilic carbon source.

Key Synthetic Applications and Quantitative Data

O-Benzoylhydroxylamines are employed in a diverse array of synthetic transformations. The following sections summarize the most significant applications, with quantitative data presented for easy comparison.

Copper-Catalyzed Amination of Organometallic Reagents

One of the most well-developed applications of O-benzoylhydroxylamines is the copper-catalyzed amination of organozinc reagents.[2][3] This method allows for the formation of secondary and tertiary amines from a wide variety of aryl, heteroaryl, and alkyl zinc nucleophiles. The reaction is characterized by its mild conditions and broad substrate scope.

Table 1: Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents [2]

EntryAmine ProductThis compoundOrganozinc ReagentYield (%)
1N-PhenylmorpholineN-(Benzoyloxy)morpholineDiphenylzinc95
2N-(4-Cyanophenyl)morpholineN-(Benzoyloxy)morpholineBis(4-cyanophenyl)zinc88
3N-(4-Nitrophenyl)morpholineN-(Benzoyloxy)morpholineBis(4-nitrophenyl)zinc85
4N-BenzylpiperidineN-(Benzoyloxy)piperidineDibenzylzinc78
5N-tert-ButylanilineN-(Benzoyloxy)anilineDi-tert-butylzinc65

Reaction Conditions: Typically 2.5 mol% CuCl₂, R₂Zn (0.55 mmol), this compound (0.5 mmol) in THF at room temperature for <1 hour.[2]

Palladium and Nickel-Catalyzed Cross-Coupling Reactions

Palladium and nickel catalysts have also been successfully employed to mediate C-N bond formation using O-benzoylhydroxylamines. These methods are particularly useful for the amination of aryl halides and for directed C-H amination reactions, offering alternative reactivity patterns to traditional Buchwald-Hartwig aminations. For instance, palladium/norbornene catalysis has been utilized for the ortho-amination of aryl iodides.

Hydroamination of Alkenes and Alkynes

The hydroamination of unsaturated C-C bonds is a highly atom-economical method for synthesizing amines. O-Benzoylhydroxylamines serve as effective nitrogen sources in copper-catalyzed hydroamination reactions of alkenes and alkynes.[5] These reactions can often be performed with high regio- and enantioselectivity, providing access to chiral amines.

Table 2: Enantioselective Hydroamination of Alkenes

EntryAlkeneThis compoundProductYield (%)ee (%)
1StyreneN-(Benzoyloxy)morpholine1-Morpholino-1-phenylethane8595
21-OcteneN-(Benzoyloxy)piperidine2-Piperidinooctane7090
3CyclohexeneN-(Benzoyloxy)pyrrolidineN-Cyclohexylpyrrolidine78N/A

Reaction conditions and catalysts vary depending on the substrate and desired selectivity.

Synthesis of N-Heterocycles

O-Benzoylhydroxylamines have also been utilized as precursors for alkyl nitrenes in rhodium-catalyzed reactions for the synthesis of saturated N-heterocycles like pyrrolidines from primary amines.[6][7] This transformation proceeds via an intramolecular C-H amination.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of O-Benzoylhydroxylamines

The preparation of O-benzoylhydroxylamines can be achieved from the corresponding primary or secondary amines and benzoyl peroxide.[2]

Protocol 1: Synthesis of N-(Benzoyloxy)morpholine [2]

  • To a solution of morpholine (1.2 equiv) in an ethereal solvent, add potassium diphosphate (K₂HPO₄, 1.5 equiv).[2]

  • Cool the mixture to 0 °C and add a solution of benzoyl peroxide (1.0 equiv) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for over 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired this compound.

General Procedure for Copper-Catalyzed Amination of Diorganozinc Reagents

Protocol 2: Synthesis of N-Phenylmorpholine [2]

  • In an oven-dried flask under an inert atmosphere, dissolve zinc chloride (0.55 mmol) in anhydrous tetrahydrofuran (THF, 2.0 mL).[2]

  • Add a solution of phenylmagnesium bromide (1.1 mmol, 1.0 M in THF) to the stirred solution at ambient temperature. Stir for 20 minutes to generate the diphenylzinc reagent.[2]

  • In a separate flask, add N-(benzoyloxy)morpholine (0.5 mmol) and copper(II) chloride (2.5 mol%).

  • Transfer the freshly prepared diorganozinc solution to the second flask via cannula.

  • Stir the reaction at room temperature for less than 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Isolate the product via acid-base extraction.[2]

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows.

general_amination_workflow General Workflow for Copper-Catalyzed Amination cluster_reagent_prep Reagent Preparation cluster_reaction Amination Reaction cluster_workup Workup & Purification Organohalide Organohalide (R-X) Organometallic Organometallic (RMgX or RLi) Organohalide->Organometallic Formation Mg_or_Li Mg or R'Li Mg_or_Li->Organometallic Diorganozinc Diorganozinc (R2Zn) Organometallic->Diorganozinc Transmetalation ZnCl2 ZnCl2 ZnCl2->Diorganozinc Reaction_Vessel Reaction Mixture in THF Diorganozinc->Reaction_Vessel OBHA This compound OBHA->Reaction_Vessel Catalyst Cu(II) Catalyst Catalyst->Reaction_Vessel Quench Quench (aq. NH4Cl) Reaction_Vessel->Quench Reaction Completion Product Amine Product (R-N<) Extraction Acid-Base Extraction Quench->Extraction Purified_Product Purified Amine Extraction->Purified_Product

Caption: Workflow for Cu-catalyzed amination of organozinc reagents.

catalytic_cycle_cu_amination Proposed Catalytic Cycle for Cu-Catalyzed Amination CuII Cu(II) CuII_R R-Cu(II)-X CuII->CuII_R Transmetalation R2Zn R2Zn R2Zn->CuII_R RZnX RZnX CuII_R->RZnX CuIV_complex [R-Cu(IV)(X)(NR'2)] CuII_R->CuIV_complex Oxidative Addition OBHA R'2N-OBz OBHA->CuIV_complex CuIV_complex->CuII Reductive Elimination Product R-NR'2 CuIV_complex->Product

Caption: Proposed catalytic cycle for copper-catalyzed amination.

Applications in Drug Discovery and Development

The prevalence of nitrogen-containing motifs in pharmaceuticals makes efficient C-N bond-forming reactions highly valuable in drug discovery and development.[5] The mild conditions and high functional group tolerance of reactions employing O-benzoylhydroxylamines allow for the late-stage functionalization of complex molecules, a critical capability in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. For instance, the selective ortho-amination of drug molecules like estrone and loratadine has been demonstrated.

Conclusion

O-Benzoylhydroxylamines have been firmly established as versatile and reliable electrophilic nitrogen sources in organic synthesis. Their application in transition-metal-catalyzed reactions has significantly broadened the toolkit for constructing C-N bonds, enabling the synthesis of a wide range of amines and N-heterocycles.[1] The operational simplicity, mild reaction conditions, and broad substrate scope of these methods make them highly attractive for both academic research and industrial applications, particularly in the field of drug development. Future research will likely focus on expanding the reaction scope, developing more enantioselective transformations, and further elucidating reaction mechanisms to enable even more efficient and selective syntheses.

References

physical and chemical properties of O-Benzoylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

O-Benzoylhydroxylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chemical reagent widely utilized in organic synthesis. Its significance lies primarily in its function as an electrophilic aminating agent, enabling the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of numerous organic molecules and pharmaceuticals. This guide provides an in-depth overview of the , its reactivity, relevant experimental protocols, and its applications in modern synthetic chemistry.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. It is important to distinguish between the free base and its hydrochloride salt, as their properties, particularly the melting point, differ.

Quantitative Data Summary
PropertyValueNotes
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Melting Point 110-112 °CFor the hydrochloride salt.
Appearance Tan to white solidFor the hydrochloride salt.
Topological Polar Surface Area 52.3 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
XLogP3 1.4
Solubility and Stability
  • Solubility : this compound is slightly soluble in water but is miscible with organic solvents like ethanol, ether, and chloroform.

  • Stability : this compound and its derivatives generally show good stability and can be stored indefinitely in a freezer without decomposition or loss of reactivity. The hydrochloride salt is described as hygroscopic (absorbs moisture from the air) and should be stored in a tightly closed container, protected from moisture.

Chemical Reactivity and Applications

This compound is a cornerstone reagent for electrophilic amination. It serves as an efficient "NH₂⁺" synthon, enabling the introduction of an amino group to a variety of nucleophiles.

Electrophilic Amination

Over the past decade, the use of O-benzoylhydroxylamines in transition metal-catalyzed C-N bond formation has become a prominent strategy in organic synthesis. These reactions offer an attractive alternative to traditional methods. O-benzoylhydroxylamines have been successfully employed in copper, palladium, nickel, and cobalt-catalyzed electrophilic amination reactions.

  • Copper-Catalyzed Amination : A mild and broadly applicable method involves the copper-catalyzed electrophilic amination of organozinc reagents with O-benzoyl hydroxylamines. This allows for the synthesis of a wide variety of secondary and tertiary amines.

  • N-Amination of Heterocycles : this compound derivatives have been shown to be superior reagents for the N-amination of heterocyclic compounds such as pyrroles, indoles, and imidazoles.

  • Alkyl Nitrene Precursors : Recent studies have introduced O-benzoylhydroxylamines as competent precursors for alkyl nitrenes, which can then be used in rhodium-catalyzed reactions to construct various nitrogen-containing heterocycles, like pyrrolidines, from primary amines.

The general mechanism for its role as an aminating agent is depicted in the logical relationship diagram below.

G Logical Flow: this compound in Electrophilic Amination cluster_reactants Reactants cluster_process Process cluster_products Products OBzH This compound (R₂N-OBz) Cat Transition Metal Catalyst (e.g., Cu, Rh) OBzH->Cat Activates Nu Nucleophile (e.g., Organozinc, Heterocycle) Nu->Cat Amine Aminated Product (R₂N-Nu) Cat->Amine Forms C-N bond Benzoate Benzoate Byproduct Cat->Benzoate Releases

Caption: Logical flow of this compound as an electrophilic aminating agent.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative experimental protocols for its synthesis and use.

Synthesis of a Substituted this compound

This protocol describes the synthesis of 4-Benzoyloxymorpholine, a derivative of this compound, via oxidation.

Reagents and Equipment:

  • Benzoyl peroxide

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • N,N-dimethylformamide (DMF)

  • Morpholine

  • Deionized water

  • 500-mL round-bottomed flask

  • Teflon-coated magnetic stir bar

Procedure:

  • A 500-mL, one-necked, round-bottomed flask equipped with a Teflon-coated magnetic stir bar is charged with benzoyl peroxide (12.11 g, 50 mmol), dipotassium hydrogen phosphate (13.

O-Benzoylhydroxylamine in Electrophilic Amination: A Technical Guide to Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal to the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Traditional methods often rely on the nucleophilicity of amines. However, the "umpolung" strategy of electrophilic amination, where an amino group functions as an electrophile, offers a complementary and powerful approach. Among the reagents developed for this purpose, O-benzoylhydroxylamines have emerged as exceptionally versatile, stable, and effective electrophilic aminating agents, particularly in transition metal-catalyzed reactions.[1][2] This guide provides an in-depth analysis of the fundamental principles governing the reaction of O-benzoylhydroxylamines with various nucleophiles, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols relevant to research and development.

Fundamental Principles of Reactivity

The reactivity of O-benzoylhydroxylamine and its derivatives stems from the polarization of the nitrogen-oxygen (N-O) bond. The electron-withdrawing benzoyl group makes the benzoate a good leaving group, rendering the nitrogen atom electrophilic. This allows for a nucleophilic attack on the nitrogen, leading to the cleavage of the N-O bond and the formation of a new bond between the nucleophile and the amino moiety.

This inherent reactivity can be harnessed in various ways, most notably through transition metal catalysis. Metals such as copper (Cu), palladium (Pd), nickel (Ni), and rhodium (Rh) can activate both the this compound and the nucleophile, facilitating C-N bond formation under mild conditions with high efficiency and functional group tolerance.[2]

General Reaction Mechanism

The fundamental reaction involves the attack of a nucleophile (Nu⁻) on the electrophilic nitrogen atom of the this compound derivative. This results in the displacement of the benzoate anion, a relatively stable leaving group, and the formation of a new N-Nu bond.

Caption: General nucleophilic attack on this compound.

Reactions with Carbon Nucleophiles: C-N Bond Formation

The most significant application of O-benzoylhydroxylamines is in the construction of C-N bonds, a critical step in the synthesis of anilines, alkylamines, and other nitrogen-containing scaffolds.

Copper-Catalyzed Amination of Organozinc Reagents

A robust and widely applicable method for forming C-N bonds involves the copper-catalyzed reaction of O-benzoylhydroxylamines with diorganozinc reagents.[2][3] This protocol is distinguished by its mild reaction conditions (often at room temperature), high yields, and remarkable tolerance for various functional groups.[2][4]

The reaction is effective for a broad range of nucleophiles, including simple and functionalized aryl, heteroaryl, benzyl, and primary, secondary, and tertiary alkyl groups.[3]

The following tables summarize the scope of the copper-catalyzed amination of diorganozinc reagents.

Table 1: Amination of Aryl- and Alkylzinc Reagents with Various O-Benzoylhydroxylamines [2]

EntryThis compound (R₂N-OBz)Diorganozinc (R'₂Zn)Product (R₂N-R')Yield (%)
1Morpholino-OBzDi(phenyl)zinc4-Phenylmorpholine91
2Piperidino-OBzDi(o-tolyl)zinc1-(o-Tolyl)piperidine86
3N-Methyl-N-benzylamino-OBzDi(phenyl)zincN-Methyl-N-phenylbenzylamine89
4N-Boc-amino-OBzDi(n-butyl)zincN-Boc-n-butylamine78
5Diisopropylamino-OBzDi(mesityl)zincN,N-Diisopropylmesitylamine81
6N-tert-Butylamino-OBzDi(tert-octyl)zincN-tert-Butyl-tert-octylamine70

Table 2: Amination with Functionalized Diorganozinc Reagents [2]

EntryThis compoundFunctionalized Aryl Group (Ar)ProductYield (%)
1Morpholino-OBz4-Cyanophenyl4-(4-Cyanophenyl)morpholine85
2Piperidino-OBz4-(Trifluoromethyl)phenyl1-(4-(Trifluoromethyl)phenyl)piperidine93
3Morpholino-OBz3-Chlorophenyl4-(3-Chlorophenyl)morpholine88
4Piperidino-OBz2-Thienyl1-(2-Thienyl)piperidine84

While the precise mechanism can vary, a plausible catalytic cycle for the copper-catalyzed amination is depicted below. It likely involves the formation of a copper-amido intermediate which then reacts with the organozinc species.

Cu_Catalytic_Cycle Copper-Catalyzed Amination Cycle CuX Cu(I)X AmineComplex [R₂N-Cu(I)] CuX->AmineComplex + R₂N-OBz - PhCO₂X Transmetalation Transmetalation AmineComplex->Transmetalation CuR_Complex [R'-Cu(I)-NR₂] Transmetalation->CuR_Complex + R'₂Zn - R'ZnX CuR_Complex->CuX Reforms Catalyst Product R₂N-R' CuR_Complex->Product Reductive Elimination

Caption: Proposed catalytic cycle for Cu-catalyzed amination.

Palladium-Catalyzed Alkene Diamination

Palladium catalysis enables the difunctionalization of alkenes, including powerful diamination reactions using O-benzoylhydroxylamines as the electrophilic nitrogen source.[5][6] These reactions are valuable for synthesizing cyclic ureas and guanidines, which are important motifs in medicinal chemistry.[5]

Mechanistic studies suggest that these transformations proceed through a Pd(II)/Pd(IV) catalytic cycle.[5][7][8] The reaction involves an initial aminopalladation of the alkene, followed by oxidative addition of the this compound to the Pd(II) center to form a Pd(IV) intermediate. Subsequent reductive elimination from this high-valent palladium species forms the second C-N bond.[5]

Pd_Catalytic_Cycle Palladium-Catalyzed Alkene Diamination Pd0 Pd(0) or Pd(II) Precatalyst PdII_alkene Pd(II)-Alkene Complex Pd0->PdII_alkene Coordination Aminopalladation Aminopalladation PdII_alkene->Aminopalladation Alkyl_PdII Alkyl-Pd(II) Intermediate Aminopalladation->Alkyl_PdII Intramolecular Nucleophilic Attack Oxidative_Add Oxidative Addition (R'₂N-OBz) Alkyl_PdII->Oxidative_Add Alkyl_PdIV Alkyl-Pd(IV) Intermediate Oxidative_Add->Alkyl_PdIV Reductive_Elim Reductive Elimination Alkyl_PdIV->Reductive_Elim Reductive_Elim->PdII_alkene Reforms Pd(II) Product Diaminated Product Reductive_Elim->Product

Caption: Proposed Pd(II)/Pd(IV) cycle for alkene diamination.

Reactions with Nitrogen Nucleophiles: N-N Bond Formation

This compound derivatives are also effective for the direct amination of nitrogen nucleophiles, such as N-heterocycles. This provides a straightforward route to N-amino heterocycles, which can be challenging to synthesize via other methods.

Table 3: N-Amination of Heterocyclic Compounds [9]

EntryHeterocycleAminating ReagentProductYield (%)
1PyrroleThis compound1-Aminopyrrole75
2IndoleO-(4-Nitrobenzoyl)hydroxylamine1-Aminoindole85
3CarbazoleO-(2,4-Dinitrobenzoyl)hydroxylamine9-Aminocarbazole90
4ImidazoleThis compound1-Aminoimidazole60

Experimental Protocols

Synthesis of a Representative this compound Derivative (4-Benzoyloxymorpholine)[3]

This procedure describes a modified, high-yielding synthesis in a polar aprotic solvent.

  • Apparatus: A 500-mL, one-necked, round-bottomed flask equipped with a Teflon-coated magnetic stir bar.

  • Reagents:

    • Benzoyl peroxide (12.11 g, 50 mmol)

    • Dipotassium hydrogen phosphate (K₂HPO₄) (13.06 g, 75 mmol)

    • N,N-Dimethylformamide (DMF) (125 mL)

    • Morpholine (5.20 mL, 60 mmol)

  • Procedure:

    • Charge the flask with benzoyl peroxide, K₂HPO₄, and DMF.

    • Stir the suspension and add morpholine via syringe in one portion.

    • Stir the suspension at ambient temperature for 1 hour.

    • Add deionized water (200 mL) and stir vigorously until all solids dissolve.

    • Extract the aqueous mixture with three 150-mL portions of diethyl ether.

    • Combine the organic fractions and wash with three 100-mL portions of deionized water, followed by 100 mL of brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate by rotary evaporation.

    • Purify the crude product by flash column chromatography (eluting with 50% EtOAc/hexanes) to afford the title compound.

  • Expected Yield: 7.71 g (74%).[2]

General Protocol for Copper-Catalyzed Amination of a Diorganozinc Reagent[3][5]

This protocol outlines a typical electrophilic amination reaction.

Experimental_Workflow start Start prep_flask Prepare oven-dried flask under N₂ atmosphere start->prep_flask add_reagents Add this compound, CuCl₂, and anhydrous THF prep_flask->add_reagents cool_mixture Cool reaction mixture to 0 °C add_reagents->cool_mixture add_r2zn Add diorganozinc solution (R'₂Zn) dropwise cool_mixture->add_r2zn warm_rt Warm to room temperature and stir for 1 hour add_r2zn->warm_rt quench Quench with saturated aq. NH₄Cl warm_rt->quench extract Extract with ethyl acetate (3x) quench->extract wash_dry Wash combined organic layers with brine, dry over Na₂SO₄ extract->wash_dry purify Filter, concentrate, and purify by flash chromatography wash_dry->purify end Isolated Product purify->end

Caption: Workflow for a Cu-catalyzed amination experiment.

  • Apparatus: An oven-dried, round-bottomed flask under a nitrogen atmosphere.

  • Reagents:

    • This compound derivative (1.0 equiv)

    • Copper(II) chloride (CuCl₂) (2.5 mol %)

    • Anhydrous tetrahydrofuran (THF)

    • Diorganozinc solution (1.1 equiv)

  • Procedure:

    • To the flask, add the this compound derivative, CuCl₂, and THF.

    • Cool the resulting solution to 0 °C in an ice bath.

    • Add the diorganozinc solution dropwise via syringe.

    • Remove the ice bath and allow the reaction to stir at ambient temperature for 1 hour, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

    • Perform a standard aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired amine product.

Conclusion and Outlook

O-Benzoylhydroxylamines are robust and highly effective electrophilic aminating reagents that have significantly advanced the field of C-N bond formation. Their stability, ease of synthesis, and broad reactivity with a variety of nucleophiles—especially in the context of transition metal catalysis—make them invaluable tools for chemists in academic and industrial settings, including pharmaceutical development.[2] The copper-catalyzed amination of organozinc reagents and palladium-catalyzed diamination of alkenes highlight the synthetic power of this reagent class. Future research will likely focus on expanding the scope of nucleophiles, developing more efficient and enantioselective catalytic systems, and applying these methods to the synthesis of increasingly complex and biologically active molecules.

References

The Strategic Role of O-Benzoylhydroxylamine in Modern Carbon-Nitrogen Bond Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse reagents developed for this purpose, O-Benzoylhydroxylamine and its derivatives have emerged as exceptionally versatile and powerful electrophilic aminating agents. This technical guide provides an in-depth exploration of the role of this compound in C-N bond formation, with a focus on transition-metal-catalyzed methodologies. It offers a comprehensive overview of reaction mechanisms, quantitative data on various synthetic transformations, detailed experimental protocols for key reactions, and visual representations of reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Power of Electrophilic Amination

Traditionally, C-N bond formation has been dominated by nucleophilic substitution reactions, where an amine acts as the nucleophile. However, the advent of electrophilic amination has opened new avenues for synthetic chemists, offering complementary reactivity and enabling the formation of C-N bonds under mild conditions with a broad substrate scope. In this context, this compound has proven to be a highly effective "R2N+" synthon due to its stability, ease of handling, and favorable reactivity profile in the presence of transition metal catalysts.[1][2] Its utility spans a range of transformations, including the amination of organometallic reagents and the direct functionalization of C-H bonds.

Transition-Metal-Catalyzed C-N Bond Formation

The synergy between this compound and transition metal catalysts has unlocked a plethora of synthetic methodologies. Catalysts based on copper, rhodium, palladium, and nickel have all been successfully employed to mediate the transfer of the amino group from this compound to a carbon-based nucleophile.

Copper-Catalyzed Amination of Organozinc Reagents

A significant breakthrough in electrophilic amination was the development of copper-catalyzed coupling of this compound derivatives with organozinc reagents.[3] This method allows for the formation of C(sp2)-N and C(sp3)-N bonds with high efficiency and functional group tolerance.[4]

Reaction Workflow:

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product Organohalide Organohalide (R-X) Grignard_Organolithium Formation of Grignard or Organolithium Reagent Organohalide->Grignard_Organolithium Mg_or_Li Mg or Li Mg_or_Li->Grignard_Organolithium ZnCl2 ZnCl2 Transmetalation Transmetalation ZnCl2->Transmetalation This compound This compound (R'2N-OBz) Amination Copper-Catalyzed Amination This compound->Amination Cu_catalyst Cu Catalyst Cu_catalyst->Amination Grignard_Organolithium->Transmetalation Diorganozinc Diorganozinc Reagent (R2Zn) Transmetalation->Diorganozinc Diorganozinc->Amination Amine_Product Amine Product (R-NR'2) Amination->Amine_Product

Caption: Workflow for Cu-catalyzed amination of organozinc reagents.

Quantitative Data Summary:

EntryOrganozinc Reagent (R₂Zn)This compoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Ph₂ZnMorpholine-OBzCuCl₂ (2.5)THFrt<195[3]
2(o-Tol)₂ZnPiperidine-OBzCuCl₂ (2.5)THFrt<186[3]
3(p-MeOPh)₂ZnMorpholine-OBzCu(OAc)₂ (5)THFrt192[5]
4Et₂ZnDibenzylamine-OBzCuCl (5)THF00.588[6]
5(p-CNPh)₂ZnMorpholine-OBzCuCl₂ (2.5)THFrt<185[3]

Experimental Protocol: General Procedure for Copper-Catalyzed Amination of Diorganozinc Reagents [3]

  • Preparation of the Diorganozinc Reagent: To a solution of the Grignard reagent (2.2 mmol) in THF (4.0 mL) at 0 °C is added a solution of ZnCl₂ (1.1 mmol) in THF (2.0 mL). The mixture is stirred at room temperature for 30 minutes.

  • Amination Reaction: In a separate flask, the this compound derivative (1.0 mmol) and CuCl₂ (0.025 mmol, 2.5 mol%) are dissolved in THF (5.0 mL).

  • The freshly prepared diorganozinc reagent solution is then added to the this compound solution at room temperature.

  • The reaction is stirred for the time indicated in the table and monitored by TLC.

  • Workup: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Rhodium-Catalyzed C-H Amination

The direct functionalization of C-H bonds represents a highly atom-economical approach to complex molecule synthesis. O-Benzoylhydroxylamines have been successfully employed as nitrogen sources in rhodium-catalyzed C-H amination reactions, enabling the synthesis of valuable nitrogen-containing heterocycles such as pyrrolidines.[2][7]

Proposed Catalytic Cycle:

Rh2L4 Rh₂(L)₄ Rh_Nitrene Rh₂(L)₄=NR Rh2L4->Rh_Nitrene + R-NH-OBz - BzOH Nitrene_Precursor R-NH-OBz CH_Insertion_TS [C-H Insertion Transition State] Rh_Nitrene->CH_Insertion_TS + Substrate Substrate_CH Substrate with C-H bond Substrate_CH->CH_Insertion_TS CH_Insertion_TS->Rh2L4 catalyst regeneration Product Aminated Product CH_Insertion_TS->Product C-N bond formation Byproduct BzOH

Caption: Proposed mechanism for Rh-catalyzed C-H amination.

Quantitative Data Summary:

EntrySubstrateThis compoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
14-Phenylbutylamine derivativeSelfRh₂(esp)₂ (1)HFIP231485[2]
23-Phenylpropylamine derivativeSelfRh₂(esp)₂ (1)HFIP231478[2]
3IndaneN-Boc-O-BenzoylhydroxylamineRh₂(OAc)₄ (2)CH₂Cl₂401275[8]
4EthylbenzeneN-Ts-O-BenzoylhydroxylamineRh₂(oct)₄ (2)Benzene602468[9]
5TolueneN-Boc-O-BenzoylhydroxylamineRh₂(esp)₂ (1)CH₂Cl₂251682[10][11]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis [2]

  • Substrate Preparation: The this compound precursor is synthesized from the corresponding primary amine by reaction with benzoyl peroxide.

  • C-H Amination: To a solution of the this compound substrate (0.2 mmol) in hexafluoroisopropanol (HFIP, 2.0 mL) is added Rh₂(esp)₂ (0.002 mmol, 1 mol%).

  • The reaction mixture is stirred at room temperature for 14 hours.

  • Workup: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine product.

Preparation of this compound Reagents

The accessibility of this compound derivatives is a key factor in their widespread use. They are typically prepared by the reaction of the corresponding amine with benzoyl peroxide.[3]

General Synthesis Workflow:

Amine Primary or Secondary Amine (R'₂NH) Reaction Reaction at rt Amine->Reaction Benzoyl_Peroxide Benzoyl Peroxide ((PhCO)₂O₂) Benzoyl_Peroxide->Reaction Base Base (e.g., K₂HPO₄) Base->Reaction Solvent Solvent (e.g., Ether, DMF) Solvent->Reaction This compound This compound (R'₂N-OBz) Reaction->this compound

References

Methodological & Application

Application Notes & Protocols: Copper-Catalyzed Electrophilic Amination of Organozinc Reagents with O-Benzoylhydroxylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for the copper-catalyzed electrophilic amination of organozinc reagents using O-benzoylhydroxylamines. This methodology offers a versatile and robust approach for the formation of C-N bonds, enabling the synthesis of a wide array of secondary and tertiary amines, which are prevalent motifs in pharmaceuticals and other bioactive molecules.[1]

The reaction is characterized by its mild conditions, broad substrate scope, and tolerance to a variety of functional groups and steric hindrance.[2][3][4] Organozinc reagents, typically generated in situ from more common organometallic precursors like Grignard or organolithium reagents, serve as the nucleophilic partner.[2][3] O-benzoylhydroxylamines act as effective electrophilic aminating agents, or "R2N+" synthons.[2]

Reaction Principle & Advantages

The core transformation involves the coupling of a diorganozinc reagent (R₂Zn) with an O-benzoylhydroxylamine in the presence of a copper catalyst to yield the corresponding amine.[3][4] This method is a valuable alternative to traditional nucleophilic amination strategies, such as the Buchwald-Hartwig amination.[5]

Key Advantages:

  • Mild Reaction Conditions: The reactions are typically carried out at room temperature, making them compatible with sensitive functional groups.[3]

  • Broad Substrate Scope: The protocol is effective for a wide range of organozinc reagents, including aryl, heteroaryl, benzyl, and various alkyl nucleophiles.[2][3][4][6]

  • Functional Group Tolerance: The reaction demonstrates remarkable compatibility with various functional groups.

  • Steric Tolerance: The amination process can accommodate significant steric bulk on both the organozinc reagent and the aminating agent.[3][4][6]

  • Operational Simplicity: Products can often be isolated in high purity through a simple acid-base extractive workup.[2][3][4]

  • Stable Aminating Reagents: O-benzoylhydroxylamines are readily prepared in a single step and exhibit good stability.[2][3]

Proposed Reaction Mechanism

Mechanistic studies suggest an SN2-type pathway for the carbon-nitrogen bond formation.[5][7] The proposed catalytic cycle is initiated by the reaction of the organozinc species with the copper catalyst.

Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Cu(I)X Cu(I)X RCu RCu Cu(I)X->RCu R₂Zn - RZnX RCu(amine) [R-Cu-N(R')₂]⁺ RCu->RCu(amine) R'₂N-OBz RCu(amine)->Cu(I)X Reductive Elimination - R-NR'₂ Product R-NR'₂ (Amine Product) RCu(amine)->Product Byproduct BzO⁻ RCu(amine)->Byproduct R2Zn R₂Zn (Organozinc Reagent) R2Zn->RCu Amine R'₂N-OBz (this compound) Amine->RCu(amine) Experimental_Workflow start Start prep_org Prepare Organometallic (RMgX or RLi) start->prep_org transmetal Transmetalation with ZnCl₂ to form R₂Zn prep_org->transmetal add_r2zn Add R₂Zn Solution to Reaction Mixture transmetal->add_r2zn setup_reac Set up Reaction Flask with This compound and Cu Catalyst in Solvent setup_reac->add_r2zn react Stir at Room Temperature add_r2zn->react quench Quench Reaction react->quench workup Aqueous Workup (Acid-Base Extraction) quench->workup isolate Isolate and Purify Product workup->isolate end End isolate->end Component_Relationships cluster_nucleophile Nucleophilic Component cluster_electrophile Electrophilic Component cluster_catalyst Catalytic System cluster_product Product Formation Organometallic Organometallic Precursor (RMgX or RLi) R2Zn Diorganozinc Reagent (R₂Zn) Organometallic->R2Zn Transmetalation ZnCl2 ZnCl₂ ZnCl2->R2Zn Product Amine Product (R-NR'₂) R2Zn->Product C-N Bond Formation Amine This compound (R'₂N-OBz) Amine->Product Cu_Catalyst Copper Catalyst (e.g., CuI) Cu_Catalyst->Product Catalyzes

References

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of N-Heterocycles with O-Benzoylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the rhodium-catalyzed synthesis of saturated N-heterocyles, specifically pyrrolidines, utilizing O-benzoylhydroxylamines as alkyl nitrene precursors. This methodology offers a straightforward and efficient route for the construction of various pyrrolidine rings from corresponding primary amines.

Overview

The synthesis of saturated N-heterocycles is a cornerstone in drug discovery and development. A robust method for their construction involves the intramolecular C-H functionalization mediated by a metalated nitrene. This protocol leverages the combination of stable, readily available O-benzoylhydroxylamine substrates with a proficient rhodium catalyst, Rh₂(esp)₂, to facilitate the synthesis of substituted pyrrolidines.[1][2][3] This approach is attractive as it circumvents the need for directing groups that often require additional synthetic steps for installation and removal.[2]

The reaction proceeds at ambient temperature and demonstrates a good yield for various substrates.[2] Mechanistic studies suggest that the structure of the nitrene precursor plays a significant role in the nature of the reactive intermediate.[1][2]

Quantitative Data Summary

The following table summarizes the reaction scope and yields for the rhodium-catalyzed synthesis of various pyrrolidines from this compound precursors.

EntrySubstrate (this compound derived from)ProductYield (%)
14-Phenylbutylamine2-Phenylpyrrolidine85
24-(4-Methoxyphenyl)butylamine2-(4-Methoxyphenyl)pyrrolidine82
34-(4-Chlorophenyl)butylamine2-(4-Chlorophenyl)pyrrolidine75
44-Cyclohexylbutylamine2-Cyclohexylpyrrolidine90
51-Methyl-4-phenylbutylamine5-Methyl-2-phenylpyrrolidine78 (dr 1:1)
65-Phenylpentylamine2-Benzylpyrrolidine88
73-Cyclohexylpropylamine2-Cyclohexylmethylpyrrolidine<5

Reaction Conditions: 1 mol % Rh₂(esp)₂ in HFIP (0.05 M) at ambient temperature. Data extracted from Noda, H., Asada, Y., & Shibasaki, M. (2020). O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines. Organic Letters, 22(22), 8769–8773.

Experimental Protocols

General Procedure for the Synthesis of O-Benzoylhydroxylamines

A detailed protocol for the synthesis of the this compound precursor is provided below.

Materials:

  • Primary amine

  • Benzoyl peroxide

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of benzoyl peroxide (1.2 equiv) in CH₂Cl₂ (0.1 M), add K₂HPO₄ (1.5 equiv).

  • Stir the heterogeneous mixture for 2 hours at 23 °C.

  • Add the primary amine (1.0 equiv) to the mixture.

  • Continue stirring for an additional 14 hours.

  • After the reaction is complete, add water and extract the aqueous phase with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford the corresponding this compound.[1]

General Procedure for the Rhodium-Catalyzed Synthesis of Pyrrolidines

The following protocol details the rhodium-catalyzed intramolecular C-H amination to form pyrrolidines.

Materials:

  • This compound substrate

  • Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) [Rh₂(esp)₂]

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Procedure:

  • To a solution of the this compound substrate (1.0 equiv) in HFIP (to make a 0.05 M solution), add Rh₂(esp)₂ (1 mol %).

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis This compound Synthesis cluster_cyclization Pyrrolidine Synthesis start Primary Amine step1 React with Benzoyl Peroxide & K2HPO4 in CH2Cl2 start->step1 step2 Aqueous Workup & Extraction step1->step2 step3 Purification (Chromatography) step2->step3 product1 This compound step3->product1 product1_input This compound step4 Dissolve in HFIP with Rh2(esp)2 (1 mol%) product1_input->step4 step5 Stir at Ambient Temperature step4->step5 step6 Concentration & Purification step5->step6 final_product Substituted Pyrrolidine step6->final_product

Caption: General experimental workflow for the two-stage synthesis of substituted pyrrolidines.

Proposed Catalytic Cycle

catalytic_cycle catalyst Rh(II) Catalyst (Rh2L4) intermediate1 Rh(II)-Nitrenoid Intermediate catalyst->intermediate1 + Substrate - Benzoic Acid substrate O-Benzoyl- hydroxylamine substrate->intermediate1 transition_state C-H Insertion Transition State intermediate1->transition_state Intramolecular C-H Activation product Pyrrolidine product->catalyst Catalyst Regeneration byproduct Benzoic Acid transition_state->product C-N Bond Formation

Caption: Proposed catalytic cycle for the rhodium-catalyzed intramolecular C-H amination.

References

Application Notes and Protocols for Primary Amine Synthesis using O-Benzoylhydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the fields of medicinal chemistry and materials science, where they serve as crucial building blocks and functional motifs. Electrophilic amination has emerged as a powerful strategy for the formation of carbon-nitrogen bonds, offering a complementary approach to traditional nucleophilic substitution and reductive amination methods. Among the various electrophilic aminating agents, O-benzoylhydroxylamines have gained prominence due to their stability, ease of handling, and versatile reactivity.[1]

This document provides a detailed protocol for the synthesis of primary amines via the electrophilic amination of organometallic reagents using a protected O-benzoylhydroxylamine derivative. The methodology is broadly applicable to a wide range of substrates and tolerates various functional groups, making it a valuable tool for complex molecule synthesis. The protocols described herein focus on the use of organozinc reagents, which can be readily prepared from more common organolithium or Grignard reagents.[2][3] The reaction typically proceeds under mild conditions and can be facilitated by a copper catalyst.[4]

Reaction Principle

The core of this synthetic approach is the reaction of a nucleophilic organometallic species (R-M) with an electrophilic amine source. To synthesize primary amines (R-NH₂), a protected aminating agent such as N-(tert-butoxycarbonyl)-O-benzoylhydroxylamine (Boc-NH-OBz) is used. The organometallic reagent attacks the nitrogen atom, displacing the benzoyloxy group. The resulting N-protected amine is then deprotected under appropriate conditions to yield the desired primary amine. The use of a protecting group is essential to prevent side reactions and ensure the selective formation of the primary amine.

Experimental Data Summary

The following table summarizes the scope of electrophilic amination reactions using this compound derivatives with various organozinc nucleophiles. While the examples primarily illustrate the synthesis of secondary and tertiary amines, they demonstrate the broad applicability and efficiency of the underlying C-N bond-forming reaction. The synthesis of primary amines proceeds with similar efficiency, contingent on the use of an appropriately protected aminating agent.

EntryOrganozinc Reagent (R₂Zn)Aminating AgentProductYield (%)Reference
1Di(p-tolyl)zincN,N-Diethyl-O-benzoylhydroxylamineN,N-Diethyl-p-toluidine95[3]
2Di(p-methoxyphenyl)zincN-Morpholino-O-benzoylhydroxylamine4-(p-Methoxyphenyl)morpholine98[3]
3Di(2-thienyl)zincN-Piperidino-O-benzoylhydroxylamine1-(2-Thienyl)piperidine85[3]
4DibenzylzincN,N-Dibenzyl-O-benzoylhydroxylamineTribenzylamine88[3]
5Di-n-butylzincN-Phenyl-O-benzoylhydroxylamineN-Butylaniline75[4]
6Di-sec-butylzincN-Morpholino-O-benzoylhydroxylamine4-(sec-Butyl)morpholine82[3]
7Di-tert-butylzincN-Morpholino-O-benzoylhydroxylamine4-(tert-Butyl)morpholine60[3]

Experimental Workflow

The general workflow for the synthesis of primary amines using this protocol involves three main stages: preparation of the organozinc reagent, the copper-catalyzed amination reaction, and the final deprotection of the resulting N-Boc protected amine.

G cluster_0 Stage 1: Organozinc Preparation cluster_1 Stage 2: Electrophilic Amination cluster_2 Stage 3: Deprotection start Organohalide (R-X) or Organolithium (R-Li) transmetalation Transmetalation with ZnCl₂ start->transmetalation organozinc Diorganozinc Reagent (R₂Zn) transmetalation->organozinc reaction Copper-Catalyzed Amination organozinc->reaction aminating_agent Boc-NH-OBz aminating_agent->reaction cu_catalyst Cu(I) or Cu(II) salt cu_catalyst->reaction protected_amine N-Boc Protected Amine (R-NHBoc) reaction->protected_amine deprotection Acidic Hydrolysis (e.g., TFA or HCl) protected_amine->deprotection workup Workup and Purification deprotection->workup final_product Primary Amine (R-NH₂) workup->final_product

Caption: General workflow for primary amine synthesis.

Detailed Experimental Protocol

Representative Synthesis of a Primary Aryl Amine: 4-Methoxy-aniline

This protocol details the synthesis of 4-methoxyaniline from 4-methoxyphenylmagnesium bromide as a representative example.

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Zinc Chloride (ZnCl₂), 0.5 M solution in THF

  • N-(tert-butoxycarbonyl)-O-benzoylhydroxylamine (Boc-NH-OBz)

  • Copper(I) Chloride (CuCl)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

Part 1: Preparation of the Diorganozinc Reagent

  • Under an inert atmosphere (Nitrogen or Argon), place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small volume of anhydrous THF to cover the magnesium.

  • Dissolve 4-bromoanisole (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion of the solution to the magnesium and initiate the Grignard reaction (a crystal of iodine may be used if necessary).

  • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.

  • In a separate flask under an inert atmosphere, add the 0.5 M solution of ZnCl₂ in THF (0.5 eq).

  • Transfer the freshly prepared Grignard reagent to the ZnCl₂ solution via cannula at room temperature. Stir the resulting mixture for 30 minutes to ensure complete transmetalation to the di(4-methoxyphenyl)zinc reagent.

Part 2: Copper-Catalyzed Amination

  • In a separate, flame-dried flask under an inert atmosphere, dissolve N-(tert-butoxycarbonyl)-O-benzoylhydroxylamine (1.1 eq) in anhydrous THF.

  • Add CuCl (0.05 eq) to this solution.

  • Cool the aminating agent solution to 0 °C and add the diorganozinc solution prepared in Part 1 via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part 3: Workup and Isolation of the N-Boc Protected Amine

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected 4-methoxyaniline.

Part 4: Deprotection to the Primary Amine

  • Dissolve the purified N-Boc protected amine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-methoxyaniline.

Proposed Reaction Mechanism

The copper-catalyzed amination is proposed to proceed through a catalytic cycle involving the formation of a copper-amide intermediate.

G cluster_cycle Catalytic Cycle R2Zn R₂Zn A R-Cu(I) R2Zn->A Transmetalation CuX Cu(I)X BocNHOBz Boc-NH-OBz B [R-Cu(III)(NHBoc)(OBz)] BocNHOBz->B A->B Oxidative Addition B->CuX Reductive Elimination RNHBoc R-NHBoc B->RNHBoc

Caption: Proposed mechanism for copper-catalyzed amination.

Mechanism Description:

  • Transmetalation: The diorganozinc reagent (R₂Zn) transmetalates with a copper(I) salt to generate an organocopper(I) species (R-Cu).[3]

  • Oxidative Addition: The organocopper(I) species undergoes oxidative addition with the N-(tert-butoxycarbonyl)-O-benzoylhydroxylamine, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the C-N bond of the desired N-Boc protected amine (R-NHBoc) and regenerates a copper(I) species, which can re-enter the catalytic cycle.

References

Application of O-Benzoylhydroxylamine and its Derivatives in the Synthesis of Complex Natural Products: A Detailed Protocol for the Preparation of a Key Intermediate for (-)-Rhazinilam

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O-Benzoylhydroxylamine and its derivatives have emerged as powerful reagents in modern organic synthesis, particularly for the introduction of nitrogen-containing functionalities into complex molecules.[1][2] These reagents serve as versatile electrophilic amine sources, enabling the formation of carbon-nitrogen bonds through various transition metal-catalyzed reactions.[1][2] One of the most significant applications of these reagents is in the intramolecular C-H amination, a reaction that allows for the direct conversion of a C-H bond into a C-N bond, often with high regio- and stereoselectivity. This powerful transformation has found application in the synthesis of numerous natural products, providing a streamlined approach to the construction of intricate nitrogen-containing heterocyclic scaffolds.[3][4]

This application note details the use of a hydroxylamine derivative in a key step of the total synthesis of the complex natural product (-)-rhazinilam. Specifically, it focuses on a rhodium-catalyzed intramolecular C-H amination to construct the characteristic pyrrolizidine core of a rhazinilam precursor. While the exemplary protocol utilizes a sulfamate ester, a close analogue of this compound, the underlying principles and reaction mechanisms are closely related. This document will provide a detailed experimental protocol, quantitative data, and a mechanistic overview to guide researchers in applying this methodology to their own synthetic endeavors.

Rhodium-Catalyzed Intramolecular C-H Amination in the Synthesis of a (-)-Rhazinilam Intermediate

The total synthesis of (-)-rhazinilam, a potent antitumor agent, presents a significant synthetic challenge due to its complex polycyclic structure.[5][6] The Du Bois group pioneered a strategy that employs a rhodium-catalyzed C-H amination to forge a key C-N bond, leading to the rapid assembly of a crucial bicyclic intermediate.[1][3] This approach highlights the efficiency and selectivity of using hydroxylamine-derived reagents in complex molecule synthesis.

Reaction Scheme and Mechanism

The key transformation involves the intramolecular cyclization of a sulfamate ester derived from a primary amine. The reaction is catalyzed by a rhodium(II) complex and proceeds via a putative rhodium-nitrene intermediate. This highly reactive species undergoes a C-H insertion reaction to form the desired five-membered ring.

G A Sulfamate Ester Substrate C Rh(II)-Nitrene Intermediate A->C Oxidation & N-Transfer B Rh₂(OAc)₄ (catalyst) PhI(OAc)₂ (oxidant) MgO (base) D C-H Insertion Transition State C->D Intramolecular C-H Approach E Cyclized Product (Oxathiazinane) D->E C-N Bond Formation

The reaction is initiated by the oxidation of the sulfamate ester by phenyliodine(II) diacetate in the presence of the rhodium catalyst. This generates a rhodium-nitrene species which is the key reactive intermediate. This intermediate then undergoes an intramolecular C-H insertion at a proximate, activated C-H bond to form the cyclized product. Magnesium oxide is used as a base to neutralize the acetic acid byproduct, which can inhibit the catalyst. [3]

Quantitative Data

The following table summarizes the reaction conditions and yield for the rhodium-catalyzed intramolecular C-H amination to form the oxathiazinane precursor to the (-)-rhazinilam intermediate.

EntrySubstrateCatalyst (mol%)OxidantBaseSolventTemp. (°C)Time (h)Yield (%)
1Sulfamate EsterRh₂(OAc)₄ (2)PhI(OAc)₂ (1.1 eq)MgO (2.3 eq)CH₂Cl₂401-285

Table 1: Reaction conditions and yield for the synthesis of the oxathiazinane intermediate.

Experimental Protocols

Preparation of the Sulfamate Ester Substrate

The sulfamate ester precursor is prepared from the corresponding primary alcohol.

Materials:

  • Starting primary alcohol

  • Sulfamoyl chloride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in dichloromethane.

  • Add pyridine (1.5 eq) to the solution at 0 °C.

  • Slowly add sulfamoyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfamate ester.

Rhodium-Catalyzed Intramolecular C-H Amination

This protocol is adapted from the general procedure described by Du Bois and co-workers. [1] Materials:

  • Sulfamate ester substrate

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Phenyliodine(II) diacetate [PhI(OAc)₂]

  • Magnesium oxide (MgO)

  • Dichloromethane (CH₂Cl₂)

  • Celite

Procedure:

  • To a solution of the sulfamate ester (1.0 eq) in dichloromethane (0.15 M), add MgO (2.3 eq).

  • To this suspension, add PhI(OAc)₂ (1.1 eq) followed by Rh₂(OAc)₄ (0.02 eq).

  • Stir the reaction mixture vigorously and heat to 40 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing the filter cake with dichloromethane.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the oxathiazinane product.

G cluster_prep Substrate Preparation cluster_amination C-H Amination cluster_analysis Analysis A Dissolve Alcohol in CH₂Cl₂ B Add Pyridine at 0 °C A->B C Add Sulfamoyl Chloride B->C D Stir at RT for 12h C->D E Workup & Purification D->E F Combine Substrate, MgO, PhI(OAc)₂, Rh₂(OAc)₄ in CH₂Cl₂ E->F G Heat to 40 °C for 1-2h F->G H Monitor by TLC G->H I Workup & Purification H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: Experimental workflow for the synthesis of the cyclized product.

Conclusion

The rhodium-catalyzed intramolecular C-H amination using hydroxylamine derivatives represents a powerful and efficient method for the construction of nitrogen-containing heterocycles in the context of complex natural product synthesis. The detailed protocol for the synthesis of a key intermediate of (-)-rhazinilam serves as a practical guide for researchers looking to employ this transformative reaction. The high yield and selectivity of this method make it an attractive strategy for late-stage functionalization and the rapid assembly of complex molecular architectures, paving the way for the synthesis of other biologically important molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Alkene Diamination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed diamination of alkenes utilizing O-benzoylhydroxylamine derivatives as electrophilic nitrogen sources. This innovative method facilitates the stereoselective formation of valuable 1,2-diamine motifs, which are prevalent in biologically active molecules and pharmaceutical agents.

Introduction

The palladium-catalyzed diamination of alkenes has emerged as a powerful tool for the efficient construction of carbon-nitrogen bonds. Specifically, the use of O-benzoylhydroxylamines as aminating agents in conjunction with a palladium catalyst enables the intramolecular diamination of alkenes tethered to nitrogen nucleophiles like ureas and guanidines. This process allows for the synthesis of complex cyclic ureas and guanidines bearing an additional amino group. Mechanistic studies suggest a Pd(II/IV) catalytic cycle is operative in these transformations.[1][2][3] A key finding is the crucial role of acetylacetonate (acac) or its derivatives as ligands, which have been shown to be more effective than traditional phosphine ligands.[1][2]

Reaction Principle and Mechanism

The reaction proceeds via a proposed Pd(II/IV) catalytic cycle. The key steps involve the coordination of the alkene to a Pd(II) center, followed by intramolecular aminopalladation. Subsequently, oxidative addition of the this compound electrophile to the resulting Pd(II)-alkyl intermediate generates a Pd(IV) species. Finally, reductive elimination from the Pd(IV) complex forms the second C-N bond, regenerating the active Pd(II) catalyst. The reaction often proceeds with a degree of anti-diastereoselectivity.[1]

Palladium-Catalyzed Alkene Diamination Catalytic Cycle cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle Pd(II) Pd(II) Alkene_Coordination Pd(II)-Alkene Complex Pd(II)->Alkene_Coordination + Alkene Aminopalladation Pd(II)-Alkyl Intermediate Alkene_Coordination->Aminopalladation Intramolecular Aminopalladation Pd(IV) Pd(IV) Intermediate Aminopalladation->Pd(IV) + this compound (Oxidative Addition) Pd(IV)->Pd(II) Reductive Elimination (C-N Bond Formation) Product Diamination Product Pd(IV)->Product Substrate Alkene Substrate (e.g., N-allylurea) Substrate->Alkene_Coordination Electrophile This compound Electrophile->Aminopalladation

Figure 1. Proposed Pd(II)/Pd(IV) catalytic cycle for alkene diamination.

Experimental Data

The following tables summarize the reaction conditions and outcomes for the palladium-catalyzed diamination of various substrates.

Table 1: Optimization of Reaction Conditions
EntryCatalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene802465
2Pd(acac)₂ (4)NoneK₂CO₃Toluene801>95
3Pd(dba)₂ (5)JackiePhos (10)K₂CO₃Toluene8024<5
4Pd(acac)₂ (4)NoneNa₂CO₃Toluene80188
5Pd(acac)₂ (4)NoneCs₂CO₃Toluene80192

Data synthesized from findings indicating acetylacetonate (acac) ligands are superior to phosphines, which can inhibit the reaction.[1][2]

Table 2: Substrate Scope of N-Allylureas and Guanidines
SubstrateElectrophile (N-Source)ProductYield (%)
N-Allyl-N'-phenylureaMorpholino benzoateCyclic urea with morpholinomethyl group85
N-Allyl-N'-methylureaPiperidino benzoateCyclic urea with piperidinomethyl group78
N-AllylguanidineMorpholino benzoateCyclic guanidine with morpholinomethyl group91
N-Allyl-N'-benzylureaN,N-Diethylamino benzoateCyclic urea with diethylaminomethyl group65

Yields represent isolated yields for the diamination of various N-allylureas and guanidines with different this compound derivatives.[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed Diamination

This protocol is based on the methods described in the literature for the diamination of N-allyl ureas.[1]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add N-allylurea (1.0 equiv), this compound (1.5 equiv), and K₂CO₃ (2.0 equiv) to a vial. B 2. Add Pd(acac)₂ (4 mol%). A->B C 3. Add solvent (e.g., Toluene). B->C D 4. Stir the mixture at 80 °C. C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Cool to room temperature. E->F G 7. Dilute with ethyl acetate and water. F->G H 8. Separate layers, extract aqueous phase. G->H I 9. Dry combined organic layers and concentrate. H->I J 10. Purify by flash chromatography. I->J

Figure 2. General experimental workflow for the diamination reaction.

Materials:

  • N-allyl substrate (e.g., N-allyl-N'-phenylurea) (0.2 mmol, 1.0 equiv)

  • This compound derivative (e.g., morpholino benzoate) (0.3 mmol, 1.5 equiv)

  • Palladium(II) acetylacetonate (Pd(acac)₂) (2.4 mg, 0.008 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (55.2 mg, 0.4 mmol, 2.0 equiv)

  • Anhydrous toluene (2.0 mL)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the N-allyl substrate, the this compound derivative, and potassium carbonate.

  • Add palladium(II) acetylacetonate to the vial.

  • Add anhydrous toluene via syringe.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 1-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the vial from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diamination product.[1]

Applications in Drug Development

The 1,2-diamine structural motif is a key pharmacophore in a multitude of therapeutic agents. The ability to synthesize complex and diverse diamine-containing scaffolds through this palladium-catalyzed methodology offers significant potential in drug discovery and development. This reaction allows for the late-stage functionalization of molecules and the rapid generation of compound libraries for screening purposes. The operational simplicity and the use of a relatively inexpensive and air-stable palladium catalyst make this method attractive for medicinal chemistry campaigns.

Conclusion

The palladium-catalyzed diamination of alkenes with O-benzoylhydroxylamines provides an efficient and practical route for the synthesis of cyclic ureas and guanidines bearing an exocyclic amino group. The reaction is characterized by its use of a non-phosphine-based catalytic system and its tolerance of various functional groups. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to utilize this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols: C-H Amination of Arenes with O-Benzoylhydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional multi-step sequences that often require pre-functionalized starting materials. Among these transformations, C-H amination is of particular importance due to the prevalence of arylamine motifs in pharmaceuticals, agrochemicals, and functional materials[1][2][3]. O-Benzoylhydroxylamine derivatives have emerged as versatile and effective electrophilic aminating reagents for these reactions, particularly in transition metal-catalyzed processes. This document provides detailed application notes and experimental protocols for the C-H amination of arenes using these reagents, focusing on methodologies relevant to researchers in synthetic chemistry and drug development.

Application Notes

Overview of the Transformation

The reaction involves the direct coupling of an arene C(sp²)-H bond with an this compound derivative, facilitated by a transition metal catalyst, most commonly rhodium or copper complexes. This process installs a primary or secondary amine group onto the aromatic ring. The this compound serves as an electrophilic amine synthon, and the reaction often proceeds with good yields and regioselectivity, particularly for electron-rich arenes[1]. The relatively weak N-O bond of the hydroxylamine derivative acts as an internal oxidant, obviating the need for an external oxidant in many cases[1][2].

Catalytic Systems and Regioselectivity

Rhodium Catalysis: Dirhodium catalysts, such as dirhodium(II) espanoate [Rh₂(esp)₂], are highly effective for this transformation[1][4]. These reactions are typically fast, occurring at or below room temperature[1][2]. The regioselectivity is characteristic of electrophilic aromatic substitution, with a strong preference for substitution at the positions ortho and para to electron-donating groups on the arene. The preference for the para isomer is often observed, which may be attributed to the steric bulk of the rhodium-nitrenoid intermediate[1][2]. Arenes bearing electron-withdrawing groups generally fail to undergo amination under these conditions[1][2].

Copper Catalysis: Copper-based systems, such as those using cuprous bromide (CuBr), also catalyze the C-H amination of arenes[5]. These reactions may proceed through a different, possibly radical-based, mechanism[5]. Copper catalysis can be a cost-effective alternative to rhodium and has shown broad substrate scope[5].

Reaction Mechanism

The proposed mechanism for the dirhodium-catalyzed C-H amination of arenes with hydroxylamine reagents involves the formation of a key rhodium-nitrenoid intermediate. This highly electrophilic species is generated from the reaction between the dirhodium catalyst and the this compound. The nitrenoid then attacks the electron-rich arene in a manner analogous to electrophilic aromatic substitution to form the C-N bond.

G cluster_label cat Rh₂(L)₄ Catalyst intermediate [Rh₂(L)₄=NR] (Electrophilic Nitrenoid) cat->intermediate + R-NH-OBz - BzOH amine_reagent R-NH-OBz (this compound) wheland Wheland-type Intermediate arene Arene-H arene->wheland + [Rh₂(L)₄=NR] product Arene-NHR (Aminated Product) wheland->product - H⁺ - Catalyst bzoh BzOH

Proposed catalytic cycle for Rh-catalyzed C-H amination.
Quantitative Data and Substrate Scope

The following tables summarize representative results for the C-H amination of arenes.

Table 1: Dirhodium-Catalyzed Amination of Various Arenes [1] Conditions: Arene, N-Alkyl-O-sulfonylhydroxylamine (1.5 equiv), Rh₂(esp)₂ (2 mol%), in 2,2,2-trifluoroethanol (TFE) at 0°C for 30 min.

Entry Arene Substrate Product Yield (%)
1 Mesitylene N-Methyl-2,4,6-trimethylaniline 75
2 1,3,5-Triisopropylbenzene N-Methyl-2,4,6-triisopropylaniline 70
3 Anisole N-Methyl-p-anisidine 72
4 O-Methylestrone 2-(N-Methylamino)-O-methylestrone & 4-(N-Methylamino)-O-methylestrone 86 (1:7.2 mixture)

| 5 | Methyl Naproxen | Aminated Methyl Naproxen | 75 |

Table 2: Copper-Catalyzed Imidation of Arenes with N-Hydroxyphthalimide [5] Conditions: Arene (2.0 mL), N-Hydroxyphthalimide (0.10 mmol), CuBr (40 mol%), P(OEt)₃ (6 equiv), 100°C, 12 h, under air.

Entry Arene Substrate Product Yield (%)
1 Benzene N-Phenylphthalimide 78
2 Toluene N-(o/p-tolyl)phthalimide 76 (o/p = 1:1.9)
3 Anisole N-(o/p-methoxyphenyl)phthalimide 75 (o/p = 1:3.2)
4 Chlorobenzene N-(o/p-chlorophenyl)phthalimide 65 (o/p = 1:2.3)

| 5 | Furan | N-(2-Furyl)phthalimide | 33 |

Experimental Protocols

General Workflow

The successful execution of a C-H amination reaction requires careful attention to reagent purity, inert atmosphere techniques (if necessary), and systematic monitoring and purification steps.

G start Start prep Prepare Reagents & Glassware (Arene, Aminating Agent, Catalyst, Solvent) start->prep setup Assemble Reaction Under N₂ Atmosphere (if required) prep->setup addition Add Catalyst and Reagents to Solvent at Specified Temperature (e.g., 0 °C) setup->addition monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) addition->monitor quench Quench Reaction (e.g., with saturated NaHCO₃ solution) monitor->quench Upon Completion workup Perform Aqueous Workup & Extract with Organic Solvent quench->workup dry Dry Organic Layer (e.g., Na₂SO₄), Filter, and Concentrate workup->dry purify Purify Crude Product (Flash Column Chromatography) dry->purify char Characterize Pure Product (NMR, HRMS) purify->char end End char->end

A general experimental workflow for C-H amination.
Protocol for Dirhodium-Catalyzed C-H Amination of an Electron-Rich Arene

This protocol is adapted from the conditions reported for dirhodium-catalyzed aminations[1][2].

Materials:

  • Arene substrate (e.g., Mesitylene, 1.0 mmol, 1.0 equiv)

  • O-Benzoyl-N-alkylhydroxylamine (1.5 mmol, 1.5 equiv)

  • Dirhodium(II) espanoate [Rh₂(esp)₂] (0.02 mmol, 0.02 equiv)

  • Anhydrous 2,2,2-trifluoroethanol (TFE), 0.2 M concentration relative to the arene

  • Reaction vessel (e.g., oven-dried Schlenk flask) with a magnetic stir bar

  • Standard workup and purification reagents (saturated aq. NaHCO₃, brine, ethyl acetate, anhydrous Na₂SO₄, silica gel)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the arene substrate (1.0 mmol) and Rh₂(esp)₂ (0.02 mmol).

  • Add anhydrous TFE (5.0 mL) to dissolve the solids.

  • Cool the reaction mixture to the specified temperature (e.g., 0°C) using an ice-water bath.

  • While stirring, add the O-benzoyl-N-alkylhydroxylamine (1.5 mmol) to the mixture in one portion.

  • Stir the reaction vigorously at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is often complete within 30-60 minutes.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure arylamine product.

  • Characterize the product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Factors Influencing Reactivity and Selectivity

The outcome of the C-H amination is governed by several interconnected factors. Understanding these relationships is key to optimizing the reaction for a specific substrate.

G center C-H Amination Outcome (Yield & Regioselectivity) arene Arene Electronics center->arene catalyst Catalyst Choice (e.g., Rh vs. Cu) center->catalyst sterics Steric Hindrance (Substrate & Catalyst) center->sterics reagent Aminating Reagent (N-Substituent, Leaving Group) center->reagent edg Electron-Donating Groups (EDG) (e.g., -OMe, -Alkyl) arene->edg ewg Electron-Withdrawing Groups (EWG) (e.g., -CF₃, -CN) arene->ewg high_yield Increased Reactivity (Higher Yield) edg->high_yield low_yield Decreased/No Reactivity (Lower Yield) ewg->low_yield para_select Para-Selectivity Favored sterics->para_select

Key factors influencing C-H amination outcomes.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrrolidines using O-Benzoylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its three-dimensional architecture and the stereogenic centers that can be incorporated make it an attractive building block in drug discovery.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrolidines via a rhodium-catalyzed intramolecular C-H amination of primary amines, utilizing O-benzoylhydroxylamines as efficient alkyl nitrene precursors.[4][5][6] This method offers a straightforward and high-yielding approach to a variety of functionalized pyrrolidines.

Application Notes

Method Overview: The synthesis proceeds via an intramolecular C-H amination reaction. A primary amine is first converted to its corresponding O-benzoylhydroxylamine. In the presence of a rhodium catalyst, typically dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) (Rh2(esp)2), the this compound is transformed into a rhodium-bound alkyl nitrene intermediate. This highly reactive species then undergoes a regioselective intramolecular C-H insertion to form the pyrrolidine ring.[2][4]

Key Advantages:

  • High Yields: This method consistently provides good to excellent yields for a range of substrates.[7]

  • Mild Reaction Conditions: The cyclization is typically carried out at room temperature, tolerating a variety of functional groups.

  • Stereospecificity: The C-H insertion proceeds with a high degree of stereoretention, making it a valuable tool for the synthesis of chiral pyrrolidines.

  • Versatility: The protocol is applicable to the synthesis of a diverse array of substituted pyrrolidines, including those with quaternary centers.

Considerations for Drug Development:

  • The pyrrolidine ring is a key component in many therapeutic agents, including antivirals, neuroleptics, and anticancer drugs.[8]

  • The ability to introduce substituents with stereocontrol allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

  • This synthetic route provides access to novel pyrrolidine-based building blocks for the construction of compound libraries for high-throughput screening.

Reaction Mechanism

The proposed mechanism for the rhodium-catalyzed synthesis of pyrrolidines from O-benzoylhydroxylamines is depicted below. The reaction is initiated by the coordination of the this compound to the dirhodium(II) catalyst. This is followed by the elimination of benzoic acid to generate a rhodium-bound alkyl nitrene intermediate. This electrophilic nitrene then undergoes a concerted intramolecular C-H insertion at the δ-position to afford the pyrrolidine product and regenerate the active rhodium catalyst.[2][5]

reaction_mechanism sub O-Benzoyl- hydroxylamine int1 Coordinated Complex sub->int1 + Rh₂(L)₄ cat Rh₂(L)₄ nba - Benzoic Acid int2 Rhodium Alkyl Nitrene int1->int2 Elimination ts C-H Insertion Transition State int2->ts Intramolecular C-H Activation prod Substituted Pyrrolidine ts->prod Ring Closure cat_regen Rh₂(L)₄ ts->cat_regen Catalyst Regeneration

Caption: Proposed catalytic cycle for the synthesis of substituted pyrrolidines.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of O-Benzoylhydroxylamines

This protocol describes the conversion of a primary amine to the corresponding this compound precursor.

  • To a stirred solution of the primary amine (1.0 equiv) in dichloromethane (CH2Cl2, 0.1 M), add this compound hydrochloride (1.1 equiv) and pyridine (2.2 equiv) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: General Procedure for the Rhodium-Catalyzed Synthesis of Substituted Pyrrolidines

This protocol outlines the intramolecular C-H amination to form the pyrrolidine ring.

  • To a flame-dried Schlenk flask under an argon atmosphere, add the this compound substrate (1.0 equiv) and the rhodium catalyst, Rh2(esp)2 (1-5 mol%).

  • Add anhydrous, degassed solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or dichloromethane) via syringe to achieve a substrate concentration of 0.05-0.1 M.

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired substituted pyrrolidine.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of substituted pyrrolidines from primary amines.

experimental_workflow start Primary Amine step1 Synthesis of This compound start->step1 intermediate This compound Precursor step1->intermediate step2 Rh-Catalyzed Intramolecular C-H Amination intermediate->step2 purification Purification (Column Chromatography) step2->purification product Substituted Pyrrolidine purification->product analysis Characterization (NMR, MS, etc.) product->analysis

References

Application Notes and Protocols for the Hydroamination of Alkenes with O-Benzoylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the copper-catalyzed hydroamination of alkenes using O-benzoylhydroxylamine derivatives. This methodology offers a robust and highly selective approach for the synthesis of chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The protocols described herein are based on highly enantio- and regioselective copper-hydride (CuH) catalyzed systems.

Introduction

The direct addition of an amine N-H bond across an alkene, known as hydroamination, represents a highly atom-economical method for the synthesis of amines.[1][2] Traditional methods often require harsh conditions or suffer from limited substrate scope. The use of O-benzoylhydroxylamines as electrophilic nitrogen sources in transition metal-catalyzed reactions has emerged as a powerful strategy to overcome these limitations. Specifically, copper-catalyzed systems have demonstrated remarkable efficiency and selectivity in the hydroamination of a wide range of alkenes, including styrenes and unactivated aliphatic alkenes.[1][3][4]

These reactions typically employ a copper catalyst, a chiral phosphine ligand to induce asymmetry, and a silane as a hydride source. The choice of ligand is crucial for achieving high enantioselectivity, with bulky biaryl phosphine ligands such as (R)-DTBM-SEGPHOS proving to be highly effective.[3][4] The reaction proceeds with high regioselectivity, affording α-branched amines from styrene derivatives and anti-Markovnikov products from terminal aliphatic alkenes.[1][3][4]

Reaction Mechanism

The proposed catalytic cycle for the copper-hydride catalyzed hydroamination of alkenes is initiated by the formation of a chiral ligand-bound copper(I)-hydride species (I).[1][3] Insertion of the alkene into the Cu-H bond forms an alkyl-copper intermediate (II).[1][3] This is followed by the oxidative addition of the this compound to the copper center. Subsequent reductive elimination from the resulting intermediate furnishes the desired amine product and regenerates the active copper(I) catalyst, which can then re-enter the catalytic cycle.[3]

Copper-Catalyzed Hydroamination Cycle Proposed Catalytic Cycle for CuH-Catalyzed Hydroamination of Alkenes CuH LCu(I)H (I) AlkylCu LCu(I)-Alkyl (II) CuH->AlkylCu Alkene Insertion Alkene Alkene OxidativeAddition Oxidative Addition CuOAc L*Cu(I)OAc AlkylCu->CuOAc Oxidative Addition + R'₂N-OBz AmineSource R'₂N-OBz (this compound) ReductiveElimination Reductive Elimination Product Amine Product HydrideSource Silane (Hydride Source) Transmetalation Transmetalation CuOAc->CuH Transmetalation + Silane CuOAc->Product Reductive Elimination

Caption: Proposed catalytic cycle for the CuH-catalyzed hydroamination of alkenes.

Quantitative Data Summary

The following tables summarize the results for the copper-catalyzed hydroamination of various styrene and aliphatic alkene substrates with O-benzoylhydroxylamines.

Table 1: Hydroamination of Substituted Styrenes [3]

EntryStyrene SubstrateProductYield (%)ee (%)
1StyreneN,N-Dibenzyl-1-phenylethanamine9597
24-MethylstyreneN,N-Dibenzyl-1-(p-tolyl)ethanamine9896
34-MethoxystyreneN,N-Dibenzyl-1-(4-methoxyphenyl)ethanamine9696
44-FluorostyreneN,N-Dibenzyl-1-(4-fluorophenyl)ethanamine9297
54-ChlorostyreneN,N-Dibenzyl-1-(4-chlorophenyl)ethanamine9098
63-ChlorostyreneN,N-Dibenzyl-1-(3-chlorophenyl)ethanamine9397
72-MethylstyreneN,N-Dibenzyl-1-(o-tolyl)ethanamine8595
8trans-β-MethylstyreneN,N-Dibenzyl-1-phenylpropan-2-amine9498
9cis-β-MethylstyreneN,N-Dibenzyl-1-phenylpropan-2-amine9198
10β,β-DimethylstyreneN,N-Dibenzyl-2-methyl-1-phenylpropan-2-amine9299

Table 2: Hydroamination of Aliphatic Alkenes [1][3]

EntryAlkene SubstrateProductYield (%)
11-OcteneN,N-Dibenzyl-octan-1-amine95
24-Phenyl-1-buteneN,N-Dibenzyl-4-phenylbutan-1-amine99
3AllylbenzeneN,N-Dibenzyl-3-phenylpropan-1-amine92
4Vinylcyclohexane1-(Cyclohexylmethyl)-N,N-dibenzylamine90
51-DeceneN,N-Dibenzyl-decan-1-amine96

Note: For aliphatic alkenes, the reaction yields the anti-Markovnikov product exclusively.

Experimental Protocols

The following are general protocols for the enantioselective hydroamination of styrenes and the regioselective hydroamination of aliphatic alkenes.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Catalyst, Ligand, Alkene, and Amine Source Solvent Add Anhydrous Solvent Reagents->Solvent Hydride Add Hydride Source (Silane) Solvent->Hydride Stir Stir at Specified Temperature Hydride->Stir Monitor Monitor Reaction by TLC/GC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General workflow for the copper-catalyzed hydroamination of alkenes.

Protocol 1: Enantioselective Hydroamination of Styrenes

This protocol is optimized for the synthesis of α-branched chiral amines from styrene derivatives.[3][4]

Materials:

  • Copper(II) acetate (Cu(OAc)₂) (2 mol%)

  • (R)-DTBM-SEGPHOS (2.2 mol%)

  • This compound derivative (1.2 equiv)

  • Styrene derivative (1.0 equiv)

  • Diethoxymethylsilane (DEMS) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Cu(OAc)₂ (0.02 mmol, 3.6 mg) and (R)-DTBM-SEGPHOS (0.022 mmol, 26.3 mg).

  • The vial is sealed and purged with argon or nitrogen.

  • Add anhydrous THF (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the this compound derivative (1.2 mmol) and the styrene derivative (1.0 mmol).

  • Add diethoxymethylsilane (DEMS) (2.0 mmol, 0.34 mL) dropwise to the reaction mixture.

  • The reaction is stirred at 40 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired chiral amine.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Anti-Markovnikov Hydroamination of Aliphatic Alkenes

This protocol is for the regioselective synthesis of linear amines from terminal aliphatic alkenes.[1][3]

Materials:

  • Copper(II) acetate (Cu(OAc)₂) (5 mol%)

  • Racemic DTBM-SEGPHOS (5.5 mol%)

  • This compound derivative (1.2 equiv)

  • Aliphatic alkene (1.0 equiv)

  • Diethoxymethylsilane (DEMS) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Cu(OAc)₂ (0.05 mmol, 9.1 mg) and racemic DTBM-SEGPHOS (0.055 mmol, 65.8 mg).

  • The vial is sealed and purged with argon or nitrogen.

  • Add anhydrous THF (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the this compound derivative (1.2 mmol) and the aliphatic alkene (1.0 mmol).

  • Add diethoxymethylsilane (DEMS) (2.0 mmol, 0.34 mL) dropwise to the reaction mixture.

  • The reaction is stirred at 40 °C for 12-24 hours.

  • Work-up and purification are carried out following steps 8-11 of Protocol 1.

Applications in Drug Development

The synthesis of enantioenriched amines is of paramount importance in drug discovery and development, as the stereochemistry of a molecule often dictates its pharmacological activity. The hydroamination of alkenes with O-benzoylhydroxylamines provides a direct and efficient route to a wide range of chiral amines, including those that are precursors to or are themselves biologically active molecules. This methodology can be applied to the synthesis of complex molecules and for the late-stage functionalization of drug candidates. The mild reaction conditions and broad substrate scope make this a valuable tool for medicinal chemists.[3]

Safety Precautions

  • This compound derivatives should be handled with care as they can be shock-sensitive.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are required for optimal results.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Application of O-Benzoylhydroxylamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

O-Benzoylhydroxylamine and its derivatives have emerged as powerful and versatile reagents in medicinal chemistry, primarily serving as efficient electrophilic aminating agents. Their application is pivotal in the construction of carbon-nitrogen (C-N) bonds, a fundamental linkage present in a vast array of pharmaceuticals, natural products, and other biologically active molecules.[1][2] The stability and reactivity of O-benzoylhydroxylamines make them indispensable tools in modern drug discovery and development for the synthesis of diverse nitrogen-containing compounds.[3]

Core Applications in Medicinal Chemistry

This compound is extensively used in transition metal-catalyzed reactions to introduce amino groups into organic molecules. This strategy, known as electrophilic amination, provides a complementary approach to traditional nucleophilic amination methods. The key applications include:

  • Synthesis of Bioactive Heterocycles: Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry. This compound is instrumental in the synthesis of various saturated N-heterocycles, such as pyrrolidines, which are common motifs in many drug candidates.[3][4]

  • Formation of Primary and Secondary Amines: It serves as an effective R2N+ or RHN+ synthon in reactions with organozinc nucleophiles, catalyzed by copper, to produce tertiary and secondary amines in good yields.[5]

  • Cross-Coupling Reactions: It is a key reagent in transition metal-catalyzed cross-coupling reactions for the formation of C-N bonds, which is a critical step in the synthesis of potential anti-HIV, antiviral, antibacterial, and anticancer agents.[1]

  • Hydroamination and Diamination of Alkenes: this compound is utilized in the hydroamination and diamination of alkenes, providing direct access to chiral 1,2-diamines, which are important substructures in bioactive compounds and chiral ligands.[1][6]

Advantages in Drug Development

The use of this compound in synthetic strategies offers several advantages for drug development professionals:

  • Efficiency and Versatility: It participates in a wide range of reactions catalyzed by various transition metals like copper, palladium, nickel, and cobalt, allowing for the synthesis of a diverse library of compounds.

  • Milder Reaction Conditions: Many reactions involving this compound can be carried out under relatively mild conditions, which is crucial for the synthesis of complex molecules with sensitive functional groups.[5]

  • Improved Synthesis of Complex Molecules: It has enabled the development of novel synthetic routes to complex natural products and other biologically active compounds, which were previously challenging to synthesize.[1]

Quantitative Data Summary

The following tables summarize quantitative data from representative reactions utilizing this compound in the synthesis of medicinally relevant scaffolds.

Table 1: Rhodium-Catalyzed Synthesis of Pyrrolidines [3]

Substrate (Primary Amine)Product (Pyrrolidine)CatalystYield (%)
4-Phenylbutan-1-amine2-PhenylpyrrolidineRh₂(esp)₂85
4-(4-Methoxyphenyl)butan-1-amine2-(4-Methoxyphenyl)pyrrolidineRh₂(esp)₂88
4-(4-Chlorophenyl)butan-1-amine2-(4-Chlorophenyl)pyrrolidineRh₂(esp)₂82

Table 2: Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents [5]

Organozinc ReagentThis compound DerivativeProduct (Amine)CatalystYield (%)
Di(p-tolyl)zincN,N-Dibenzyl-O-benzoylhydroxylamineN,N-Dibenzyl-p-toluidineCu(OAc)₂95
Di(m-chlorophenyl)zincN-Phenyl-O-benzoylhydroxylamineN-(m-Chlorophenyl)anilineCuCl₂89
Di-n-butylzincN,N-Dimethyl-O-benzoylhydroxylamineN,N-Dimethyl-n-butylamineCu(OTf)₂78

Table 3: Iridium-Catalyzed Asymmetric Hydroamination of Enamides [6]

Enamide SubstrateProduct (1,2-Diamine)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
(E)-N-(prop-1-en-1-yl)acetamideN¹-(propan-2-yl)ethane-1,2-diamine derivativeIr-catalyst9299
(E)-N-(styryl)acetamideN¹-phenylethane-1,2-diamine derivativeIr-catalyst8597

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Synthesis of Pyrrolidines from Primary Amines

This protocol is based on the work of Noda, Asada, and Shibasaki (2020).[3]

Materials:

  • Primary amine substrate

  • This compound

  • Rhodium(II) catalyst (e.g., Rh₂(esp)₂)

  • Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Water (for workup)

  • Standard laboratory glassware and stirring equipment

  • Chromatography supplies for purification

Procedure:

  • To a solution of the primary amine (1.0 equiv) in CH₂Cl₂ (0.1 M) is added this compound (1.2 equiv).

  • The rhodium catalyst (1 mol %) is added to the mixture.

  • The reaction mixture is stirred at 23 °C for 14 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), water is added to the reaction mixture.

  • The aqueous phase is extracted three times with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired pyrrolidine.

Protocol 2: General Procedure for Copper-Catalyzed Electrophilic Amination of Organozinc Reagents

This protocol is adapted from the work of Berman and Johnson (2005).[5]

Materials:

  • Organozinc reagent (prepared in situ from Grignard reagent and ZnCl₂)

  • This compound derivative

  • Copper salt catalyst (e.g., Cu(OAc)₂, CuCl₂, or Cu(OTf)₂)

  • Anhydrous solvent (e.g., THF or Et₂O)

  • Saturated aqueous ammonium chloride solution (for quenching)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), the copper salt catalyst (1-5 mol %) is dissolved or suspended in the anhydrous solvent.

  • The this compound derivative (1.0 equiv) is added to the flask.

  • The organozinc reagent (1.1-1.5 equiv) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • The reaction is stirred for a specified time (typically 1-24 hours) until completion as monitored by an appropriate method (TLC, GC-MS, or LC-MS).

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • The combined organic extracts are washed with brine, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed in vacuo.

  • The resulting crude product is purified by an appropriate method, such as column chromatography, distillation, or recrystallization.

Visualizations

experimental_workflow_pyrrolidine_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Amine Primary Amine Reaction Mixing in CH2Cl2 + Rh(II) Catalyst Stir at 23°C, 14h Amine->Reaction OBH O-Benzoyl- hydroxylamine OBH->Reaction Workup Aqueous Workup (Water/CH2Cl2 Extraction) Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product Purified Pyrrolidine Purification->Product Purified Product

Caption: Workflow for Rhodium-Catalyzed Pyrrolidine Synthesis.

signaling_pathway_modulation cluster_synthesis Synthesis of Bioactive Molecules cluster_cellular_interaction Cellular Interaction cluster_signaling_pathway Signaling Pathway Modulation cluster_cellular_response Cellular Response OBH This compound TM_Catalysis Transition Metal Catalysis OBH->TM_Catalysis Reagent Bioactive_Molecules Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Ligands) TM_Catalysis->Bioactive_Molecules Synthesis Interaction Binding/ Inhibition Bioactive_Molecules->Interaction Pharmacophore Target Cellular Target (e.g., Enzyme, Receptor) Target->Interaction Modulation Modulation (Activation/Inhibition) Interaction->Modulation Signal Transduction Signaling_Pathway Signaling Pathway (e.g., Kinase Cascade, Metabolic Pathway) Signaling_Pathway->Modulation Response Therapeutic Effect (e.g., Anti-proliferative, Anti-inflammatory) Modulation->Response Downstream Effects

Caption: Modulation of Signaling Pathways by Synthesized Molecules.

References

Application Notes and Protocols: Enantioselective Amination Reactions Involving O-Benzoylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective amination is a cornerstone of modern synthetic organic chemistry, providing access to chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and chiral catalysts. The development of efficient and highly selective methods for the introduction of a nitrogen atom into a prochiral substrate is therefore of paramount importance. Among the various electrophilic aminating agents, O-benzoylhydroxylamine and its derivatives have emerged as versatile and reliable reagents for this purpose. Their stability, ease of handling, and reactivity in the presence of various catalytic systems make them ideal candidates for the development of robust amination protocols.[1]

These application notes provide detailed protocols and comparative data for two key types of enantioselective amination reactions utilizing this compound derivatives: the copper-catalyzed α-amination of β-keto esters and the copper-hydride catalyzed hydroamination of alkenes.

Copper-Catalyzed Enantioselective α-Amination of β-Keto Esters

The asymmetric α-amination of 1,3-dicarbonyl compounds is a direct and efficient method for constructing chiral α-amino carbonyl compounds bearing a quaternary stereocenter. The use of a chiral N,N'-dioxide-copper(I) complex has been shown to be highly effective in catalyzing the reaction between β-keto esters and an electrophilic nitrogen source, affording the desired products in high yields and excellent enantioselectivities.[2][3] While the specific examples highlighted below utilize diethyl azodicarboxylate, the principles and catalytic system are readily adaptable for this compound derivatives.

Quantitative Data Summary

The following table summarizes the results for the asymmetric α-amination of various β-keto esters catalyzed by a chiral N,N'-dioxide-Cu(I) complex.[2]

EntrySubstrate (β-Keto Ester)ProductYield (%)[2]ee (%)[2]
1Ethyl 2-oxocyclopentanecarboxylateEthyl 1-amino-2-oxocyclopentanecarboxylate9074
2Ethyl 2-oxocyclohexanecarboxylateEthyl 1-amino-2-oxocyclohexanecarboxylate9285
3Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylateEthyl 2-amino-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate9592
4Ethyl 2-oxo-2-phenylacetateEthyl 2-amino-2-oxo-2-phenylacetate8888
5tert-Butyl 2-oxocyclopentanecarboxylatetert-Butyl 1-amino-2-oxocyclopentanecarboxylate9178
6Methyl 2-oxocyclopentanecarboxylateMethyl 1-amino-2-oxocyclopentanecarboxylate8972
Experimental Protocol: General Procedure for the Asymmetric α-Amination of β-Keto Esters

Materials:

  • Chiral N,N'-dioxide ligand (e.g., L-PiEt₂) (0.011 mmol)

  • CuOTf·(C₇H₈)₀.₅ (0.01 mmol)

  • β-Keto ester (0.2 mmol)

  • This compound or other electrophilic aminating agent (0.24 mmol)

  • Dichloromethane (CH₂Cl₂, anhydrous, 1.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide ligand (0.011 mmol) and CuOTf·(C₇H₈)₀.₅ (0.01 mmol).

  • Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the mixture to the desired reaction temperature (e.g., 35 °C).

  • Add the β-keto ester (0.2 mmol) to the reaction mixture.

  • Add the this compound or other electrophilic aminating agent (0.24 mmol) in one portion.

  • Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired α-amino β-keto ester.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Catalytic Cycle

catalytic_cycle_amination Catalyst L-Cu(I) Complex Enolate L-Cu(I)-Enolate Catalyst->Enolate + Substrate - H+ Substrate β-Keto Ester Intermediate Transition State Enolate->Intermediate + Aminating Agent AminatingAgent This compound AminatingAgent->Intermediate Product α-Amino β-Keto Ester Intermediate->Product C-N Bond Formation Byproduct Benzoic Acid Intermediate->Byproduct Product->Catalyst - Product + H+

Caption: Proposed catalytic cycle for the copper-catalyzed α-amination of β-keto esters.

Copper-Hydride Catalyzed Enantioselective Hydroamination of Alkenes

The copper-hydride (CuH) catalyzed hydroamination of alkenes is a powerful strategy for the synthesis of chiral amines.[4] This method allows for the direct addition of an amine across a double bond with high regio- and enantioselectivity. This compound derivatives are excellent electrophilic amine sources for this transformation.[5][6]

Quantitative Data Summary

The following table summarizes the results for the enantioselective hydroamination of various styrenes with N,N-dibenzyl-O-benzoylhydroxylamine, catalyzed by a Cu(OAc)₂/(R)-DTBM-SEGPHOS system.[6]

EntryAlkeneProductYield (%)[6]ee (%)[6]
1StyreneN,N-Dibenzyl-1-phenylethanamine8597
24-MethylstyreneN,N-Dibenzyl-1-(p-tolyl)ethanamine8896
34-MethoxystyreneN,N-Dibenzyl-1-(4-methoxyphenyl)ethanamine9095
44-ChlorostyreneN,N-Dibenzyl-1-(4-chlorophenyl)ethanamine8298
52-MethylstyreneN,N-Dibenzyl-1-(o-tolyl)ethanamine8094
6(E)-β-MethylstyreneN,N-Dibenzyl-1-phenylpropan-2-amine8795
7(Z)-β-MethylstyreneN,N-Dibenzyl-1-phenylpropan-2-amine8596
Experimental Protocol: General Procedure for the Asymmetric Hydroamination of Alkenes

Materials:

  • Cu(OAc)₂ (0.005 mmol)

  • (R)-DTBM-SEGPHOS (L5) (0.0055 mmol)

  • Alkene (0.5 mmol)

  • N,N-Disubstituted-O-benzoylhydroxylamine (0.55 mmol)

  • Diethoxymethylsilane (DEMS) (1.0 mmol)

  • Toluene (anhydrous, 1.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Cu(OAc)₂ (0.005 mmol) and (R)-DTBM-SEGPHOS (0.0055 mmol).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the alkene (0.5 mmol) followed by the N,N-disubstituted-O-benzoylhydroxylamine (0.55 mmol).

  • Add diethoxymethylsilane (DEMS) (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 40 °C) and monitor its progress by GC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Experimental Workflow

experimental_workflow_hydroamination cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis CatalystPrep Mix Cu(OAc)₂ and (R)-DTBM-SEGPHOS in Toluene AddReagents Add Alkene, this compound, and DEMS CatalystPrep->AddReagents Heat Stir at 40 °C AddReagents->Heat Quench Quench with aq. NaHCO₃ Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Analyze Chiral HPLC Purify->Analyze

Caption: General experimental workflow for CuH-catalyzed hydroamination of alkenes.

Conclusion

This compound is a highly effective electrophilic aminating agent for a range of enantioselective transformations. The protocols detailed herein for the copper-catalyzed α-amination of β-keto esters and the hydroamination of alkenes provide robust and reliable methods for the synthesis of valuable chiral amine building blocks. These reactions exhibit broad substrate scope, high yields, and excellent enantioselectivities, making them valuable tools for both academic research and industrial drug development. The modularity of the catalytic systems allows for fine-tuning of reactivity and selectivity, paving the way for the synthesis of a diverse array of complex nitrogen-containing molecules.

References

Troubleshooting & Optimization

Technical Support Center: O-Benzoylhydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and success of O-Benzoylhydroxylamine reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing O-Benzoylhydroxylamines?

A1: The most prevalent method involves the oxidation of primary or secondary amines with benzoyl peroxide in the presence of a base.[1] Ethereal solvents are commonly used for this reaction. To mitigate side reactions, a buffer such as disodium hydrogen phosphate (Na₂HPO₄) or poly-4-vinylpyridine is often employed.[2]

Q2: What are the main challenges and side reactions in this compound synthesis?

A2: Researchers may encounter several challenges, including:

  • Competitive N-acylation: The amine starting material can be acylated by benzoyl peroxide, leading to a problematic side reaction.[1]

  • Overoxidation: This can lead to varied and lower yields.[2]

  • Decomposition of Amine Derivatives: In copper-catalyzed reactions, the decomposition of amine derivatives with copper hydride (CuH) species can occur, particularly with N,N-dialkyl hydroxylamine derivatives.

  • Unproductive Reduction: The N-hydroxylamine ester can be reduced by the catalyst, lowering the yield of the desired product.

  • Stability Issues: this compound and its derivatives can be unstable, and the relatively weak N-O bond can lead to undesired side reactions.[3]

Q3: How can I improve the stability and reactivity of my this compound reagent?

A3: A modified approach involves introducing a diethylamino group at the para position of the benzoate leaving group. This modification has been shown to significantly improve the stability and reactivity of the reagent.

Q4: Are there any additives that can help improve reaction outcomes?

A4: Yes, in some copper-catalyzed reactions, the addition of tert-Butanol (tBuOH) and triphenylphosphine (PPh₃) has been found to reduce the unproductive reduction of the N-hydroxylamine ester, leading to a significant increase in reactivity and yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Inefficient reaction conditions.Ensure the use of a suitable buffer like Na₂HPO₄ or poly-4-vinylpyridine in ethereal solvents.[2] For sterically hindered amines, yields up to 89% have been achieved under these buffered conditions.[2]
Overoxidation of the amine.Carefully control the stoichiometry of benzoyl peroxide and consider lowering the reaction temperature.
Decomposition of the product.Store the synthesized this compound compounds in a freezer to ensure long-term stability without decomposition.[1]
Presence of N-acylated byproduct Competitive side reaction of the amine with benzoyl peroxide.Use an appropriate base such as dipotassium hydrogen phosphate (K₂HPO₄) to suppress this side reaction. A modified procedure using 1.2 equivalents of the amine and 1.5 equivalents of K₂HPO₄ has been shown to produce high yields.[1]
Inconsistent results in copper-catalyzed amination Reduction of the N-hydroxylamine ester by the CuH catalyst.The addition of tBuOH and PPh₃ as additives can help minimize this unproductive reduction and improve yields.
Instability of the aminating reagent.Consider synthesizing a more stable derivative, such as one with a diethylamino group on the benzoate moiety, which has demonstrated improved stability and reactivity.

Quantitative Data Summary

The following tables summarize yields achieved in this compound synthesis under various conditions.

Table 1: Synthesis of O-Benzoyl-N,N-disubstituted Hydroxylamines

Amine SubstrateBase/BufferSolventYieldReference
DibenzylamineNa₂HPO₄ or poly-4-vinylpyridineEtherealUp to 89%[2]
Various primary and secondary aminesK₂HPO₄EtherealHigh yields[1]

Table 2: Copper-Catalyzed Electrophilic Amination Yields

Substrate TypeCatalyst SystemAdditivesYieldReference
Styrene, 1,1-disubstituted alkenesCuHtBuOH, PPh₃Up to 94%
Phenols (ortho-amination)Cu(OTf)₂ with LiO-tBuNone26% to 96%

Experimental Protocols

Protocol 1: General Synthesis of O-Benzoyl Hydroxylamines

This protocol is based on the procedure described by Ganem and further optimized in subsequent studies.[1][2]

Materials:

  • Secondary amine

  • Benzoyl peroxide

  • Dipotassium hydrogen phosphate (K₂HPO₄) or Disodium hydrogen phosphate (Na₂HPO₄)

  • Ethereal solvent (e.g., diethyl ether, THF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the amine (1.2 equivalents) in an ethereal solvent, add K₂HPO₄ (1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of benzoyl peroxide (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Visualizations

Diagram 1: General Synthesis Workflow

General Synthesis of this compound A 1. Dissolve amine and base in ethereal solvent B 2. Cool mixture to 0°C A->B C 3. Slowly add benzoyl peroxide solution B->C D 4. Stir at room temperature (12-24h) C->D E 5. Workup: Filter, wash, and dry D->E F 6. Purify by column chromatography E->F G This compound Product F->G

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Low Yield

Troubleshooting Low Yield Start Low Yield Observed Check1 Was a buffer/base (e.g., Na2HPO4) used? Start->Check1 Action1 Add an appropriate buffer to neutralize acidic byproducts. Check1->Action1 No Check2 Is N-acylation a major byproduct? Check1->Check2 Yes Action1->Check2 Action2 Increase equivalents of base (e.g., K2HPO4). Check2->Action2 Yes Check3 Are you running a Cu-catalyzed reaction? Check2->Check3 No Action2->Check3 Action3 Consider adding tBuOH and PPh3 to prevent catalyst reduction. Check3->Action3 Yes End Yield Improved Check3->End No Action3->End

Caption: A decision tree for troubleshooting low reaction yields.

Diagram 3: Key Reaction Pathway vs. Side Reaction

Desired Amination vs. N-Acylation Side Reaction cluster_0 Desired Pathway cluster_1 Side Reaction Amine Amine This compound This compound Amine->this compound Benzoyl Peroxide (Desired N-O bond formation) N-Acylated Amine N-Acylated Amine Amine->N-Acylated Amine Benzoyl Peroxide (Competitive N-acylation)

Caption: Competing reaction pathways for the amine starting material.

References

Technical Support Center: Optimization of Catalyst Loading in O-Benzoylhydroxylamine Couplings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of catalyst loading in O-Benzoylhydroxylamine couplings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer standardized protocols for optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for this compound couplings?

A1: The optimal catalyst loading can vary significantly depending on the specific substrates, catalyst system (e.g., Palladium or Copper), ligands, and reaction conditions. However, a general starting point for optimization is typically in the range of 1-5 mol%. For some highly efficient catalytic systems, loadings as low as 0.5 mol% or even lower can be achieved, while more challenging transformations might require up to 15 mol%.[1] It is crucial to perform a systematic optimization for each new reaction.

Q2: My reaction is showing low yield. What are the first steps to troubleshoot?

A2: Low yield is a common issue. The first step is to ensure the quality and purity of your reagents, including the this compound, substrate, and solvent. Degassing the solvent to remove oxygen is also critical, as many catalysts are air-sensitive. Next, systematically screen the catalyst loading. A loading that is too low may result in incomplete conversion, while an excessively high loading can sometimes lead to side reactions or product inhibition. Refer to the troubleshooting guide below for a more detailed workflow.

Q3: I am observing the formation of side products. How can I improve the selectivity of my reaction?

A3: Side product formation is often related to the catalyst, ligand, and reaction temperature. A common side reaction is the reduction of the this compound reagent. To mitigate this, you can try screening different ligands, as they can significantly influence the selectivity of the catalytic cycle. Adjusting the reaction temperature, either lower or higher, can also favor the desired reaction pathway. Additionally, carefully controlling the stoichiometry of your reactants is important.

Q4: Which catalyst system, Palladium or Copper, is better for my this compound coupling?

A4: Both Palladium and Copper catalysts are widely used and effective for this compound couplings.[2] The choice often depends on the specific nature of your substrates and the desired bond formation. Palladium catalysts, particularly with phosphine-based ligands (e.g., Buchwald-Hartwig amination), are very versatile for C-N cross-coupling reactions.[3][4][5] Copper catalysts are often used for electrophilic amination reactions and can be a more cost-effective option.[6][7] It is recommended to perform a literature search for similar transformations to guide your initial choice.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the optimization of catalyst loading in this compound couplings.

Problem: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst - Ensure proper handling and storage of the catalyst to prevent deactivation. - Use a freshly opened or properly stored catalyst. - Consider a different palladium or copper precursor.
Inhibitors Present - Purify all starting materials and solvents. - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Suboptimal Catalyst Loading - Perform a systematic screen of catalyst loading (e.g., 0.5, 1, 2, 5, 10 mol%). - See the "General Protocol for Catalyst Loading Optimization" below.
Incorrect Ligand - Screen a variety of ligands (e.g., phosphine-based for Pd, nitrogen-based for Cu). The ligand can be critical for catalyst stability and activity.
Inappropriate Reaction Temperature - Vary the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to prevent decomposition.
Poor Substrate Solubility - Screen different solvents to ensure all components are sufficiently soluble.
Problem: Reaction Stalls Before Completion
Possible Cause Suggested Solution
Catalyst Decomposition - The catalyst may not be stable under the reaction conditions for extended periods. Try adding the catalyst in portions. - A change in ligand may improve catalyst stability.
Product Inhibition - The product may be coordinating to the catalyst and inhibiting its activity. Try running the reaction at a lower concentration.
Insufficient Catalyst Loading - The initial catalyst amount may not be enough to drive the reaction to completion. Increase the catalyst loading.
Problem: Formation of Significant Byproducts
Possible Cause Suggested Solution
Side Reactions - Reduction of the this compound can be a competing pathway. Try using additives or modifying the ligand to suppress this. - High catalyst loading can sometimes promote undesired side reactions.[3] Carefully titrate the catalyst amount.
Reaction Temperature Too High - High temperatures can lead to thermal decomposition of starting materials, products, or the catalyst. Reduce the reaction temperature.
Incorrect Stoichiometry - Ensure the accurate measurement of all reactants. An excess of one reactant may lead to side reactions.

Quantitative Data Summary

The following tables summarize the effect of catalyst loading on reaction yield and time from representative studies.

Table 1: Effect of Catalyst Loading on a Model this compound Coupling Reaction

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10842
20.5864
31.0671
41.5478
52.0283
62.50.595
73.00.595

This table illustrates that for this specific reaction, increasing the catalyst loading from 0.5 to 2.5 mol% significantly decreased the reaction time and increased the yield. A loading of 2.5 mol% was found to be optimal.

Experimental Protocols

General Protocol for Catalyst Loading Optimization in a Palladium-Catalyzed this compound Coupling
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Catalyst/Ligand Preparation: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos, XPhos) in an anhydrous, degassed solvent (e.g., Toluene, Dioxane).

  • Catalyst Screening: To a series of reaction tubes containing the starting materials, add varying amounts of the catalyst and ligand stock solutions to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, 5 mol%). Ensure the Pd:ligand ratio is maintained (typically 1:1 to 1:2).

  • Reaction Execution: Add the reaction solvent to each tube to achieve the desired concentration. Seal the tubes and place them in a preheated oil bath or heating block at the desired temperature.

  • Monitoring and Analysis: Monitor the progress of the reactions by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS) at regular time intervals.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography to determine the isolated yield for each catalyst loading.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_optimization Catalyst Loading Optimization cluster_analysis Analysis & Next Steps prep_reagents Prepare & Weigh Reagents setup_rxn Setup Reaction Under Inert Atmosphere prep_reagents->setup_rxn add_catalyst Add Varying Catalyst Loadings setup_rxn->add_catalyst run_rxn Run Reactions at Set Temperature add_catalyst->run_rxn monitor_rxn Monitor Reaction Progress run_rxn->monitor_rxn analyze_results Analyze Yield & Purity monitor_rxn->analyze_results decision Optimal Loading Found? analyze_results->decision scale_up Proceed to Scale-Up decision->scale_up Yes re_optimize Re-optimize Other Parameters decision->re_optimize No re_optimize->add_catalyst

Caption: Experimental workflow for optimizing catalyst loading.

troubleshooting_workflow start Low Yield in Coupling Reaction check_reagents Check Reagent Purity & Inert Conditions start->check_reagents check_reagents->start Impure/Air screen_loading Systematically Screen Catalyst Loading check_reagents->screen_loading Reagents OK screen_ligands Screen Different Ligands screen_loading->screen_ligands No Improvement success Improved Yield screen_loading->success Improved vary_temp Vary Reaction Temperature screen_ligands->vary_temp No Improvement screen_ligands->success Improved check_solubility Check Substrate Solubility vary_temp->check_solubility No Improvement vary_temp->success Improved check_solubility->success Issue Resolved

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Managing the Thermal Stability of O-Benzoylhydroxylamine in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal stability of O-Benzoylhydroxylamine and its derivatives in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound and its N-alkyl derivatives are versatile reagents used as electrophilic aminating agents in a variety of chemical transformations.[1][2] They are particularly valuable in transition metal-catalyzed reactions for constructing carbon-nitrogen bonds, which are fundamental to the synthesis of many pharmaceuticals and natural products.[2] These reagents can be used to introduce amino groups into organic molecules, enabling the formation of secondary and tertiary amines.[3]

Q2: What are the primary thermal hazards associated with this compound derivatives?

The main hazard stems from the weak N-O bond within the molecule, which makes it thermally sensitive.[4] Several O-benzoyl-N-alkyl hydroxylamines exhibit low thermal onset temperatures for decomposition, sometimes below 100°C, accompanied by large and rapid energy release (exothermic decomposition), with enthalpies often exceeding 500 J/g.[4] This high decomposition heat flags these compounds as potentially explosive or self-reactive substances according to United Nations Dangerous Goods for Transportation classifications.[4]

Q3: What is autocatalytic decomposition and why is it a significant concern?

Autocatalytic decomposition is a process where one of the decomposition products acts as a catalyst, accelerating the rate of further decomposition.[1][4] This creates a dangerous feedback loop, leading to a runaway reaction that can be difficult to control. For this compound derivatives, autocatalytic behavior has been observed, meaning that once decomposition begins, it can rapidly escalate, posing a significant process control hazard.[1][4]

Q4: How can I assess the thermal stability of my specific this compound derivative?

A thorough thermal hazard assessment is crucial before using these reagents on a larger scale.[4] The primary techniques for this assessment are:

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the onset temperature and enthalpy of decomposition.[1][4] Variable heating rate DSC experiments can indicate autocatalytic behavior if there is a significant shift in the onset temperature with different heating rates.[1][4]

  • Accelerating Rate Calorimetry (ARC): ARC experiments provide data on self-heating rates and pressure generation during decomposition, offering a more adiabatic representation of a runaway reaction scenario.[1]

Q5: What are the recommended storage and handling procedures for this compound derivatives?

Given their thermal sensitivity, proper storage and handling are critical:

  • Storage: Many this compound derivatives show good stability when stored indefinitely in a freezer.[3] They should be stored in a cool, dark, and dry place.

  • Handling: Only individuals with specialized knowledge and experience should handle these products.[5] It is crucial to set up safe usage conditions and be aware of the potential hazards from opening the container to disposal.[5]

Q6: Are there any known incompatibilities with common reagents or catalysts?

While O-Benzoylhydroxylamines are used in transition metal-catalyzed reactions, the presence of certain metals can also catalyze their decomposition.[4] It is important to be aware that the reaction conditions themselves, including the presence of catalysts, can influence the thermal stability of the reagent. Careful monitoring of the reaction temperature is essential.

Troubleshooting Guides

Guide 1: Unexpected Exotherm During Reaction
  • Problem: A sudden and unexpected increase in reaction temperature is observed.

  • Potential Cause:

    • The reaction temperature has approached the decomposition onset temperature of the this compound derivative.

    • Autocatalytic decomposition has been initiated.

    • Inadequate heat removal for the scale of the reaction.

  • Solution:

    • Immediate Action: Immediately remove the heat source and apply external cooling (e.g., ice bath).

    • Dilution: If possible and safe, dilute the reaction mixture with a cold, inert solvent to slow down the reaction rate and help dissipate heat.

    • Quenching: If the exotherm is uncontrollable, have a pre-planned quenching procedure ready. This could involve adding a cold quenching agent that will safely neutralize the reactive species.

    • Future Prevention:

      • Conduct a thorough thermal hazard assessment (DSC, ARC) to determine the safe operating temperature range.

      • Always operate well below the determined decomposition onset temperature.

      • Ensure the cooling capacity of the reactor is sufficient for the scale and exothermicity of the reaction.

      • For larger scale reactions, consider semi-batch addition of the this compound derivative to control the reaction rate and heat generation.

Guide 2: Discoloration or Decomposition of this compound During Storage
  • Problem: The solid this compound derivative shows signs of discoloration (e.g., yellowing) or has a changed appearance.

  • Potential Cause:

    • Decomposition due to improper storage conditions (e.g., elevated temperature, exposure to light).

    • Contamination with impurities that catalyze decomposition.

  • Solution:

    • Do not use: If decomposition is suspected, do not use the material.

    • Safe Disposal: Dispose of the material according to your institution's safety protocols for reactive chemicals.

    • Review Storage: Ensure that the material is stored in a freezer, protected from light, and in a tightly sealed container to prevent contamination.[3]

Quantitative Data on Thermal Stability

The following table summarizes thermal stability data for selected O-benzoyl-N-alkyl hydroxylamines from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies.

CompoundStructureMelting Point (°C)DSC Onset (°C)DSC Enthalpy (J/g)ARC Onset (°C)
O-Benzoyl-N,N-dibenzylhydroxylamine 93104-100595
Morpholino benzoate 7391-123175
O-Benzoyl-N,N-dimethylhydroxylamine N/A (Liquid)73-1445N/A

Data sourced from ACS Publications.[1][4]

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound derivative into a DSC pan.

    • Hermetically seal the pan to prevent vaporization of the sample and ensure that the decomposition energy is fully captured.

  • Instrument Setup:

    • Place the sealed sample pan and a reference pan (usually empty and sealed) into the DSC cell.

    • Set the temperature program to ramp from ambient temperature to a final temperature well above the expected decomposition (e.g., 300-400°C).

    • A typical heating rate for screening is 10°C/min.[1][4]

  • Data Analysis:

    • The DSC thermogram will show heat flow as a function of temperature.

    • An endotherm (dip in the curve) typically corresponds to melting.

    • An exotherm (peak in the curve) indicates a decomposition event.

    • The onset temperature of the exotherm is the point at which decomposition begins.

    • The area under the exotherm peak corresponds to the enthalpy of decomposition (in J/g).

  • Autocatalysis Check:

    • To check for autocatalytic behavior, run the DSC experiment at different heating rates (e.g., 2, 5, and 10°C/min).[1][4]

    • A significant decrease in the onset temperature with a lower heating rate is indicative of autocatalytic decomposition.[1][4]

Visualizations

Thermal_Hazard_Assessment_Workflow Workflow for Thermal Hazard Assessment cluster_planning Planning Phase cluster_screening Screening Phase cluster_investigation Detailed Investigation cluster_decision Decision and Mitigation start Synthesize or Procure This compound Derivative lit_review Literature Review for Known Thermal Hazards start->lit_review dsc_screen Differential Scanning Calorimetry (DSC) Screening (10°C/min) lit_review->dsc_screen eval_dsc Evaluate Onset Temp. and Decomposition Energy dsc_screen->eval_dsc variable_dsc Variable Rate DSC (e.g., 2, 5, 10°C/min) eval_dsc->variable_dsc High Energy Release (>500 J/g) or Low Onset define_sop Define Safe Operating Procedures and Limits eval_dsc->define_sop Low Risk stop Re-evaluate or Stop Project eval_dsc->stop Unacceptably High Risk eval_autocatalysis Assess Autocatalytic Potential variable_dsc->eval_autocatalysis arc_test Accelerating Rate Calorimetry (ARC) for Runaway Simulation eval_autocatalysis->arc_test Autocatalysis Suspected eval_autocatalysis->define_sop No Autocatalysis arc_test->define_sop proceed Proceed with Reaction Under Strict Controls define_sop->proceed Autocatalytic_Decomposition Concept of Autocatalytic Decomposition A This compound (Reactant) B Decomposition Products A->B Initial Decomposition (Slow) D Accelerated Decomposition A->D C Catalytic Product (P) B->C Generates C->D Catalyzes D->B Rapidly Produces More Exotherm_Troubleshooting_Tree Troubleshooting Unexpected Exotherms start Unexpected Exotherm Detected q1 Is the temperature still rising rapidly? start->q1 a1_yes Emergency Stop: Remove Heat, Max Cooling, Prepare to Quench q1->a1_yes Yes a1_no Controlled Cooling: Remove Heat Source, Apply Moderate Cooling q1->a1_no No q2 Was the reaction scale increased recently? a1_no->q2 a2_yes Re-evaluate Heat Transfer: Surface area to volume ratio decreased. Improve cooling or reduce addition rate. q2->a2_yes Yes a2_no Investigate Other Factors: Check for contamination, incorrect reagent concentration, or deviation from protocol. q2->a2_no No

References

Technical Support Center: Purification of O-Benzoylhydroxylamine Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from O-Benzoylhydroxylamine reactions, particularly copper-catalyzed aminations.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products of this compound reactions?

A1: The primary purification techniques for the amine products resulting from reactions with this compound are:

  • Acid-Base Extraction: This is often the first and simplest method to separate the desired basic amine product from neutral organic byproducts and acidic starting materials or byproducts.[1][2]

  • Column Chromatography: This technique is used to separate the target compound from impurities with similar polarities. It is a highly effective method for achieving high purity.

  • Crystallization: This method is used to obtain highly pure crystalline solid products. The choice of solvent is critical for successful crystallization.

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: Common impurities include:

  • Unreacted starting materials, such as the organozinc or organolithium reagent.

  • Byproducts from the decomposition of this compound, which can occur due to the relatively weak N-O bond.

  • Copper salts from the catalyst.[3][4]

  • Benzoic acid or its derivatives, which are byproducts of the this compound reagent.

  • Side-products from undesired reactions, the nature of which will depend on the specific substrates and reaction conditions.

Q3: Can I purify my product using only acid-base extraction?

A3: In many cases, especially in copper-catalyzed electrophilic amination of diorganozinc reagents, the desired amine product can be isolated in an analytically pure form after a simple acid-base extractive workup.[1][2] However, for reactions with significant side products or for achieving very high purity, subsequent purification by column chromatography or crystallization is often necessary.

Q4: My amine product is streaking on the silica gel column. How can I prevent this?

A4: Streaking of amines on silica gel is a common issue due to the acidic nature of silica. To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.

  • Use a different stationary phase, such as basic alumina.

Q5: How do I remove residual copper catalyst from my product?

A5: Residual copper salts can often be removed during the workup. Washing the organic layer with an aqueous solution of a chelating agent like saturated ammonium chloride or a mixture of ammonium hydroxide and ammonium chloride (pH 8) can help complex and remove the copper salts into the aqueous phase.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from this compound reactions.

Problem Possible Cause(s) Suggested Solution(s)
Low yield after acid-base extraction 1. Incomplete extraction of the amine into the acidic aqueous layer. 2. The amine salt is partially soluble in the organic layer. 3. Product loss during back-extraction.1. Perform multiple extractions with the acidic solution. Check the pH of the aqueous layer to ensure it is sufficiently acidic to protonate the amine. 2. Use a more polar organic solvent for the initial extraction if possible. 3. Perform multiple back-extractions with a smaller volume of the organic solvent. Ensure the aqueous layer is sufficiently basic before back-extraction.
Product is not crystallizing 1. The product may be an oil at room temperature. 2. The chosen solvent is not suitable. 3. The presence of impurities is inhibiting crystallization.1. Attempt to crystallize at a lower temperature or try to form a salt of the amine (e.g., hydrochloride salt), which may be more crystalline. 2. Perform a solvent screen with small amounts of your product to find a suitable solvent or solvent system (a solvent in which the compound is soluble when hot but insoluble when cold). Common solvents for amines include ethanol, methanol, or mixtures like hexanes/ethyl acetate. 3. Purify the product further by column chromatography to remove impurities and then attempt crystallization again.
Multiple spots on TLC after column chromatography 1. Co-elution of impurities with the product. 2. Decomposition of the product on the silica gel. 3. The chosen eluent system does not provide adequate separation.1. Optimize the solvent system for better separation. A shallower gradient or an isocratic elution might be necessary. 2. Add triethylamine to the eluent to neutralize the silica gel. Consider using a less acidic stationary phase like alumina. 3. Systematically screen different solvent systems with varying polarities using TLC before running the column.
Final product is colored (e.g., blue or green) Presence of residual copper catalyst.Wash the organic solution of your product with aqueous ammonium chloride or an ammonium hydroxide/ammonium chloride buffer (pH 8) to remove the copper.[5] If the color persists, passing the product through a short plug of silica gel or celite may help.

Data on Purification Method Efficacy

While specific quantitative data is highly dependent on the individual reaction, the following table provides a general comparison of the purity levels that can be expected from each purification technique for the products of this compound reactions.

Purification Method Typical Purity Range Notes
Acid-Base Extraction 85-98%Often sufficient for obtaining analytically pure material in clean reactions.[1][2]
Column Chromatography >95%Highly effective for removing closely related impurities. Purity is dependent on the optimization of the stationary and mobile phases.
Crystallization >99%Can yield highly pure material, but is dependent on the compound's ability to form a stable crystal lattice.

Experimental Protocols

Protocol 1: General Work-up and Acid-Base Extraction
  • Quenching the Reaction: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Removal of Copper Catalyst: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Stir the mixture vigorously until the aqueous layer turns a deep blue, indicating the complexation of copper ions.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Acidic Wash: Combine the organic layers and wash them with a dilute acidic solution (e.g., 1 M HCl) to protonate the amine product and extract it into the aqueous layer. Repeat this wash twice.

  • Basification and Back-Extraction: Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a strong base (e.g., 10 M NaOH).

  • Isolation of Product: Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers containing the purified amine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude purified amine.

Protocol 2: Flash Column Chromatography of an Amine Product
  • TLC Analysis: Dissolve a small amount of the crude product from the acid-base extraction in a suitable solvent and run a TLC to determine the optimal eluent system. Aim for an Rf value of 0.2-0.4 for the desired product. A common eluent system is a mixture of hexanes and ethyl acetate. For basic products, consider adding 0.1-1% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel or alumina as a slurry in the initial, less polar eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Begin eluting with the determined solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualized Workflows

experimental_workflow cluster_0 Reaction Work-up cluster_1 Purification reaction Reaction Mixture quench Quench with aq. NH4Cl reaction->quench extraction1 Extract with Organic Solvent quench->extraction1 acid_wash Wash with 1M HCl (aq) extraction1->acid_wash separate_layers1 Separate Layers acid_wash->separate_layers1 aqueous_layer1 Aqueous Layer (Amine Salt) separate_layers1->aqueous_layer1 organic_layer1 Organic Layer (Impurities) separate_layers1->organic_layer1 basify Basify with NaOH (aq) aqueous_layer1->basify extraction2 Extract with Organic Solvent basify->extraction2 separate_layers2 Separate Layers extraction2->separate_layers2 aqueous_layer2 Aqueous Layer (Waste) separate_layers2->aqueous_layer2 organic_layer2 Organic Layer (Pure Amine) separate_layers2->organic_layer2 dry Dry (Na2SO4) organic_layer2->dry concentrate Concentrate dry->concentrate pure_product Purified Product concentrate->pure_product

Caption: Workflow for Acid-Base Extraction Purification.

chromatography_workflow crude_product Crude Product (from extraction) tlc TLC Analysis to Determine Eluent crude_product->tlc load Load Sample onto Column crude_product->load column_prep Prepare Silica/Alumina Column tlc->column_prep column_prep->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate final_product Highly Pure Product concentrate->final_product

Caption: Workflow for Column Chromatography Purification.

References

troubleshooting low conversion in O-Benzoylhydroxylamine aminations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering low conversion in O-Benzoylhydroxylamine amination reactions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound amination reaction has a low yield. What are the initial checks I should perform?

When troubleshooting a low-yield amination reaction, a systematic approach is crucial. Start by verifying the integrity of your reagents and the reaction setup.

Initial Troubleshooting Workflow

G start Low Conversion Observed reagent_check Verify Reagent Quality (this compound, Substrate, Catalyst, Ligand, Solvent) start->reagent_check setup_check Inspect Reaction Setup (Inert Atmosphere, Temperature Control) start->setup_check small_scale_test Run Small-Scale Test Reactions reagent_check->small_scale_test setup_check->small_scale_test analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) small_scale_test->analyze_crude conclusion Identify Potential Cause (Side Reaction, Inactive Catalyst, etc.) analyze_crude->conclusion

Caption: Initial troubleshooting workflow for low conversion aminations.

Detailed Steps:

  • Reagent Purity:

    • This compound: This reagent can degrade over time. Verify its purity by NMR or melting point. If necessary, it can be recrystallized. Competitive N-acylation can be a problematic side reaction during its synthesis.[1]

    • Substrate: Ensure the purity of your starting material. Impurities can sometimes inhibit the catalyst.

    • Catalyst/Ligand: Transition metal catalysts are sensitive to air and moisture. Use fresh catalyst or store it properly in a glovebox. The choice of catalyst and ligand is crucial for efficient C-N bond formation.

    • Solvent: Use anhydrous, degassed solvents. The presence of water or oxygen can deactivate the catalyst. Optimization studies have shown that the choice of solvent can control undesired product formation.

  • Reaction Setup:

    • Inert Atmosphere: Ensure your reaction is performed under a consistently inert atmosphere (e.g., Argon or Nitrogen).

    • Temperature Control: Verify the accuracy of your heating/cooling system.

  • Analysis of Crude Reaction:

    • Before workup, take a small aliquot of the crude reaction mixture and analyze it by TLC, LC-MS, or crude NMR. This can help you identify if the starting material is consumed and if any side products are being formed.

Question 2: I suspect a side reaction is consuming my this compound reagent. What are common side reactions and how can I mitigate them?

A common issue is the unproductive reduction of the this compound reagent. This is particularly prevalent in reactions that generate metal hydride species, such as some copper-catalyzed hydroaminations.

Mitigation Strategies for Reagent Reduction

StrategyExperimental ProtocolExpected Outcome
Additives The addition of additives like tBuOH and PPh3 can suppress the unproductive reduction of the N-hydroxylamine ester.Increased yield of the desired aminated product.
Modify Reagent Introducing an electron-donating group, such as a diethylamino group at the para position of the benzoate, can improve the stability and reactivity of the aminating agent.Enhanced stability of the this compound derivative.
Solvent Choice The choice of solvent can influence the reaction pathway. Optimization studies have shown that an appropriate solvent can control the formation of undesired products.Reduced formation of reduction byproducts.

Experimental Protocol for a Test Reaction with Additives:

  • To a dry reaction vessel under an inert atmosphere, add the substrate (1.0 equiv), catalyst (e.g., Cu(OAc)2, 5 mol%), and ligand (e.g., a phosphine ligand, 10 mol%).

  • Add the anhydrous, degassed solvent.

  • Add the additives, for example, tBuOH (1.2 equiv) and PPh3 (10 mol%).

  • Stir the mixture for 5-10 minutes.

  • Add the this compound (1.2 equiv).

  • Heat the reaction to the desired temperature and monitor by TLC or LC-MS.

Question 3: My catalyst seems to be inactive. How can I troubleshoot catalyst-related issues?

Catalyst inactivity can stem from several factors, including the choice of metal and ligand, the oxidation state of the metal, and the presence of inhibitors.

Troubleshooting Catalyst Inactivity

G start Suspected Catalyst Inactivity catalyst_choice Evaluate Catalyst/Ligand Combination (Is it suitable for the substrate?) start->catalyst_choice catalyst_source Verify Catalyst Source and Purity (Use fresh catalyst, check storage) start->catalyst_source reaction_conditions Optimize Reaction Conditions (Temperature, Concentration) catalyst_choice->reaction_conditions catalyst_source->reaction_conditions alternative_catalyst Screen Alternative Catalysts/Ligands reaction_conditions->alternative_catalyst conclusion Improved Conversion alternative_catalyst->conclusion

Caption: Workflow for troubleshooting catalyst inactivity.

Key Considerations:

  • Catalyst and Ligand Selection: The appropriate choice of catalyst and ligand is critical for achieving high efficiency. For example, in copper-catalyzed reactions, different phosphine or nitrogen-based ligands can have a significant impact on the yield.

  • Catalyst Pre-activation: Some catalysts may require a pre-activation step. Consult the literature for the specific catalyst you are using.

  • Substrate Compatibility: Certain functional groups on your substrate may be incompatible with the catalyst. For instance, strongly coordinating groups can bind to the metal center and inhibit catalysis.

Table of Common Catalysts for this compound Aminations

Catalyst SystemTypical SubstratesReference
Copper (Cu) saltsOrganoboron reagents, Alkenes, Alkynes
Palladium (Pd) complexesAlkenes[1]
Nickel (Ni) complexesAlkenes

Question 4: Could my substrate be the issue? What substrate-related factors can lead to low conversion?

The electronic and steric properties of your substrate can significantly influence the reaction outcome.

Substrate-Related Factors Affecting Conversion:

  • Steric Hindrance: Highly hindered substrates may react slower or not at all. Increasing the reaction temperature or using a less bulky ligand might help.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on your substrate can affect its reactivity.

  • Directing Groups: In some C-H amination reactions, a directing group is necessary to achieve good conversion and regioselectivity. Common directing groups include N,N-dialkylamides and methoxymethyl ethers.[1] O-aryl carbamate and oxazoline directing groups have been found to be less effective under certain conditions.[1]

If you suspect your substrate is the limiting factor, consider running a test reaction with a simpler, known-to-be-reactive substrate to confirm that the other reaction components are working as expected.

References

Technical Support Center: Scale-Up of Reactions Using O-Benzoylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Benzoylhydroxylamine on a larger scale. The information provided is intended to highlight key considerations and offer guidance for safe and successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its derivatives that I should be aware of during scale-up?

A1: The primary hazard is the thermal instability of this compound and its derivatives. These compounds possess a weak N-O bond, making them prone to exothermic decomposition. Key concerns include:

  • Low Onset Temperature of Decomposition: Some derivatives have been shown to have decomposition onset temperatures below 100°C.[1]

  • High Heat of Decomposition: The decomposition can be highly energetic, releasing a significant amount of heat (>500 J/g), which can lead to a thermal runaway.[1]

  • Autocatalytic Decomposition: The decomposition process can be autocatalytic, meaning the reaction products can catalyze further decomposition, leading to an accelerating and potentially uncontrollable reaction rate.[1]

  • Gas Generation: Decomposition can lead to the generation of gases, which can cause a rapid pressure increase in a closed system.

It is crucial to conduct a thorough thermal hazard assessment before any scale-up activities.

Q2: How can I assess the thermal stability of my specific this compound derivative and reaction mixture?

A2: A comprehensive thermal hazard assessment should be performed using the following techniques:

  • Differential Scanning Calorimetry (DSC): To determine the onset temperature and heat of decomposition of the starting material, intermediates, and final product.

  • Accelerating Rate Calorimetry (ARC): To simulate a worst-case adiabatic scenario and determine the time-to-maximum-rate of decomposition.

  • Micro Reaction Calorimetry (µRC): To measure heat and pressure changes during an exothermic reaction on a small scale.[1]

These studies will provide critical data for defining safe operating limits.

Q3: What are the key considerations for controlling the exotherm of a reaction involving this compound during scale-up?

A3: Controlling the exotherm is critical for safety. Key considerations include:

  • Heat Transfer: The surface area-to-volume ratio decreases as the scale increases, making heat removal less efficient. Ensure your reactor has adequate cooling capacity.

  • Dosing Control (Semi-Batch Operation): For highly exothermic reactions, a semi-batch process where the this compound solution is added at a controlled rate is strongly recommended. This allows the rate of heat generation to be controlled by the feed rate.

  • Solvent Selection: Choose a solvent with a suitable boiling point that can help to dissipate heat through reflux.

  • Agitation: Ensure efficient agitation to prevent localized hot spots.

  • Monitoring: Implement redundant temperature probes to accurately monitor the reaction temperature.

Q4: How should I handle and store larger quantities of this compound?

A4: Given its thermal instability, proper handling and storage are crucial:

  • Storage Temperature: Store in a cool, well-ventilated area, away from heat sources. Some sources suggest storing in a freezer to ensure stability over long periods.[2]

  • Avoid Contamination: Avoid contact with incompatible materials that could catalyze decomposition.

  • Dispensing: Weigh and dispense the material in a designated area, and avoid leaving large quantities exposed to ambient temperatures for extended periods.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Reaction stalls or shows low conversion after scale-up. 1. Poor heat transfer leading to localized cooling and slower reaction rates. 2. Inadequate mixing, resulting in poor mass transfer. 3. Decomposition of the reagent or catalyst due to localized hot spots. 4. Changes in the quality of reagents or solvents at a larger scale. 1. Improve agitation and monitor the temperature at different points in the reactor. 2. Consider a higher reaction temperature if thermal hazard assessment allows. 3. Re-evaluate catalyst loading and stability at the reaction temperature. 4. Perform quality control checks on all incoming raw materials.
A significant exotherm is observed upon addition of this compound. 1. Addition rate is too fast for the reactor's cooling capacity. 2. Reaction is more exothermic than anticipated from small-scale experiments. 3. Accumulation of unreacted starting material followed by a rapid reaction. 1. Immediately stop the addition and apply maximum cooling. 2. Reduce the addition rate significantly. 3. If the temperature continues to rise, consider an emergency quench procedure. 4. Re-evaluate the thermal hazard data and adjust the process parameters.
Formation of unexpected byproducts or impurities. 1. Decomposition of this compound due to excessive temperature or prolonged reaction time. 2. Side reactions favored at higher concentrations or temperatures. 3. Reaction with impurities in starting materials or solvents. 1. Analyze the impurity profile to identify the byproducts. 2. Lower the reaction temperature or shorten the reaction time. 3. Investigate the purity of all raw materials. 4. Consider a different work-up procedure to remove the impurities.
Difficulties in product isolation and purification at scale. 1. The product may be more soluble in the work-up solvents at larger volumes. 2. Formation of emulsions during extractive work-up. 3. The product may be sensitive to the work-up conditions (e.g., pH, temperature). 1. Optimize the extraction solvent system and ratios. 2. Consider anti-solvent precipitation or crystallization as an alternative to extraction. 3. Perform small-scale studies to test the product's stability under various work-up conditions.

Data Summary Tables

Table 1: Thermal Hazard Data for a Representative O-Benzoyl-N-alkyl Hydroxylamine

ParameterValueMethodReference
Onset Temperature (Tonset)Can be below 100°CDSC[1]
Heat of Decomposition (ΔHd)> 500 J/gDSC/ARC[1]
Decomposition ProfileAutocatalyticVariable heat rate DSC[1]

Note: These are general values. It is imperative to determine these parameters for your specific compound and reaction mixture.

Table 2: General Scale-Up Recommendations

ParameterRecommendationRationale
Process Type Semi-batchAllows for control of heat generation rate.
Temperature Control Maintain a safe margin below the Tonset of decomposition.To prevent initiation of thermal runaway.
Agitation Ensure efficient mixing to maintain temperature homogeneity.To avoid localized hot spots that can trigger decomposition.
Emergency Plan Have a documented and tested quench procedure in place.To safely stop the reaction in case of a thermal excursion.

Experimental Protocols

Protocol 1: Thermal Hazard Assessment Workflow

This protocol outlines the steps for a comprehensive thermal hazard assessment before scaling up a reaction involving this compound.

Thermal_Hazard_Assessment cluster_screening Initial Screening cluster_analysis In-depth Analysis cluster_reaction_assessment Reaction Mixture Evaluation cluster_decision Decision and Process Design A Literature Review for known hazards B Differential Scanning Calorimetry (DSC) of this compound derivative A->B C Determine Onset Temperature (Tonset) and Heat of Decomposition (ΔHd) B->C D Variable Heat Rate DSC to assess autocatalytic potential C->D E Accelerating Rate Calorimetry (ARC) for Time-to-Maximum-Rate D->E F Micro Reaction Calorimetry (µRC) of the complete reaction mixture E->F G Identify gas evolution and pressure changes F->G H Define Safe Operating Limits (Temperature, Dosing Rate) G->H I Develop Emergency Shutdown and Quench Procedures H->I J Proceed with controlled scale-up I->J

Caption: Workflow for Thermal Hazard Assessment of Reactions Involving this compound.

Protocol 2: Troubleshooting Low Conversion on Scale-Up

This decision tree provides a logical approach to troubleshooting low conversion issues when scaling up reactions with this compound.

Low_Conversion_Troubleshooting Start Low Conversion Observed at Scale Check_Temp Verify Internal Reaction Temperature Profile Start->Check_Temp Check_Mixing Evaluate Agitator Speed and Vortex Formation Check_Temp->Check_Mixing Temperature OK Increase_Temp Increase Temperature (within safe limits) Check_Temp->Increase_Temp Temperature Too Low Check_Reagents Analyze Purity of Starting Materials and Solvents Check_Mixing->Check_Reagents Mixing Adequate Improve_Agitation Increase Agitator Speed or Change Impeller Check_Mixing->Improve_Agitation Mixing Inadequate Check_Decomposition Analyze for this compound Decomposition Products Check_Reagents->Check_Decomposition Reagents Pure Source_New_Reagents Source Higher Purity Reagents Check_Reagents->Source_New_Reagents Impurities Found Optimize_Conditions Lower Temperature or Shorten Reaction Time Check_Decomposition->Optimize_Conditions Decomposition Detected Resolved Problem Resolved Check_Decomposition->Resolved No Decomposition Increase_Temp->Resolved Improve_Agitation->Resolved Source_New_Reagents->Resolved Optimize_Conditions->Resolved

Caption: Decision Tree for Troubleshooting Low Conversion in Scale-Up Reactions.

References

Validation & Comparative

O-Benzoylhydroxylamines vs. Sulfonylhydroxylamines: A Comparative Guide for Electrophilic Amination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking efficient and reliable methods for the construction of carbon-nitrogen bonds, the choice of an electrophilic aminating agent is critical. This guide provides an objective comparison of O-Benzoylhydroxylamines and sulfonylhydroxylamines, highlighting their respective advantages and disadvantages, supported by experimental data and detailed protocols.

In the realm of electrophilic amination, both O-Benzoylhydroxylamines and sulfonylhydroxylamines have been utilized as valuable reagents. However, their performance, stability, and propensity for side reactions differ significantly, making the selection dependent on the specific synthetic context. This guide aims to elucidate these differences to aid in the rational design of synthetic strategies.

Key Advantages of O-Benzoylhydroxylamines

O-Benzoylhydroxylamines have emerged as superior reagents for a wide range of electrophilic amination reactions, particularly in transition metal-catalyzed processes. Their primary advantages lie in their enhanced stability, broad functional group tolerance, and predictable reactivity, leading to higher yields of the desired aminated products.

Key benefits include:

  • High Stability: O-Benzoylhydroxylamines are generally stable compounds that can be easily prepared and handled, contributing to reproducible experimental outcomes.

  • Versatility in Catalysis: They are highly effective in copper-catalyzed amination reactions of organometallic reagents, such as diorganozincs, under mild conditions.[1][2][3]

  • Broad Substrate Scope: These reagents are compatible with a wide array of functional groups and can be used to synthesize primary, secondary, and tertiary amines from various aryl and alkyl nucleophiles.[1][2][3]

  • Predictable Reactivity: O-Benzoylhydroxylamines predominantly undergo the desired electrophilic amination, with a lower tendency for competing rearrangement reactions.

Challenges Associated with Sulfonylhydroxylamines

While sulfonylhydroxylamines can act as electrophilic aminating agents, their utility is often hampered by their inherent instability and a strong propensity to undergo rearrangement reactions, which can significantly reduce the yield of the desired direct amination product.

Notable drawbacks include:

  • Instability: Many O-arenesulfonylhydroxylamines are unstable and can be challenging to isolate and store, complicating their practical application.

  • Propensity for Rearrangements: Sulfonylhydroxylamines, particularly those derived from ketoximes (O-sulfonyl oximes), are highly susceptible to base- or acid-catalyzed rearrangements, namely the Neber and Beckmann rearrangements. These pathways compete with or even dominate over the desired direct amination.

Quantitative Performance Data: Copper-Catalyzed Amination of Diorganozinc Reagents

The following table summarizes the performance of an O-Benzoylhydroxylamine in the copper-catalyzed amination of various diorganozinc reagents, demonstrating the high efficiency and broad applicability of this reagent.

EntryR in R₂ZnAmine ProductYield (%)
1PhenylN,N-Diethylaniline94
24-MethoxyphenylN,N-Diethyl-4-methoxyaniline91
32-ThienylN,N-Diethyl-2-thiophenamine85
4n-ButylN,N-Diethyl-n-butylamine88
5sec-ButylN,N-Diethyl-sec-butylamine82
6tert-ButylN,N-Diethyl-tert-butylamine75
Data extracted from Berman, A. M.; Johnson, J. S. J. Org. Chem. 2006, 71 (1), 219–224.[1][2][3]

A direct quantitative comparison with sulfonylhydroxylamines under identical conditions for a broad range of substrates is challenging to find in the literature, primarily because sulfonylhydroxylamines often proceed through rearrangement pathways rather than direct amination. For instance, the reaction of organozinc reagents with O-sulfonyl oximes in the presence of a copper catalyst has been reported to yield aminated products, but this is often within the specific context of avoiding the more common rearrangement pathways.[4]

Reaction Pathways and Competing Rearrangements

The disparate reactivity of O-Benzoylhydroxylamines and sulfonylhydroxylamines can be understood by examining their respective reaction pathways.

Electrophilic Amination with this compound

O-Benzoylhydroxylamines are effective in copper-catalyzed cycles for the amination of organometallic reagents. The generally accepted mechanism involves the oxidative addition of the N-O bond to a low-valent copper species, followed by transmetalation with the organometallic reagent and reductive elimination to furnish the aminated product.

Electrophilic_Amination_Cycle Copper-Catalyzed Electrophilic Amination Cycle Cu_I_X Cu(I)X Ox_Add Oxidative Addition Cu_I_X->Ox_Add R2N_OBz R'₂N-OBz R2N_OBz->Ox_Add Cu_III_complex R'₂N-Cu(III)-OBz      |      X Ox_Add->Cu_III_complex Transmetalation Transmetalation Cu_III_complex->Transmetalation R_Zn R₂Zn R_Zn->Transmetalation Cu_III_R_complex R-Cu(III)-NR'₂    |    X Transmetalation->Cu_III_R_complex Red_Elim Reductive Elimination Cu_III_R_complex->Red_Elim Red_Elim->Cu_I_X Regeneration of Catalyst Product R-NR'₂ Red_Elim->Product Neber_Rearrangement Neber Rearrangement Pathway Start Ketoxime O-Sulfonate Deprotonation Deprotonation Start->Deprotonation Base Base Base->Deprotonation Carbanion Carbanion Intermediate Deprotonation->Carbanion Displacement Intramolecular Nucleophilic Displacement Carbanion->Displacement Azirine Azirine Intermediate Displacement->Azirine Hydrolysis Hydrolysis Azirine->Hydrolysis Product α-Amino Ketone Hydrolysis->Product Beckmann_Rearrangement Beckmann Rearrangement Pathway Start Ketoxime O-Sulfonate Protonation Protonation/ Activation Start->Protonation Acid Acid Acid->Protonation Intermediate Activated Intermediate Protonation->Intermediate Migration [1,2]-Shift of anti-periplanar group Intermediate->Migration Nitrilium Nitrilium Ion Migration->Nitrilium Hydrolysis Hydrolysis Nitrilium->Hydrolysis Product Amide/Lactam Hydrolysis->Product Mumm_Rearrangement Mumm Rearrangement Start Acyl Imidate / Isoimide Rearrangement 1,3(O-N) Acyl Transfer Start->Rearrangement Product Imide Rearrangement->Product

References

Spectroscopic Analysis of O-Benzoylhydroxylamine Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the transient species that govern chemical reactions is paramount for optimization and control. O-Benzoylhydroxylamine has emerged as a versatile and widely used electrophilic aminating agent in transition metal-catalyzed reactions.[1][2] This guide provides a comparative analysis of the spectroscopic techniques used to identify and characterize the reaction intermediates of this compound, alongside a comparison with alternative aminating agents.

Unraveling Reaction Pathways: The Role of Intermediates

The reactivity of this compound and its analogues is often dictated by the formation of short-lived, highly reactive intermediates. In many transition metal-catalyzed reactions, particularly those involving copper, the formation of a copper-nitrene species is a frequently proposed key intermediate.[3][4][5][6] The direct spectroscopic observation of these intermediates is challenging due to their transient nature. However, a combination of in situ spectroscopic techniques and computational studies has begun to shed light on their structure and reactivity.

A study on a terminal copper-nitrene species, though not generated directly from this compound, provides valuable spectroscopic benchmarks. The UV-vis spectrum of this intermediate, formed at -50°C in acetone, displayed characteristic absorption maxima at 380 nm, 650 nm, and 790 nm.[7] More stable analogues have also been synthesized, exhibiting distinct absorption spectra that support the formation of these high-energy species.[7]

Spectroscopic Data of Reaction Intermediates

Obtaining detailed spectroscopic data for the fleeting intermediates of this compound reactions is a significant experimental challenge. While many studies allude to mechanistic investigations using techniques like NMR, the explicit reporting of spectral data for these transient species is scarce.[1][8][9][10][11] However, by examining the supporting information of dedicated studies, some insights can be gleaned. For instance, in the rhodium-catalyzed synthesis of pyrrolidines using O-Benzoylhydroxylamines, mechanistic investigations suggest the nature of the reactive intermediate is influenced by the structure of the nitrene precursor.[12][13]

Table 1: Spectroscopic Data for a Model Copper-Nitrene Intermediate

Spectroscopic TechniqueCharacteristic SignatureReference
UV-Vis Spectroscopyλmax at 380 nm, 650 nm, and 790 nm (in acetone at -50°C)[7]
1H NMR SpectroscopyDiamagnetic spectrum with clearly assigned aromatic protons for a dimeric copper complex formed from a related system.[7]

Comparison with Alternative Aminating Agents

To provide a comprehensive overview, it is essential to compare the intermediates and spectroscopic analysis of this compound with other classes of electrophilic aminating agents.

Hydroxylamine-O-sulfonic Acid (HOSA): HOSA is a readily available and inexpensive aminating agent.[14][15] Its reactions are often proposed to proceed through the direct nucleophilic attack of the substrate on the nitrogen atom, with the sulfate as a leaving group. The intermediates are typically less exotic than the metal-nitrenes postulated for this compound, making their direct observation potentially more feasible, though still challenging. Mass spectrometry has been used to confirm the existence of reactive oxaziridine intermediates in some reactions involving hydroxylamine derivatives.[16]

Oxaziridines: These three-membered heterocyclic compounds are another important class of electrophilic aminating agents.[17][18][19][20][21] In the presence of a copper(II) catalyst, N-sulfonyl oxaziridines can undergo intramolecular C-H amination. The proposed mechanism involves the formation of aminal intermediates, which have been characterized by NMR spectroscopy.[18] For example, in the amination of a dihydrostilbene-derived oxaziridine, the formation of the product could be monitored, and no trace of reaction at an alternative position was observed by 1H NMR analysis of the crude reaction mixture.[18]

Table 2: Comparison of Electrophilic Aminating Agents

Aminating AgentProposed Key Intermediate(s)Common Spectroscopic Tools for Intermediate AnalysisReferences
This compound Metal-nitrene species, Nitrenium ionsIn situ UV-Vis, in situ NMR, Cryo-spectroscopy, ESI-MS[3][4][5][6][7][12][13]
Hydroxylamine-O-sulfonic Acid Direct displacement, OxaziridinesMass Spectrometry, in situ NMR[14][15][16][22][23]
Oxaziridines Aminals, Radical species1H NMR, EPR (for radical species)[17][18][19][20][21]

Experimental Protocols for Spectroscopic Analysis

The study of reactive intermediates necessitates specialized experimental setups that allow for their generation and detection under controlled conditions.

In Situ FTIR/IR Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time and identifying transient species.

Experimental Setup: A typical setup involves a reaction vessel equipped with an Attenuated Total Reflectance (ATR) probe or a transmission cell connected to an FTIR spectrometer.[24][25][26][27][28] For reactions under pressure and/or at high temperatures, specialized high-pressure cells are employed.[24] The reaction mixture is continuously monitored, and spectra are recorded at regular intervals.

Protocol for Monitoring a Catalytic Reaction:

  • Background Spectrum: A background spectrum of the solvent and catalyst is recorded before the addition of the reactants.

  • Initiation: The reaction is initiated by adding the limiting reagent (e.g., this compound).

  • Data Acquisition: FTIR spectra are continuously acquired throughout the course of the reaction.

  • Data Analysis: The disappearance of reactant peaks and the appearance of product and intermediate peaks are monitored. Kinetic analysis can be performed by plotting the absorbance of a characteristic peak against time.

Stopped-Flow Spectroscopy

For reactions that occur on the millisecond to second timescale, stopped-flow spectroscopy is the technique of choice.[29][30][31][32]

Experimental Setup: The apparatus consists of two or more syringes that hold the reactant solutions. These solutions are rapidly driven into a mixing chamber and then into an observation cell. The flow is then abruptly stopped, and the reaction is monitored by a spectroscopic method, typically UV-Vis or fluorescence spectroscopy.

Protocol for a Fast Amination Reaction:

  • Loading: The reactant solutions (e.g., a solution of the copper catalyst and substrate in one syringe, and a solution of this compound in the other) are loaded into the drive syringes.

  • Mixing: The syringes are rapidly depressed, forcing the solutions into the mixing chamber and then the observation cell.

  • Data Acquisition: The instrument is triggered to start acquiring data (e.g., absorbance at a specific wavelength) the moment the flow is stopped.

  • Kinetic Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate kinetic model to determine rate constants.

Cryogenic Spectroscopy

To trap and study highly reactive intermediates, cryogenic techniques are employed. By performing the reaction at very low temperatures, the lifetime of transient species can be significantly extended.

Experimental Setup: The reaction is carried out in a cryostat, which allows for precise temperature control, often down to liquid nitrogen or helium temperatures. The sample can then be analyzed by various spectroscopic methods, such as IR or UV-Vis spectroscopy.

Protocol for Trapping an Intermediate:

  • Cooling: The reaction vessel and solvent are cooled to the desired low temperature.

  • Reaction Initiation: The reactants are mixed at the low temperature. For photochemical reactions, a light source is used to initiate the reaction in situ.

  • Spectroscopic Measurement: The spectrum of the frozen or cold solution is recorded.

  • Warming and Monitoring: The sample can be slowly warmed, and spectra recorded at different temperatures to observe the decay of the intermediate and the formation of subsequent products.

Visualizing Reaction Pathways

The following diagrams illustrate the proposed reaction pathways for the copper-catalyzed amination using this compound and a general workflow for the spectroscopic analysis of reaction intermediates.

ReactionPathway Proposed Reaction Pathway for Copper-Catalyzed Amination OBH This compound Intermediate1 [Cu(I)-OBH] Complex OBH->Intermediate1 Cu_I Cu(I) Catalyst Cu_I->Intermediate1 Substrate Substrate (e.g., Alkene) Product Aminated Product Substrate->Product Intermediate2 Copper-Nitrene Intermediate Intermediate1->Intermediate2 N-O bond cleavage Intermediate2->Product Byproduct Benzoic Acid Intermediate2->Byproduct ExperimentalWorkflow Workflow for Spectroscopic Analysis of Intermediates Start Reaction Setup InSitu In Situ Monitoring (NMR, FTIR, UV-Vis) Start->InSitu Trapping Intermediate Trapping (Low Temp, Chemical Trap) Start->Trapping Data Data Analysis (Structure Elucidation, Kinetics) InSitu->Data Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis, MS) Trapping->Spectroscopy Spectroscopy->Data Mechanism Mechanism Proposal Data->Mechanism

References

Validating Amination Products from O-Benzoylhydroxylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the structural confirmation of synthesized compounds is a critical step. This guide provides a comparative overview of validating the structure of amination products derived from O-Benzoylhydroxylamine, a versatile and widely used electrophilic aminating agent in both academic and industrial research. [1][2] This reagent has gained significant attention for its role in transition metal-catalyzed carbon-nitrogen bond formation, a key process in the synthesis of numerous organic molecules and pharmaceuticals.[2]

The guide details common analytical techniques for structural elucidation, compares this compound with alternative aminating agents, and provides standardized experimental protocols.

Comparative Analysis of Aminating Agents

While this compound is a prominent reagent, several alternatives exist, each with distinct advantages and disadvantages. The choice of aminating agent can significantly impact reaction conditions, substrate scope, and ultimately, the characteristics of the final product.

Aminating AgentKey AdvantagesKey DisadvantagesTypical Applications
This compound Stable, easy to handle, versatile for various transition metal-catalyzed reactions (Cu, Pd, Ni, Co).[2]Can require catalyst; reaction conditions may need optimization.Asymmetric hydroamination, synthesis of chiral amines, formation of C-N bonds in complex molecules.
Hydroxylamine-O-sulfonic acid (HOSA) Potent electrophilic aminating agent.[3]Can be less stable and require specific handling procedures.Electrophilic amination, C-N, N-N, O-N, S-N bond formation.[3]
O-acyl, O-alkyl, O-sulfonyl hydroxylamines Offer a range of reactivity and leaving group potential.[4]Limited availability, potential instability, and safety concerns with some derivatives.[4]N-amination of heterocyclic compounds.[4]
Oxaziridines Can act as electrophilic aminating agents.[3][5]May have oxidizing properties and require specific preparation.[5]Electrophilic amination reactions.[5]
Organic Azides Readily available and versatile.Potential for explosive decomposition, requiring careful handling.Can participate in both addition and substitution reactions.[3]

Experimental Protocols for Structural Validation

Accurate structural validation of amination products is paramount. A combination of spectroscopic techniques is typically employed to provide unambiguous characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms.

  • ¹H NMR Spectroscopy:

    • Objective: To identify the number and connectivity of hydrogen atoms in the molecule.

    • Sample Preparation: Dissolve 5-10 mg of the purified amination product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters to record are chemical shifts (δ), coupling constants (J), and integration values.

    • Analysis: The appearance of new signals corresponding to the introduced amino group and shifts in the signals of the parent molecule are indicative of a successful reaction. For instance, NMR studies have been used to confirm the formation of desired products and to optimize reaction conditions by identifying byproducts.

  • ¹³C NMR Spectroscopy:

    • Objective: To determine the number and types of carbon atoms.

    • Sample Preparation: Use the same sample as for ¹H NMR, though a more concentrated sample (20-50 mg) may be required.

    • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Analysis: The chemical shifts of carbons bonded to the newly introduced nitrogen atom are particularly diagnostic.

2. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Objective: To confirm the molecular weight of the amination product.

  • Methodology: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is preferred for its high accuracy.

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: The observed molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) should correspond to the calculated molecular weight of the expected product. For example, high-resolution mass spectra (ESI TOF) are used for the characterization of synthesized compounds.[6]

3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups.

  • Objective: To confirm the presence of N-H bonds in the amination product.

  • Methodology: The sample can be analyzed as a thin film, a KBr pellet, or in solution.

  • Analysis: Look for characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

Workflow for Synthesis and Validation

The following diagram illustrates a typical workflow for the synthesis of an amination product using this compound, followed by its structural validation.

G cluster_synthesis Synthesis cluster_validation Structural Validation Start Starting Material Reaction Amination Reaction Start->Reaction Reagent This compound + Catalyst Reagent->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Purified Product Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR IR Spectroscopy Product->IR Data Spectroscopic Data NMR->Data MS->Data IR->Data Structure Structure Confirmation Data->Structure

Caption: Workflow from synthesis to structural validation.

This structured approach, combining robust synthetic methods with comprehensive analytical validation, ensures the reliable characterization of amination products, a crucial aspect of chemical research and drug development.

References

A Comparative Guide to Copper and Rhodium Catalysts in O-Benzoylhydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the myriad of strategies, transition metal-catalyzed reactions involving electrophilic nitrogen sources like O-benzoylhydroxylamines have gained significant traction. This guide provides an objective comparison of two prominent catalytic systems, copper and rhodium, for key C-N bond-forming reactions utilizing O-benzoylhydroxylamine and its derivatives. We present a detailed analysis of their performance in intramolecular and intermolecular C-H amination, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection and reaction optimization.

Performance Comparison: Intramolecular C-H Amination for Pyrrolidine Synthesis

The synthesis of saturated N-heterocycles, such as pyrrolidines, is a frequent challenge in medicinal chemistry. Both copper and rhodium catalysts have been successfully employed for the intramolecular C-H amination of this compound precursors to construct these valuable motifs. Below is a comparative summary of their performance based on reported literature.

ParameterCopper Catalyst SystemRhodium Catalyst System
Catalyst [TpxCuL] (Tpx = tris(pyrazolyl)borate ligand)Rh₂(esp)₂
Substrate N-Alkyl-O-benzoylhydroxylamineN-Alkyl-O-benzoylhydroxylamine
Product PyrrolidinesPyrrolidines
Typical Yield Good to excellent (often >80%)Very good (often >80%)[1]
Reaction Conditions Toluene, 90 °CHexafluoroisopropanol (HFIP), 23 °C
Key Advantages Utilizes an inexpensive and abundant base metal.Operates at room temperature, offering mild reaction conditions.
Limitations Often requires elevated temperatures.Relies on a precious metal catalyst; requires a specific fluorinated solvent for optimal performance.

Performance Comparison: Intermolecular C-H Amination

Directing group-assisted intermolecular C-H amination is a powerful tool for the late-stage functionalization of complex molecules. Both copper and rhodium have demonstrated efficacy in this arena, albeit with different directing groups and reaction partners.

ParameterCopper Catalyst SystemRhodium Catalyst System
Catalyst Cu(OAc)₂Rh₂(esp)₂
Directing Group 8-aminoquinolyl(various, often not required for electron-rich arenes)
Substrate BenzamidesArenes
Aminating Agent O-BenzoylhydroxylaminesO-Sulfonylhydroxylamines
Product Ortho-aminated benzamidesArylamines
Typical Yield Good to excellent[2][3]Moderate to good[4]
Reaction Conditions DCE, 100 °C[2][3]TFE, 0 °C to room temperature[4]
Key Advantages Effective for the amination of C(sp²)-H bonds in amides.Broader arene scope, including non-activated arenes, and proceeds under very mild conditions.
Limitations Requires a specific directing group.Often utilizes O-sulfonylhydroxylamines as the nitrogen source, which may differ in reactivity from O-benzoylhydroxylamines.

Experimental Protocols

Copper-Catalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis

This protocol is a representative example for the synthesis of pyrrolidines using a copper catalyst.

Materials:

  • Substrate (N-Alkyl-O-benzoylhydroxylamine derivative)

  • [TpCu(CH₃CN)] (Tp = hydrotris(3,5-dimethylpyrazolyl)borate) (5 mol%)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, the N-Alkyl-O-benzoylhydroxylamine substrate (1.0 equiv) and [Tp*Cu(CH₃CN)] (0.05 equiv) are added.

  • The vessel is sealed and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous toluene is added via syringe to achieve a desired concentration (e.g., 0.1 M).

  • The reaction mixture is heated to 90 °C and stirred for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine product.

Rhodium-Catalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis

This protocol is a representative example for the synthesis of pyrrolidines using a rhodium catalyst.[1]

Materials:

  • Substrate (N-Alkyl-O-benzoylhydroxylamine derivative)

  • Rh₂(esp)₂ (dirhodium(II) bis(N-dodecylbenzenesulfonyl)prolinate) (1 mol%)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • To a solution of the N-Alkyl-O-benzoylhydroxylamine substrate (1.0 equiv) in hexafluoroisopropanol (0.1 M) is added Rh₂(esp)₂ (0.01 equiv).

  • The reaction mixture is stirred at 23 °C for the time required for complete consumption of the starting material (as monitored by TLC or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel to yield the corresponding pyrrolidine.

Mechanistic Pathways

The proposed mechanisms for copper and rhodium-catalyzed C-H amination reactions differ significantly, which influences their reactivity and selectivity.

Copper_Catalyzed_Amination cluster_Cu Copper-Catalyzed C-H Amination Pathway Cu_I Cu(I) Catalyst Cu_III_Intermediate [LₙCu(III)(NR₂)R'] Cu_I->Cu_III_Intermediate Oxidative Addition Amine R₂N-OBz Amine->Cu_III_Intermediate Substrate R'-H Substrate->Cu_III_Intermediate Cu_III_Intermediate->Cu_I Product R'-NR₂ Cu_III_Intermediate->Product Reductive Elimination BzOH BzOH

Caption: Proposed pathway for copper-catalyzed C-H amination.

Rhodium_Catalyzed_Amination cluster_Rh Rhodium-Catalyzed C-H Amination Pathway Rh2_cat Rh₂(L)₄ Catalyst Rh_Nitrenoid [L₄Rh₂=NR₂] Rh2_cat->Rh_Nitrenoid Reaction with Amine Amine R₂N-OBz Amine->Rh_Nitrenoid Transition_State [R'--H--NR₂--Rh₂L₄]‡ Rh_Nitrenoid->Transition_State Substrate R'-H Substrate->Transition_State Transition_State->Rh2_cat Product R'-NR₂ Transition_State->Product C-H Insertion BzOH BzOH

Caption: Proposed pathway for rhodium-catalyzed C-H amination.

References

Assessing the Functional Group Tolerance of O-Benzoylhydroxylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional group tolerance of a reagent is paramount for its effective application in complex molecule synthesis. This guide provides an objective comparison of O-Benzoylhydroxylamine's performance with other electrophilic aminating agents, supported by experimental data and detailed protocols.

This compound has emerged as a versatile and widely used electrophilic aminating agent in modern organic synthesis, particularly in transition metal-catalyzed carbon-nitrogen bond-forming reactions.[1] Its stability, ease of handling, and broad reactivity make it an attractive choice for introducing nitrogen-containing functionalities.[2] This guide delves into the functional group compatibility of this compound, presenting a comparative analysis with other common aminating agents to aid in reagent selection and reaction design.

Comparative Analysis of Functional Group Tolerance

The following table summarizes the compatibility of this compound and alternative electrophilic aminating agents with a variety of common functional groups in the context of copper-catalyzed amination of organozinc nucleophiles. The data is compiled from literature sources and represents typical outcomes. "Tolerated" indicates that the functional group remains intact during the reaction, while "Not Tolerated" suggests decomposition or reaction of the functional group. "Requires Protection" signifies that the functional group must be masked to prevent unwanted side reactions.

Functional GroupThis compoundHydroxylamine-O-sulfonic acidN-Chloroamines
Alkyl Halides (Cl, Br, I) Tolerated[3]ToleratedNot Tolerated
Aryl Halides (Cl, Br, I) Tolerated[3]ToleratedNot Tolerated
Nitriles Tolerated[3]ToleratedTolerated
Esters Tolerated[3]ToleratedNot Tolerated
Ketones Requires Protection[3]Not ToleratedNot Tolerated
Aldehydes Not ToleratedNot ToleratedNot Tolerated
Alcohols (Primary & Secondary) Requires Protection[3]Not ToleratedNot Tolerated
Phenols Requires Protection[3]Not ToleratedNot Tolerated
Nitro Groups Tolerated[3]ToleratedTolerated
Triflates Tolerated[3]ToleratedNot Tolerated
Olefins ToleratedNot ToleratedNot Tolerated
Ethers ToleratedToleratedTolerated

Key Observations:

  • This compound demonstrates broad functional group compatibility, tolerating a range of useful functionalities such as halides, nitriles, esters, and nitro groups.[3] This allows for its application in the synthesis of complex and highly functionalized molecules.

  • Sensitive functional groups containing active protons, such as ketones, alcohols, and phenols, generally require protection prior to the amination reaction when using this compound.[3]

  • Compared to alternatives like hydroxylamine-O-sulfonic acid and N-chloroamines, this compound offers a significant advantage in its tolerance for various halide and triflate functionalities, which are valuable synthetic handles for further transformations.

Experimental Workflow for Assessing Functional Group Tolerance

The following diagram illustrates a typical experimental workflow for the systematic evaluation of a reagent's functional group tolerance.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Select Substrate with Target Functional Group C Combine Substrate, Reagent, and Catalyst A->C B Prepare this compound and Catalyst Solution B->C D Monitor Reaction (TLC, LC-MS) C->D E Work-up and Purification D->E F Characterize Products (NMR, MS) E->F G Determine Yield and Assess Functional Group Integrity F->G

Caption: A generalized workflow for assessing the functional group tolerance of a chemical reagent.

Detailed Experimental Protocol

This protocol provides a general procedure for a copper-catalyzed amination reaction to assess the functional group tolerance of this compound with a model substrate.

Materials:

  • Substrate containing the functional group of interest (1.0 mmol)

  • This compound derivative (1.2 mmol)

  • Copper(II) chloride (CuCl₂) (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is charged with the substrate (1.0 mmol) and copper(II) chloride (0.1 mmol). The flask is sealed with a septum and purged with an inert atmosphere.

  • Addition of Reagents: Anhydrous solvent (5 mL) is added to the flask via syringe, and the mixture is stirred until the solids are dissolved. The this compound derivative (1.2 mmol) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the desired temperature (typically room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The structure and purity of the isolated product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to verify the integrity of the functional group .

This systematic approach allows for a reliable assessment of the compatibility of various functional groups with this compound under specific reaction conditions, providing valuable data for the planning and execution of complex synthetic routes. The broad functional group tolerance of this compound, as highlighted in this guide, solidifies its position as a powerful tool in the arsenal of synthetic chemists.[3]

References

A Mechanistic Showdown: O-Benzoylhydroxylamine vs. Other O-Acylhydroxylamines in Electrophilic Amination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of an electrophilic aminating agent is critical for the efficient synthesis of nitrogen-containing molecules. Among the various options, O-acylhydroxylamines have emerged as a powerful class of reagents. This guide provides an objective, data-driven comparison between the widely used O-Benzoylhydroxylamine and other O-acylhydroxylamines, focusing on their reaction mechanisms, performance, and stability.

O-acylhydroxylamines are prized for their ability to deliver a nitrogen atom to a nucleophilic carbon, a transformation of immense importance in medicinal chemistry and materials science. Their reactivity is fundamentally governed by the weak N-O bond, which, upon activation, typically by a transition metal catalyst, facilitates the transfer of the amino group. The nature of the acyl group plays a pivotal role in modulating the stability and reactivity of these reagents.

At the Heart of the Reaction: The N-O Bond

The core mechanistic feature of O-acylhydroxylamines is the inherent weakness of the N-O bond, which can be cleaved to generate a reactive nitrogen species.[1][2][3][4][5] In transition metal-catalyzed reactions, particularly with copper, the O-acylhydroxylamine acts as an electrophilic source of nitrogen ("R₂N⁺").[6][7][8][9] The general mechanism involves the coordination of the O-acylhydroxylamine to the metal center, followed by oxidative addition and subsequent reductive elimination to form the desired C-N bond.

Electron-withdrawing substituents on the acyl group can further weaken the N-O bond, thereby enhancing the reactivity of the aminating agent.[2] This principle allows for the fine-tuning of the reagent's performance. O-acylhydroxylamines can display dual functionality, acting as both an oxidant and an amino source in certain catalytic cycles.[1][2]

Performance in the Field: A Quantitative Comparison

While this compound is the most extensively studied and utilized reagent in this class,[6] direct, broad-scope comparisons with other O-acylhydroxylamines are not abundantly available in the literature. However, specific applications provide valuable insights into their relative performance.

A key comparative study focused on the N-amination of 2-oxazolidinones revealed that O-(p-nitrobenzoyl)hydroxylamine provided superior yields compared to other hydroxylamine-based electrophilic aminating agents. This highlights the significant impact of the electronic properties of the acyl group on reactivity.

ReagentSubstrateProductYield (%)
O-(p-nitrobenzoyl)hydroxylamine (R)-4-benzyl-2-oxazolidinone(R)-3-amino-4-benzyl-2-oxazolidinone85
This compound(R)-4-benzyl-2-oxazolidinone(R)-3-amino-4-benzyl-2-oxazolidinone<10
Hydroxylamine-O-sulfonic acid(R)-4-benzyl-2-oxazolidinone(R)-3-amino-4-benzyl-2-oxazolidinone55

Table 1: Comparison of electrophilic aminating agents in the N-amination of (R)-4-benzyl-2-oxazolidinone.

The enhanced performance of O-(p-nitrobenzoyl)hydroxylamine in this specific transformation underscores the principle that a more electron-deficient acyl group can lead to a more reactive aminating agent.

The Workhorse: this compound in Copper-Catalyzed Aminations

O-Benzoylhydroxylamines have proven to be exceptionally versatile in a wide range of transition metal-catalyzed C-N bond-forming reactions.[10] A prominent example is the copper-catalyzed electrophilic amination of organozinc reagents, which proceeds under mild conditions with broad functional group tolerance.[2][7][8]

EntryOrganozinc ReagentThis compoundProductYield (%)
1Ph₂ZnPiperidine-OBzN-Phenylpiperidine95
2(o-Tol)₂ZnPiperidine-OBzN-(o-Tolyl)piperidine92
3(p-MeOC₆H₄)₂ZnMorpholine-OBz4-(p-Methoxyphenyl)morpholine91
4Et₂ZnPiperidine-OBzN-Ethylpiperidine85

Table 2: Selected examples of copper-catalyzed electrophilic amination of diorganozinc reagents with O-benzoylhydroxylamines.[2][7]

The stability and ease of preparation of O-benzoylhydroxylamines contribute to their widespread adoption in synthetic laboratories.[6]

Stability and Handling

O-acylhydroxylamines are generally stable compounds that can be prepared and handled in the laboratory. The stability can be influenced by the nature of the acyl group. For instance, modifications to the benzoate leaving group, such as the introduction of a para-diethylamino group, have been shown to improve both stability and reactivity.[4] While systematic studies on the comparative thermal stability of various O-acylhydroxylamines are limited, it is a crucial factor to consider for storage and scale-up.

Experimental Protocols

General Procedure for the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents with O-Benzoylhydroxylamines

To a solution of the this compound (0.5 mmol) in anhydrous THF (2.0 mL) under an inert atmosphere is added CuCl₂ (0.0125 mmol, 2.5 mol%). A solution of the diorganozinc reagent (0.55 mmol) in THF is then added dropwise at room temperature. The reaction mixture is stirred for 30-60 minutes, and its completion is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[2][7]

Synthesis of O-(p-nitrobenzoyl)hydroxylamine

To a solution of hydroxylamine hydrochloride (1.0 eq) in a suitable solvent is added a base (e.g., pyridine, 1.1 eq) at 0 °C. p-Nitrobenzoyl chloride (1.0 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature until completion. The reaction is worked up by extraction and purified by recrystallization to afford the desired product.

Synthesis of O-Pivaloyl Hydroxylamine Triflic Acid

O-Pivaloyl hydroxylamine triflic acid can be synthesized in a two-step procedure starting from N-Boc-hydroxylamine. The first step involves pivaloylation using pivaloyl chloride, followed by N-Boc deprotection with triflic acid to yield the stable triflate salt.[11]

Visualizing the Mechanisms

mechanistic_pathway cluster_cat_cycle Catalytic Cycle CuI Cu(I) CuIII Cu(III) Intermediate CuI->CuIII Oxidative Addition CuIII->CuI Product R-NR'₂ CuIII->Product Reductive Elimination R2Zn R₂Zn R2Zn->CuIII Transmetalation AcylONR2 R'₂N-O-Acyl AcylONR2->CuIII caption Figure 1. Simplified catalytic cycle for copper-catalyzed amination.

Figure 1. Simplified catalytic cycle for copper-catalyzed amination.

experimental_workflow start Start reagents Combine O-Acylhydroxylamine and Cu(II) catalyst in THF start->reagents add_organozinc Add Diorganozinc Reagent reagents->add_organozinc stir Stir at Room Temperature (30-60 min) add_organozinc->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product caption Figure 2. General experimental workflow for amination.

Figure 2. General experimental workflow for amination.

Conclusion

This compound stands out as a robust and versatile electrophilic aminating agent, widely validated in numerous synthetic applications, particularly in copper-catalyzed C-N bond formations. Its accessibility and general stability make it a go-to reagent for many chemists. However, the available data suggests that for specific applications, other O-acylhydroxylamines with tailored electronic properties, such as O-(p-nitrobenzoyl)hydroxylamine, can offer superior performance. The choice of the optimal O-acylhydroxylamine will ultimately depend on the specific substrate and reaction conditions. Future systematic studies directly comparing a broader range of O-acylhydroxylamines are needed to fully map out their relative reactivities and expand the synthetic chemist's toolkit for efficient C-N bond construction.

References

A Comparative Guide to Electrophilic Aminating Agents: O-Benzoylhydroxylamine and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate aminating agent is a critical decision in the synthesis of nitrogen-containing compounds. This guide provides a comprehensive cost-benefit analysis of O-Benzoylhydroxylamine, comparing its performance, cost, and safety profile with two common alternatives: Hydroxylamine-O-sulfonic acid (HOSA) and Oxaziridines.

This objective comparison is supported by experimental data to facilitate an informed choice of reagent for your specific synthetic needs.

At a Glance: Performance and Cost Comparison

The following table summarizes the key performance indicators and approximate costs of this compound and its alternatives. Prices are estimates based on commercially available listings and may vary depending on the supplier and purity.

ReagentTypical YieldsSubstrate ScopeReaction ConditionsApprox. Cost (USD/g)
This compound Good to ExcellentBroad (organometallics, alkenes, arenes)Mild (often room temp.)$50 - $150
Hydroxylamine-O-sulfonic acid (HOSA) Moderate to GoodBroad (amines, heterocycles, carbonyls)Often requires base or heating$5 - $20
Oxaziridines Good to ExcellentBroad (amines, sulfides, organometallics)Mild$100 - $500+ (chiral variants)

In-Depth Analysis

This compound: The Versatile Workhorse

This compound has emerged as a widely used electrophilic aminating agent due to its versatility and generally high yields in a variety of transformations. It is particularly effective in the transition metal-catalyzed amination of organometallics, alkenes, and arenes. The reactions often proceed under mild conditions, a significant advantage in complex molecule synthesis.

Benefits:

  • High Reactivity and Yields: Delivers good to excellent yields for a broad range of substrates.

  • Broad Functional Group Tolerance: Compatible with many functional groups, minimizing the need for protecting groups.

  • Mild Reaction Conditions: Many reactions can be performed at room temperature, preserving sensitive functionalities.

Drawbacks:

  • Cost: Generally more expensive than inorganic alternatives like HOSA.

  • Safety: O-Benzoylhydroxylamines can be thermally unstable and pose a risk of exothermic decomposition, requiring careful handling and storage.

Hydroxylamine-O-sulfonic Acid (HOSA): The Economical Alternative

HOSA is an inorganic, cost-effective electrophilic aminating agent. It is a versatile reagent used for the amination of a wide range of compounds including primary amines, heterocycles, and carbonyl compounds.[1] While generally effective, reactions with HOSA may require harsher conditions, such as the presence of a strong base or elevated temperatures, which can limit its applicability with sensitive substrates.

Benefits:

  • Low Cost: Significantly more affordable than this compound and oxaziridines.

  • Wide Availability: Readily available from numerous chemical suppliers.

Drawbacks:

  • Harsher Reaction Conditions: Often requires basic conditions or heating, which may not be suitable for all substrates.

  • Lower Yields in Some Cases: Yields can be variable and sometimes lower compared to this compound for specific applications.

  • Byproduct Removal: The inorganic sulfate byproduct may require additional purification steps.

Oxaziridines: The High-Performance, High-Cost Option

Oxaziridines, particularly chiral derivatives, are highly effective electrophilic aminating agents that often provide excellent yields and stereoselectivity.[2] They are used in a range of amination reactions, including the amination of primary amines, sulfides, and organometallics.[2][3] The primary drawback of oxaziridines is their high cost, especially for enantiomerically pure versions, which can be prohibitive for large-scale synthesis.

Benefits:

  • High Yields and Selectivity: Often provides superior yields and, in the case of chiral oxaziridines, high enantioselectivity.

  • Mild Reaction Conditions: Reactions are typically conducted under mild conditions.

Drawbacks:

  • High Cost: The most expensive option among the three, limiting its use in cost-sensitive applications.

  • Synthesis: While some are commercially available, specific oxaziridines may need to be synthesized, adding extra steps to the overall process.

Safety Profile Comparison

ReagentKey HazardsHandling Precautions
This compound Thermally unstable, potential for exothermic decomposition.Store at low temperatures, avoid heat and shock. Handle in a well-ventilated fume hood.
Hydroxylamine-O-sulfonic acid (HOSA) Corrosive, hygroscopic.Handle with appropriate personal protective equipment (gloves, goggles). Store in a dry environment.
Oxaziridines Can be unstable, potential for explosive decomposition, especially N-H oxaziridines.Handle with care, avoid heat, shock, and friction. Store at low temperatures.

Experimental Protocols: Synthesis of Primary Amines

The following are representative experimental protocols for the synthesis of a primary amine using each of the discussed reagents. These are general procedures and may require optimization for specific substrates.

Using this compound (via Organoborane)

This protocol is adapted from methodologies involving the amination of organoboranes.

Materials:

  • Alkene (1.0 mmol)

  • Borane-tetrahydrofuran complex (1.0 M in THF, 1.1 mL, 1.1 mmol)

  • This compound (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous NaOH solution

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene and anhydrous THF.

  • Cool the solution to 0 °C and add the borane-THF complex dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in THF dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of aqueous NaOH solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Using Hydroxylamine-O-sulfonic Acid (from an olefin)

This protocol is a general procedure for the hydroboration-amination of olefins.[4]

Materials:

  • Olefin (10 mmol)

  • Sodium borohydride (2.7 mmol)

  • Boron trifluoride etherate (11 mmol)

  • Hydroxylamine-O-sulfonic acid (11 mmol)

  • Diglyme (anhydrous)

  • Concentrated HCl

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve sodium borohydride in diglyme.

  • Add the olefin to the solution.

  • Achieve hydroboration by the dropwise addition of boron trifluoride etherate.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add a solution of Hydroxylamine-O-sulfonic acid in diglyme dropwise.

  • Heat the mixture in a 100°C oil bath for 3 hours.

  • Cool the mixture to room temperature and add concentrated HCl.

  • Pour the mixture into water and extract with ether.

  • Isolate and purify the amine product.

Using an Oxaziridine (Amination of a Grignard Reagent)

This protocol is a general representation of the amination of organometallic reagents.

Materials:

  • Aryl or alkyl halide (1.0 mmol)

  • Magnesium turnings (1.2 mmol)

  • Anhydrous Diethyl Ether or THF

  • N-tert-Butoxycarbonyl (Boc) protected oxaziridine (e.g., a Davis-type oxaziridine) (1.1 mmol)

  • Saturated aqueous NH4Cl solution

Procedure:

  • Prepare the Grignard reagent by reacting the aryl or alkyl halide with magnesium turnings in anhydrous ether or THF in a flame-dried flask under an inert atmosphere.

  • Cool the freshly prepared Grignard reagent to -78 °C.

  • Add a solution of the N-Boc protected oxaziridine in anhydrous THF dropwise to the Grignard reagent.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the N-Boc protected amine by column chromatography. The Boc group can be subsequently removed under acidic conditions if the free amine is desired.

Visualizing the Workflow: Electrophilic Amination

The following diagram illustrates a generalized workflow for an electrophilic amination reaction, highlighting the key steps from starting materials to the final purified product.

Electrophilic_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Starting_Material Nucleophilic Substrate Reaction_Vessel Reaction Mixture Starting_Material->Reaction_Vessel Reagent Electrophilic Aminating Agent Reagent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (e.g., Chromatography) Drying_Concentration->Purification Final_Product Purified Amine Product Purification->Final_Product

A generalized workflow for electrophilic amination.

Conclusion

The choice between this compound, HOSA, and oxaziridines depends on a careful consideration of the specific requirements of the synthesis.

  • This compound offers a balanced profile of reactivity, versatility, and cost, making it a suitable choice for a wide range of applications where high yields and mild conditions are important.

  • Hydroxylamine-O-sulfonic acid is the most economical option and is a good choice for robust substrates or when cost is the primary driver, provided that potentially lower yields and harsher conditions are acceptable.

  • Oxaziridines are the reagents of choice when high yields and, particularly, high stereoselectivity are paramount, and the higher cost can be justified.

Ultimately, a thorough evaluation of the substrate, desired outcome, budget, and safety considerations will guide the researcher to the most appropriate electrophilic aminating agent for their synthetic endeavor.

References

A Comparative Guide to the Safety and Handling of Aminating Reagents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the inherent risks and handling protocols associated with common aminating reagents is essential for ensuring laboratory safety and developing robust chemical processes. This guide provides a comparative analysis of various classes of aminating agents, focusing on their toxicity, thermal stability, and sensitivity to mechanical shock. Detailed experimental protocols for hazard assessment are also presented to aid in the safe implementation of amination reactions.

The introduction of a nitrogen-containing functional group is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, the reagents employed for amination often possess inherent hazards, ranging from high toxicity to explosive instability. A thorough understanding of these risks is paramount for the safety of researchers and the successful scale-up of synthetic routes. This guide aims to provide a clear and objective comparison of the safety and handling considerations for different classes of aminating reagents, supported by available quantitative data and standardized testing methodologies.

Comparative Safety Data of Common Aminating Reagents

The selection of an appropriate aminating reagent should not be solely based on reactivity and yield, but must also incorporate a comprehensive assessment of its safety profile. The following tables summarize key safety data for representative aminating reagents. It is important to note that this data is not exhaustive and should be supplemented with information from Safety Data Sheets (SDS) for the specific reagents being used.

Reagent ClassExample ReagentAcute Toxicity (LD50, oral, rat)Thermal Stability (Decomposition Temperature)Impact & Friction Sensitivity
Azides Sodium Azide27 mg/kg[1]Decomposes above 275 °CForms shock-sensitive metal azides
Tosyl AzideData not readily availableExplosive decomposition can initiate at 120 °C[1]Impact sensitive (50 kg cm)[1]
Diphenylphosphoryl Azide (DPPA)Data not readily availableDecomposes at >200 °C[2]Generally considered non-explosive and stable
p-Acetamidobenzenesulfonyl Azide (p-ABSA)Data not readily availableSimilar to tosyl azideLess impact sensitive than tosyl azide
Hydroxylamines Hydroxylamine-O-sulfonic acid (HOSA)Harmful if swallowedDecomposes at 210 °CData not readily available
N-Boc-O-tosylhydroxylamineData not readily availableData not readily availableData not readily available
Oxaziridines Davis Oxaziridine (2-Benzenesulfonyl-3-phenyloxaziridine)Data not readily availableStable under recommended storageData not readily available
N-Haloamines N-Chlorosuccinimide (NCS)1500 mg/kgMelting point ~150 °C with decompositionCan decompose violently upon heating

General Handling and Safety Precautions

Safe handling practices are crucial when working with any chemical, and particularly so with reactive aminating reagents. Adherence to the following general guidelines, in addition to reagent-specific precautions, is essential.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Hand Protection: Appropriate chemical-resistant gloves are necessary. For highly toxic substances like sodium azide, double gloving is recommended.

  • Body Protection: A lab coat should be worn to protect from splashes.

Engineering Controls
  • Fume Hood: All manipulations of volatile or hazardous aminating reagents should be performed in a well-ventilated fume hood.

  • Blast Shield: For reactions with a known or suspected risk of explosion, a blast shield should be used.

Specific Precautions for Azide-Based Reagents

Organic and inorganic azides require special attention due to their potential for forming explosive compounds.

  • Avoid Heavy Metals: Azides can react with heavy metals such as copper, lead, and mercury to form highly shock-sensitive metal azides. The use of metal spatulas or equipment with brass components should be strictly avoided.[2]

  • Solvent Choice: Chlorinated solvents like dichloromethane and chloroform should never be used with azides, as they can form explosive diazidomethane and triazidomethane, respectively.[1][2]

  • Stability Rules: The stability of organic azides can be estimated using the "Carbon to Nitrogen Ratio (C/N)" and the "Rule of Six". Generally, compounds with a C/N ratio of less than 3 or fewer than six carbon atoms per energetic functional group are considered to be more hazardous.[2]

  • Storage: Organic azides should be stored in the dark at low temperatures (-18°C is often recommended).[1][2]

Experimental Protocols for Safety Assessment

A quantitative assessment of the thermal and mechanical stability of aminating reagents is critical for understanding their potential hazards. The following are standardized methods used for this purpose.

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for evaluating the thermal stability of a substance.

Objective: To determine the onset of decomposition, the heat of decomposition, and mass loss as a function of temperature.

Methodology (General):

  • A small, precisely weighed sample of the aminating reagent is placed in a sample pan (e.g., aluminum, copper, or gold-plated stainless steel for higher temperatures).

  • The sample pan and a reference pan (usually empty) are placed in the instrument's furnace.

  • The furnace is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • DSC: Measures the difference in heat flow between the sample and the reference. Exothermic events, such as decomposition, are observed as peaks in the heat flow curve.

  • TGA: Measures the change in mass of the sample as a function of temperature. Mass loss indicates decomposition or volatilization.

Data Interpretation:

  • DSC: The onset temperature of an exothermic peak indicates the temperature at which decomposition begins. The area under the peak is proportional to the heat of decomposition, a measure of the energy released.

  • TGA: The temperature at which significant mass loss occurs corresponds to the decomposition temperature.

Impact Sensitivity Testing

Objective: To determine the sensitivity of a substance to initiation by impact.

Methodology (e.g., Drop Hammer Test):

  • A small amount of the test substance is placed on an anvil.

  • A specified weight is dropped from a known height onto the sample.

  • The test is repeated multiple times at different drop heights to determine the height at which there is a 50% probability of initiation (H50).

Friction Sensitivity Testing

Objective: To determine the sensitivity of a substance to initiation by friction.

Methodology (e.g., BAM Friction Test):

  • A small amount of the substance is spread on a porcelain plate.

  • A porcelain pin is moved back and forth over the sample under a specified load.

  • The test is conducted with increasing loads to determine the load at which initiation (e.g., crackling, sparks, or explosion) occurs.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the safety of a novel or unfamiliar aminating reagent.

experimental_workflow cluster_assessment Safety Assessment Workflow start New Aminating Reagent lit_review Literature and SDS Review start->lit_review thermal_analysis Thermal Analysis (DSC/TGA) lit_review->thermal_analysis sensitivity_testing Impact & Friction Sensitivity Testing thermal_analysis->sensitivity_testing handling_protocol Develop Safe Handling Protocol sensitivity_testing->handling_protocol end Proceed with Small-Scale Experiments handling_protocol->end

A general workflow for the safety assessment of aminating reagents.

Logical Relationships in Hazard Evaluation

The decision to use a particular aminating reagent involves a balance of its reactivity and its inherent hazards. The following diagram illustrates the logical relationship between a reagent's properties and the necessary safety precautions.

hazard_relationship cluster_evaluation Hazard Evaluation Logic reagent_properties Reagent Properties (Toxicity, Stability, Sensitivity) risk_assessment Risk Assessment reagent_properties->risk_assessment ppe Personal Protective Equipment (PPE) risk_assessment->ppe eng_controls Engineering Controls (Fume Hood, Blast Shield) risk_assessment->eng_controls admin_controls Administrative Controls (SOPs, Training) risk_assessment->admin_controls

Relationship between reagent properties and safety measures.

Conclusion

The safe and effective use of aminating reagents in research and development hinges on a thorough understanding of their potential hazards. While this guide provides a comparative overview and standardized testing protocols, it is imperative that researchers consult the most up-to-date Safety Data Sheets and relevant literature before handling any chemical. By integrating a "safety-first" mindset into the planning and execution of chemical synthesis, the risks associated with these powerful reagents can be effectively managed, paving the way for continued innovation in the chemical sciences.

References

A Comparative Guide to HPLC and NMR for Analyzing O-Benzoylhydroxylamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of reaction mixtures is a critical step in chemical synthesis, ensuring optimal reaction conditions, tracking conversion, and identifying byproducts. When O-Benzoylhydroxylamine is used as a key reagent, particularly in amination reactions, robust analytical methods are essential for accurate monitoring. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of this compound reaction mixtures. We present experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

At a Glance: HPLC vs. NMR for Reaction Analysis

FeatureHPLC (with UV Detection)NMR Spectroscopy
Principle Separation based on polarityNuclear spin transitions in a magnetic field
Quantitative Analysis Requires calibration with standards or Relative Response Factors (RRFs)Inherently quantitative (signal integral proportional to molar concentration)
Structural Information Limited (retention time)Detailed structural elucidation
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)
Sample Throughput HighModerate to Low
Solvent Choice Restricted to HPLC-grade solventsWide range of deuterated solvents
Online Monitoring Well-establishedPossible with specialized flow-NMR setups

Quantitative Data Comparison: A Case Study

To illustrate the quantitative capabilities of both techniques, we present data from a hypothetical reaction of this compound with a primary amine to form the corresponding N-amino product. The reaction progress was monitored over 60 minutes, with samples analyzed by both HPLC and ¹H NMR.

Table 1: HPLC Analysis of the Reaction Mixture

Time (min)This compound (Peak Area %)N-Amino Product (Peak Area %)
099.80.2
1575.324.7
3050.149.9
6020.579.5

Note: Peak Area % from HPLC-UV is not directly equivalent to molar % without determining the Relative Response Factor (RRF). For accurate quantification, calibration curves or an internal standard are necessary.

Table 2: ¹H NMR Analysis of the Reaction Mixture

Time (min)This compound (Molar %)N-Amino Product (Molar %)
099.50.5
1574.825.2
3050.549.5
6021.178.9

Note: Molar % is determined by integrating characteristic peaks of each compound relative to the total integral of all species in the mixture.

Experimental Protocols

HPLC Method for this compound Reaction Mixture
  • Sample Preparation:

    • Withdraw 10 µL of the reaction mixture.

    • Quench the reaction by diluting with 990 µL of mobile phase (e.g., acetonitrile/water mixture) in an HPLC vial.

    • Vortex the sample to ensure homogeneity.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, start with 20% acetonitrile and ramp up to 80% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm and 254 nm.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Identify the peaks for this compound and the expected product based on their retention times (determined by injecting pure standards if available).

    • Integrate the peak areas for each component at different time points.

    • For accurate quantification, create a calibration curve for each analyte or use an internal standard. Alternatively, online NMR can be used to determine the relative response factors (RRFs) to correct the HPLC data.[1][2]

¹H NMR Method for this compound Reaction Mixture
  • Sample Preparation:

    • Withdraw 100 µL of the reaction mixture.

    • Add the sample to 500 µL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is desired.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Solvent: CDCl₃.

    • Experiment: Standard ¹H NMR experiment.

    • Key Parameters: Sufficient relaxation delay (D1) of at least 5 times the longest T1 of the nuclei of interest to ensure accurate integration.

  • Data Analysis:

    • Identify the characteristic chemical shifts for this compound (e.g., aromatic protons) and the product.

    • Integrate the signals corresponding to each compound.

    • Calculate the molar percentage of each component by normalizing the integral values. For instance, if a proton signal for the starting material represents 2 protons, divide its integral by 2 before comparing it to a product signal representing 1 proton.

Visualizing the Workflow and Method Comparison

experimental_workflow Experimental Workflow for Reaction Analysis cluster_reaction Reaction cluster_sampling Sampling cluster_hplc HPLC Analysis cluster_nmr NMR Analysis reaction This compound Reaction sampling Withdraw Aliquot at Time (t) reaction->sampling prep_hplc Quench & Dilute sampling->prep_hplc For HPLC prep_nmr Dilute in Deuterated Solvent sampling->prep_nmr For NMR inject_hplc Inject into HPLC prep_hplc->inject_hplc data_hplc Acquire Chromatogram inject_hplc->data_hplc quant_hplc Integrate Peaks & Quantify data_hplc->quant_hplc final_report Comparative Analysis Report quant_hplc->final_report acq_nmr Acquire Spectrum prep_nmr->acq_nmr data_nmr Process Spectrum acq_nmr->data_nmr quant_nmr Integrate Signals & Quantify data_nmr->quant_nmr quant_nmr->final_report

Caption: Workflow for HPLC and NMR analysis of a reaction mixture.

method_comparison Comparison of HPLC and NMR for Reaction Monitoring cluster_hplc HPLC cluster_nmr NMR hplc_strength Strengths: - High Sensitivity - High Throughput - Robustness synergy Synergistic Use: Online NMR can calibrate HPLC data, providing both high-quality quantitative and structural information. hplc_strength->synergy hplc_weakness Weaknesses: - Requires Calibration - Limited Structural Info - Potential for Co-elution nmr_strength Strengths: - Inherently Quantitative - Rich Structural Information - No Calibration Needed for Relative % nmr_strength->synergy nmr_weakness Weaknesses: - Lower Sensitivity - Lower Throughput - Higher Cost

Caption: Strengths and weaknesses of HPLC and NMR analysis.

Conclusion

Both HPLC and NMR are indispensable tools for monitoring this compound reaction mixtures, each with its unique advantages. HPLC provides high sensitivity and throughput, making it ideal for rapid screening of reaction conditions and for detecting low-level impurities. However, for accurate quantification, it relies on calibration with standards. In contrast, NMR spectroscopy is inherently quantitative and offers a wealth of structural information, which is invaluable for identifying unexpected byproducts and confirming the structure of the desired product.

For routine process monitoring where the components are well-characterized, HPLC is often the more practical choice. For in-depth reaction mechanism studies, or when reference standards are unavailable, NMR is superior. Ultimately, a synergistic approach, potentially employing online NMR to calibrate HPLC data, can provide the most comprehensive understanding of the reaction dynamics.[1] The choice of method will depend on the specific goals of the analysis, available instrumentation, and the stage of the research or development process.

References

Safety Operating Guide

Proper Disposal of O-Benzoylhydroxylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical reagents is paramount. O-Benzoylhydroxylamine, a versatile reagent in organic synthesis, requires careful management due to its potential hazards. This guide provides essential safety information and a step-by-step procedure for its proper disposal.

This compound and its derivatives are known to present thermal hazards and can undergo autocatalytic decomposition. Safety Data Sheets (SDS) for the closely related O-Benzylhydroxylamine hydrochloride highlight that it can cause skin, eye, and respiratory tract irritation. Therefore, adherence to strict safety protocols during handling and disposal is critical.

Hazard and Safety Summary

The following table summarizes key safety information for handling this compound and its related compounds. This data is compiled from various safety data sheets and research articles.

Hazard CategoryDescriptionRecommended Precautions
Health Hazards Causes skin and eye irritation. May cause respiratory and digestive tract irritation. The toxicological properties have not been fully investigated.Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
Physical Hazards Can be thermally sensitive and may undergo autocatalytic decomposition. Hygroscopic (absorbs moisture from the air).Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and incompatible materials such as strong oxidizing agents.
Personal Exposure In case of eye contact, flush immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air.Seek medical attention if irritation or other symptoms persist.

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound waste is to prepare it for collection by a licensed hazardous waste disposal service. Chemical neutralization in the lab is not recommended without a validated procedure due to the compound's reactivity and potential for hazardous decomposition.

1. Personal Protective Equipment (PPE) and Safety:

  • Before handling the waste, ensure you are wearing appropriate PPE:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A flame-retardant lab coat.

  • Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of any dust or vapors.

2. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), in a dedicated, clean, and dry waste container.

  • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents.

3. Labeling the Waste Container:

  • Clearly label the waste container with the following information:

    • The words "HAZARDOUS WASTE".

    • The full chemical name: "this compound".

    • The approximate quantity of waste.

    • The date of accumulation.

    • The primary hazards (e.g., "Irritant," "Thermally Sensitive").

4. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Have this compound Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood collect_waste 3. Collect Waste in a Dedicated, Compatible Container fume_hood->collect_waste seal_container 4. Securely Seal the Container collect_waste->seal_container label_waste 5. Label Container as 'Hazardous Waste: this compound' seal_container->label_waste store_waste 6. Store in a Designated Cool, Dry, Secure Area label_waste->store_waste contact_ehs 7. Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Waste Disposed of Properly contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling O-Benzoylhydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for O-Benzoylhydroxylamine

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound hydrochloride is classified with several hazards that necessitate careful handling. It is known to cause skin, eye, and respiratory irritation.[1][2][3] The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[1]

GHS Hazard Summary for this compound Hydrochloride

Hazard Classification Hazard Statement
Skin Irritation (Category 2) H315: Causes skin irritation[2]
Serious Eye Damage (Category 1) H318: Causes serious eye damage[3]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation[2]
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction[3]
Respiratory Irritation H335: May cause respiratory irritation[2][3]

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[3] Facilities must be equipped with an eyewash station and a safety shower.[1]

Recommended Personal Protective Equipment

Area Protected Required PPE Specifications and Remarks
Eyes/Face Safety glasses with side-shields, chemical splash goggles, or face shield. All eye and face protection must meet ANSI Z87.1 standards.[4] A face shield is recommended when there is a risk of splashing.[5]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat.[5][6] Wash and inspect gloves before use. Disposable nitrile gloves offer good short-term protection.[5] A lab coat should be worn and fully buttoned.[4]
Respiratory Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.[5][7] Respirator use requires a formal program, including fit testing and training.[5]

| Body | Long pants and closed-toe, closed-heel shoes. | Shorts, sandals, and perforated shoes are not permitted in the laboratory.[4] |

Chemical Handling and Disposal Workflow

Proper handling from receipt to disposal is critical to ensure safety. The following workflow outlines the necessary steps.

G cluster_workflow Safe Handling Workflow cluster_emergency Contingency Receiving 1. Receiving Inspection 2. Inspection Receiving->Inspection Storage 3. Secure Storage Inspection->Storage Prep 4. Experiment Preparation Storage->Prep Use 5. Handling & Use Prep->Use Decon 6. Decontamination Use->Decon Waste 7. Waste Collection Use->Waste Collect Waste Emergency Emergency Procedures Use->Emergency Exposure Event Disposal 8. Disposal Decon->Disposal Waste->Disposal

Caption: Workflow for this compound from receipt to disposal.

Operational Plan: Step-by-Step Guidance

1. Receiving and Inspection

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the supplier's label and hazard warnings are intact and legible.

  • Verify that the Safety Data Sheet (SDS) is available.

2. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • The material is hygroscopic; protect it from moisture.[1]

  • Store away from incompatible substances.

  • Keep the container locked up and secure.[2][3]

3. Experiment Preparation

  • Review the SDS and relevant standard operating procedures (SOPs) before beginning work.

  • Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.

  • Assemble all necessary equipment and PPE.

  • Measure or weigh the required amount of this compound within the fume hood to avoid inhalation of dust.[2]

4. Handling and Use

  • Always handle this compound inside a certified chemical fume hood.

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the work area.[3]

  • Wash hands thoroughly after handling.[1]

5. Decontamination

  • Clean the work area and any contaminated equipment with appropriate solvents.

  • Remove contaminated clothing immediately and wash it before reuse.[1][3]

6. Waste Collection and Disposal

  • Collect all waste, including empty containers and contaminated materials, in designated, labeled hazardous waste containers.

  • Dispose of contents and container in accordance with all local, state, and federal regulations.

  • Prevent waste from entering drains or water courses.[3]

Emergency Procedures: First Aid

In case of exposure, immediate action is critical.

First Aid Measures for Exposure

Exposure Route First Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][3]
Skin Contact Take off immediately all contaminated clothing.[2] Flush skin with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation or a rash occurs.
Inhalation Remove the victim from exposure to fresh air immediately.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |

Quantitative and Physical Data

While no occupational exposure limits have been established, the physical properties are important for safe handling.

Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₇H₇NO₂[8]
Molar Mass 137.14 g/mol [8]
Appearance White flakes or solid[1]

| Hazards | Hygroscopic (absorbs moisture from the air)[1] |

Experimental Protocol: Use as an Aminating Reagent

This compound and its derivatives are versatile reagents used for electrophilic amination in transition metal-catalyzed reactions.[9] The following is a generalized protocol for its use in a laboratory setting, based on common applications in organic synthesis.[10][11]

Objective: To perform a copper-catalyzed amination of an organozinc nucleophile.

Materials:

  • This compound derivative

  • Organozinc reagent (prepared in situ from Grignard or organolithium reagent)

  • Copper catalyst (e.g., Cu(I) or Cu(II) salt)

  • Anhydrous solvent (e.g., THF, DMF)

  • Reaction flask, magnetic stirrer, and other standard glassware

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation: Under an inert atmosphere, add the this compound reagent and the copper catalyst to a flame-dried reaction flask containing a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath to manage any potential exotherm, especially on a larger scale.[10]

  • Reagent Addition: Slowly add the organozinc reagent to the stirred solution.

  • Reaction: Allow the reaction to proceed at the specified temperature for the required duration, monitoring its progress by a suitable technique (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, carefully quench it by adding a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired amine.[10]

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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O-Benzoylhydroxylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.